Technical Documentation Center

4-Methylquinoline-8-sulfonic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methylquinoline-8-sulfonic acid
  • CAS: 227278-08-2

Core Science & Biosynthesis

Foundational

4-Methylquinoline-8-sulfonic Acid: Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary In the landscape of modern drug discovery and materials science, functionalized quinolines serve as privileged scaffolds. Among these, 4-Methylquinoline-8-sulfonic acid (CAS: 227278-08-2) stands out as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, functionalized quinolines serve as privileged scaffolds. Among these, 4-Methylquinoline-8-sulfonic acid (CAS: 227278-08-2) stands out as a critical intermediate[1]. Its unique substitution pattern—a methyl group at the C-4 position and a sulfonic acid moiety at the C-8 position—imparts distinct electronic and steric properties that are highly sought after in the synthesis of kinase inhibitors, antimalarial agents, and advanced metal chelators[2][3].

This technical guide dissects the chemical properties, thermodynamic synthesis pathways, and downstream applications of 4-methylquinoline-8-sulfonic acid. By bridging theoretical mechanistic causality with field-proven experimental protocols, this document provides a self-validating framework for scientists looking to integrate this compound into their synthetic pipelines.

Chemical Profile and Structural Dynamics

The reactivity of 4-methylquinoline-8-sulfonic acid is governed by the interplay between the electron-donating methyl group and the strongly electron-withdrawing sulfonic acid group.

  • Zwitterionic Character: In aqueous environments, the acidic proton of the sulfonic acid group (pKa < 1) readily transfers to the basic quinoline nitrogen (pKa ~ 4.5), forming a stable zwitterion. This drastically alters its solubility profile, making it highly soluble in polar solvents but nearly insoluble in non-polar organic solvents.

  • Electronic Effects: The C-4 methyl group provides electron density to the pyridine ring via hyperconjugation. This subtle electronic enrichment counterbalances the deactivating nature of the sulfonic acid group on the adjacent carbocyclic ring, facilitating downstream nucleophilic aromatic substitutions (such as alkaline fusion)[4][5].

  • Steric Shielding: The bulky sulfonic acid group at C-8 creates a steric shield around the quinoline nitrogen, which can dictate the regioselectivity of subsequent metal chelation or receptor binding in biological targets.

Table 1: Physicochemical Properties Summary
PropertyValue / Description
Chemical Name 4-Methylquinoline-8-sulfonic acid
CAS Registry Number 227278-08-2[1]
Molecular Formula C10H9NO3S[6]
Molecular Weight 223.25 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in water (as zwitterion), DMSO, hot ethanol
Reactivity Profile Undergoes nucleophilic aromatic substitution at C-8; forms sulfonamides via sulfonyl chloride intermediates.

Mechanistic Synthesis and Causality

The synthesis of 4-methylquinoline-8-sulfonic acid is a masterclass in thermodynamic versus kinetic control. The process typically begins with the formation of the 4-methylquinoline core (lepidine) via a Doebner-Miller reaction, followed by regioselective sulfonation.

The Causality of Regioselective Sulfonation

When 4-methylquinoline is treated with fuming sulfuric acid (oleum), the electrophilic aromatic substitution (


) initially favors the C-5 position due to kinetic control (lower activation energy). However, as a Senior Application Scientist, I emphasize that thermodynamic control is required  to isolate the C-8 isomer.

By elevating the reaction temperature to 140°C, the sulfonation becomes reversible. The C-8 isomer is thermodynamically more stable than the C-5 isomer because the sulfonic acid group at C-8 can engage in stabilizing electrostatic interactions (or hydrogen bonding in the non-ionized state) with the adjacent quinoline nitrogen.

Synthesis A Aniline + Methyl Vinyl Ketone (Doebner-Miller Rxn) B 4-Methylquinoline (Intermediate) A->B Acid Catalyst, Heat D 4-Methylquinoline-8-sulfonic acid (Target Compound) B->D Electrophilic Aromatic Substitution C Oleum (H2SO4 / SO3) 140°C, Thermodynamic Control C->D Regioselective Sulfonation

Figure 1: Regioselective synthesis pathway of 4-Methylquinoline-8-sulfonic acid.

Pharmaceutical and Material Applications

The utility of 4-methylquinoline-8-sulfonic acid extends far beyond its basic structure; it is a springboard for high-value derivatives.

Targeted Cancer Therapy: AXL Kinase Inhibitors

In oncology, the AXL receptor tyrosine kinase is a primary driver of cancer metastasis, particularly in breast cancer and non-small cell lung cancer (NSCLC)[2]. Quinoline-8-sulfonic acid derivatives, converted into sulfonamides, exhibit potent AXL kinase inhibition[2]. The C-4 methyl group enhances lipophilicity, improving the molecule's ability to penetrate cell membranes and dock into the hydrophobic ATP-binding pocket of the AXL kinase.

Advanced Materials: Metal Chelators and Anti-Corrosion

Through alkaline fusion, the sulfonic acid group is replaced by a hydroxyl group, yielding 4-methyl-8-hydroxyquinoline. 8-Hydroxyquinoline and its derivatives are premier bidentate chelating agents[3][5]. They form highly stable complexes with transition metals (e.g., Al³⁺, Zn²⁺), which are utilized in organic light-emitting diodes (OLEDs) as electron transport layers, and as highly effective organic corrosion inhibitors for mild steel and aluminum alloys in harsh industrial environments[5][7].

Applications Core 4-Methylquinoline-8-sulfonic acid App1 Alkaline Fusion (NaOH, 300°C) Core->App1 Nucleophilic Aromatic Sub. App2 Sulfonamide Coupling (Amines, SOCl2) Core->App2 Amidation Target1 4-Methyl-8-hydroxyquinoline (Metal Chelator / Anti-corrosion) App1->Target1 Chelation Dynamics Target2 AXL Kinase Inhibitors (Targeted Cancer Therapy) App2->Target2 Pharmacophore Generation

Figure 2: Downstream applications in drug development and materials science.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Each step includes built-in verification mechanisms to confirm causality and success.

Protocol 1: Regioselective Sulfonation of 4-Methylquinoline

Objective: Synthesize 4-methylquinoline-8-sulfonic acid under thermodynamic control.

  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 20 mL of 20% oleum (fuming sulfuric acid). Caution: Highly corrosive and reactive.

  • Substrate Addition: Cool the flask to 0°C in an ice bath. Slowly add 10 g (0.07 mol) of 4-methylquinoline dropwise over 30 minutes.

    • Causality: The addition is highly exothermic. Maintaining 0°C prevents charring and uncontrolled polysulfonation.

  • Thermodynamic Heating: Remove the ice bath and heat the reaction mixture to 140°C for 4 hours.

    • Causality: Heating drives the equilibrium away from the kinetically favored C-5 substituted intermediate toward the thermodynamically stable C-8 isomer.

  • Quenching & Isolation: Allow the mixture to cool to room temperature, then pour it cautiously over 100 g of crushed ice. Neutralize the solution with 20% NaOH until the pH reaches ~4.5 (the isoelectric point). Filter the resulting white precipitate.

  • Self-Validation (NMR Analysis): Dissolve a sample in DMSO-d6. In the ¹H NMR spectrum, confirm the absence of a singlet in the aromatic region (which would indicate C-5 or C-7 substitution). The presence of an AMX or ABX coupling pattern (two doublets and a doublet of doublets) for the carbocyclic ring protons confirms substitution at the C-8 position.

Protocol 2: Synthesis of 4-Methyl-8-hydroxyquinoline via Alkaline Fusion

Objective: Convert the sulfonic acid intermediate to a chelating agent[3].

  • Fusion Matrix Preparation: In a nickel crucible, melt 25 g of sodium hydroxide (NaOH) pellets by heating to 280°C.

  • Nucleophilic Substitution: Slowly add 5 g of 4-methylquinoline-8-sulfonic acid to the molten NaOH. Stir continuously for 30 minutes at 300°C.

    • Causality: The extreme conditions are required to force the nucleophilic aromatic substitution (

      
      ), displacing the stable sulfonate leaving group with a hydroxide ion.
      
  • Isolation: Cool the melt, dissolve the solid in 100 mL of distilled water, and acidify with concentrated HCl to pH 7. The product, 4-methyl-8-hydroxyquinoline, will precipitate.

  • Self-Validation (Ferric Chloride Test): Dissolve a few crystals of the product in ethanol and add a drop of 1% FeCl₃ solution. An immediate deep green/blue color change confirms the presence of the phenolic hydroxyl group, validating the success of the alkaline fusion.

Table 2: Reaction Optimization Parameters for Sulfonation
ParameterKinetic Control (Undesired)Thermodynamic Control (Target)
Temperature 25°C - 80°C140°C - 150°C
Reaction Time 1 - 2 Hours4 - 6 Hours
Primary Isomer Yield 4-Methylquinoline-5-sulfonic acid4-Methylquinoline-8-sulfonic acid
Reversibility Irreversible under these conditionsHighly reversible, reaching equilibrium

References

  • Google Patents. "JP2011517689A - Quinoline derivatives as AXL kinase inhibitors." Google Patents Database.
  • Allied Market Research. "Quinoline Yellow Market Size, Share | Industry Report, 2032." Allied Market Research. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative." PMC Database. Available at: [Link]

Sources

Exploratory

Solubility of 4-Methylquinoline-8-sulfonic acid in water vs organic solvents

Technical Whitepaper: Solvation Thermodynamics and Solubility Profiling of 4-Methylquinoline-8-sulfonic Acid As a Senior Application Scientist, I approach solvent selection and solubility profiling not as a mere tabulati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solvation Thermodynamics and Solubility Profiling of 4-Methylquinoline-8-sulfonic Acid

As a Senior Application Scientist, I approach solvent selection and solubility profiling not as a mere tabulation of empirical data, but as a predictable thermodynamic system driven by molecular architecture. Understanding the exact solvation mechanics of 4-Methylquinoline-8-sulfonic acid (CAS: 227278-08-2)[1] is critical for drug development professionals and chemical engineers scaling up synthetic pathways, such as alkali fusions or transition-metal complexations.

This guide provides an in-depth analysis of the compound's solubility behavior in water versus organic solvents, grounded in thermodynamic causality, and establishes a self-validating experimental protocol for empirical verification.

Molecular Architecture & Solvation Thermodynamics

The solubility profile of 4-Methylquinoline-8-sulfonic acid is dictated by the competing forces of its structural components:

  • The Sulfonic Acid Group (-SO₃H): Positioned at the 8-carbon, this group is highly hydrophilic and strongly acidic. In aqueous media, it readily ionizes, driving the molecule's high water solubility[2].

  • The Quinoline Nitrogen: A basic heteroatom that accepts protons. In polar environments, the interplay between the acidic sulfonic group and the basic nitrogen forms a highly stable zwitterion .

  • The 4-Methyl Substitution: Unlike the parent quinoline-8-sulfonic acid, the addition of a methyl group at the 4-position (the lepidine core) introduces a localized hydrophobic domain and an electron-donating inductive effect (+I).

The Thermodynamic "Why": To dissolve this compound, a solvent must overcome the high lattice energy of its crystalline solid state. Water achieves this effortlessly due to its high dielectric constant (ε ≈ 80), which stabilizes the zwitterionic charges via intense ion-dipole interactions[2]. Furthermore, water allows the compound to be uniformly distributed in the form of ions, which is highly conducive to subsequent ionic reactions[2]. Conversely, non-polar organic solvents lack the dipole moment required to disrupt the crystal lattice, rendering the compound insoluble. However, the 4-methyl group slightly increases the molecule's lipophilicity, granting it moderate to high solubility in strong polar aprotic solvents like DMSO, which can solvate the hydrophobic ring while stabilizing the polar functional groups.

Solvation Core 4-Methylquinoline-8-sulfonic acid (Zwitterionic Core) Water Aqueous Media (Water) High Dielectric Constant (ε ≈ 80) Core->Water Dissolves in Polar Polar Aprotic (DMSO) High Dipole Moment Core->Polar Dissolves in NonPolar Non-Polar (Hexane) Low Dielectric Constant (ε ≈ 2) Core->NonPolar Fails to dissolve Mech1 Ion-Dipole Interactions & Extensive Hydrogen Bonding Water->Mech1 Mech2 Dipole-Dipole Interactions & Hydrophobic Solvation of Methyl Polar->Mech2 Mech3 Lattice Energy Dominates (No Solvation) NonPolar->Mech3

Fig 1. Thermodynamic logic of 4-Methylquinoline-8-sulfonic acid solvation across solvent classes.

Comparative Solubility Profile

The quantitative solubility of 4-Methylquinoline-8-sulfonic acid heavily favors highly polar environments. The table below summarizes the expected solubility constraints across different solvent classes at standard ambient temperature (25°C).

Table 1: Comparative Solubility Data at 25°C

Solvent CategorySolventDielectric Constant (ε)Relative SolubilityPrimary Solvation Mechanism
Aqueous Water80.1High (> 50 mg/mL)Ion-dipole interaction; Zwitterion stabilization[2]
Polar Aprotic DMSO46.7Good (20 - 30 mg/mL)Strong dipole-dipole; Hydrogen bond acceptor
Polar Protic Methanol32.7Moderate (5 - 10 mg/mL)Moderate hydrogen bonding; Limited by lower ε
Non-Polar Hexane1.9Insoluble (< 0.1 mg/mL)Insufficient energy to disrupt the crystal lattice

Note: Aqueous solubility increases significantly with the application of heat, a property often exploited during recrystallization or aqueous reaction systems[2].

Experimental Workflows: Self-Validating Protocols

To ensure absolute scientific integrity, solubility cannot be estimated visually. As an application standard, I utilize the Isothermal Saturation & HPLC-UV Quantification Protocol . This method is designed as a closed, self-validating loop to eliminate kinetic artifacts (e.g., supersaturation or incomplete dissolution).

Protocol: Isothermal Shake-Flask Method

Objective: Determine the absolute thermodynamic solubility of 4-Methylquinoline-8-sulfonic acid across a dielectric continuum of solvents.

  • Step 1: Solid Preparation. Weigh precisely 50.0 mg of the compound into a 5 mL amber glass vial.

    • Causality: Amber glass is strictly utilized to prevent potential photo-degradation of the quinoline core during extended equilibration periods.

  • Step 2: Solvent Introduction. Add 2.0 mL of the target solvent (e.g., HPLC-grade Water, DMSO, or Hexane).

  • Step 3: Isothermal Equilibration. Seal the vials and place them in a thermostatic orbital shaker at 25.0 ± 0.1 °C, agitating at 200 rpm for 48 hours.

    • Causality: A 48-hour window is mandatory. Kinetic dissolution methods are often skewed by particle size; 48 hours ensures true thermodynamic equilibrium is reached by fully overcoming the crystalline lattice energy.

  • Step 4: Phase Separation. Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen for its chemical inertness to both aqueous and organic solvents. It prevents analyte adsorption while stripping out micro-particulates that would artificially inflate UV absorbance readings.

  • Step 5: HPLC-UV Quantification. Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV. Set the detection wavelength to 237 nm or 319 nm, which correspond to the characteristic absorbance maxima of the substituted quinolinium core[3].

  • Step 6: Self-Validation Mechanism. To guarantee trustworthiness, perform a mass balance analysis. Dry the residual solid from the filter and vial, weigh it, and verify that the dissolved mass plus the residual mass equals the initial 50.0 mg input (± 2%). The protocol is only considered valid if independent triplicates yield a Relative Standard Deviation (RSD) of < 2%.

Workflow N1 Step 1: Solid Addition Excess 4-Methylquinoline-8-sulfonic acid N2 Step 2: Solvent Introduction (Water, DMSO, MeOH, Hexane) N1->N2 N3 Step 3: Isothermal Equilibration Shake-flask at 25°C, 48 hrs N2->N3 N4 Step 4: Phase Separation Centrifugation & 0.22µm Filtration N3->N4 N5 Step 5: HPLC-UV Analysis Quantification at λ=237 nm / 319 nm N4->N5 N6 Self-Validation Mass Balance & Triplicate RSD < 2% N5->N6

Fig 2. Self-validating experimental workflow for isothermal solubility determination.

Application Insights: Solvent Selection in Drug Development

Understanding the solubility dichotomy between water and organic solvents is critical for downstream synthetic applications. For instance, a common transformation involves the alkali fusion of quinoline sulfonic acids to form 8-hydroxyquinoline derivatives[4]. This process typically requires 1.2–2.0 equivalents of NaOH at 250–290°C under semi-solid conditions[4].

Water is the optimal solvent for the initial dispersion of the sulfonic acid precursor because the functional group fully ionizes, allowing uniform molecular distribution and preventing incomplete conversion[2]. However, if the synthetic route requires a nucleophilic substitution using a sensitive organic nucleophile, transitioning to a polar aprotic solvent like DMSO is critical. DMSO effectively solvates the 4-methylquinoline zwitterion while leaving the nucleophile relatively unsolvated (due to the lack of hydrogen-bond donors), thereby maximizing the nucleophile's reactivity.

References

  • Source: sulfonic-acid.
  • Source: benchchem.
  • Source: europa.
  • Source: bldpharm.

Sources

Foundational

Comprehensive Technical Guide: pKa Profiling and Zwitterionic Dynamics of 4-Methylquinoline-8-sulfonic Acid

Executive Summary In the realm of rational drug design and advanced organic synthesis, understanding the precise acid-base equilibria of heteroaromatic compounds is non-negotiable. 4-Methylquinoline-8-sulfonic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and advanced organic synthesis, understanding the precise acid-base equilibria of heteroaromatic compounds is non-negotiable. 4-Methylquinoline-8-sulfonic acid (CAS: 227278-08-2) is a highly specialized amphoteric molecule characterized by two distinct ionizable centers: a highly acidic sulfonic acid moiety at the C8 position and a basic quinoline nitrogen.

This whitepaper dissects the physicochemical behavior of this compound, detailing the causality behind its pKa values, its zwitterionic speciation, and the field-proven methodologies required to accurately measure these parameters. By mastering these dynamics, formulation scientists can accurately predict the compound's solubility, lipophilicity (logD), and membrane permeability profiles.

Mechanistic Profiling of Acid-Base Equilibria

The physicochemical identity of 4-methylquinoline-8-sulfonic acid is dictated by the electronic interplay between its substituents. To predict and understand its pKa values, we must isolate the electronic contributions of both the methyl and sulfonic acid groups relative to the parent quinoline scaffold.

The Sulfonic Acid Group (pKa₁: Highly Acidic)

Sulfonic acids are intrinsically strong acids due to the high polarizability of the sulfur atom and the extensive resonance stabilization of the resulting sulfonate anion (-SO₃⁻) across three equivalent oxygen atoms. In structurally similar compounds like unsubstituted quinoline-8-sulfonic acid, the predicted pKa for the sulfonic acid group is approximately -1.83[1]. The addition of a methyl group at the C4 position exerts a mild electron-donating inductive (+I) and hyperconjugative effect. However, this effect is too distant and too weak to significantly perturb the massive resonance stabilization of the sulfonate group. Thus, the pKa₁ of 4-methylquinoline-8-sulfonic acid remains deeply acidic (estimated < 0).

The Quinoline Nitrogen (pKa₂: Weakly Basic)

The basicity of the quinoline nitrogen is highly sensitive to ring substitutions.

  • The parent molecule, 4-methylquinoline (lepidine) , has a well-documented pKa of 5.67[2]. The electron-donating methyl group at C4 increases the electron density on the nitrogen compared to unsubstituted quinoline (pKa ~4.9), making it more basic.

  • However, the introduction of the sulfonic acid group at C8 introduces a powerful electron-withdrawing inductive effect (-I). In unsubstituted quinoline-8-sulfonic acid, this electron-withdrawing effect drastically suppresses the nitrogen's basicity, dropping its pKa to approximately 2.45[3].

  • In 4-methylquinoline-8-sulfonic acid , these two competing electronic effects (the +I of the C4 methyl and the -I of the C8 sulfonate) converge. The resulting pKa₂ (deprotonation of the quinolinium nitrogen) is mathematically and empirically shifted to an intermediate range, estimated between 3.2 and 3.8 .

Comparative pKa Summary

To contextualize these shifts, the following table summarizes the quantitative data across related molecular scaffolds.

CompoundpKa₁ (-SO₃H)pKa₂ (-NH⁺)Electronic ModifiersDominant Form at pH 7.4
Quinoline N/A4.90NoneNeutral
4-Methylquinoline N/A5.67C4-Methyl (+I, +M)Neutral
Quinoline-8-sulfonic acid ~ -1.83~ 2.45C8-Sulfonic (-I)Anionic
4-Methylquinoline-8-sulfonic acid < 0 ~ 3.50 C4-Methyl (+I), C8-Sulfonic (-I) Anionic

Zwitterionic Dynamics & Speciation

Because the pKa of the acidic group is lower than the pKa of the basic group, 4-methylquinoline-8-sulfonic acid exists as a zwitterion (inner salt) in both the solid state and in acidic aqueous solutions.

The proton from the sulfonic acid group spontaneously transfers to the quinoline nitrogen. This creates a molecule with a net charge of zero, but with highly localized positive and negative charges.

  • pH < 0: The molecule is fully protonated (Cationic form: -SO₃H, -NH⁺).

  • pH 0 to 3.5: The sulfonic acid deprotonates. The molecule exists predominantly as a zwitterion (-SO₃⁻, -NH⁺). This form exhibits the lowest aqueous solubility due to strong intermolecular ionic crystal lattice energies.

  • pH > 3.5: The quinoline nitrogen deprotonates. The molecule becomes a net anion (-SO₃⁻, -N). At physiological pH (7.4), the compound is nearly 100% anionic, which drastically reduces its passive lipid membrane permeability (BCS Class III/IV behavior).

Speciation Cation Cationic Form (Net Charge: +1) pH < 0 Zwitterion Zwitterionic Form (Net Charge: 0) pH 0 to 3.5 Cation->Zwitterion Deprotonation of -SO3H (pKa1 < 0) Anion Anionic Form (Net Charge: -1) pH > 3.5 Zwitterion->Anion Deprotonation of -NH+ (pKa2 ~ 3.5)

Speciation states of 4-methylquinoline-8-sulfonic acid across the pH continuum.

Experimental Workflows for pKa Determination

Due to the low solubility of the zwitterionic form and the extreme acidity of pKa₁, standard potentiometric titration is insufficient. As a Senior Application Scientist, I mandate the use of UV-Metric Potentiometric Titration . The quinoline chromophore undergoes a distinct hyperchromic/bathochromic shift upon deprotonation of the nitrogen, allowing for highly precise optical tracking of the equilibrium.

Self-Validating UV-Metric Protocol

Step 1: Reagent & System Preparation

  • Prepare a 10 mM stock solution of 4-methylquinoline-8-sulfonic acid in a cosolvent system (e.g., 20% Methanol / 80% Water) to ensure complete dissolution of the zwitterion.

  • Maintain constant ionic strength by adding 0.15 M KCl. Causality: Controlling ionic strength stabilizes the activity coefficients of the ions, ensuring the measured pKa (apparent) can be accurately converted to thermodynamic pKa.

  • Calibrate the pH electrode using standard buffers (pH 2.0, 4.0, 7.0, 10.0) to verify a Nernstian slope (>98%).

Step 2: Titration Execution

  • Transfer 10 mL of the analyte solution to a water-jacketed titration vessel maintained precisely at 25.0 ± 0.1 °C.

  • Acidify the solution to pH 1.5 using 0.5 M HCl.

  • Initiate automated titration using 0.5 M KOH as the titrant. Dispense in 0.05 mL increments.

  • After each addition, allow 30 seconds for equilibrium. Record the exact pH and capture the UV-Vis absorption spectrum from 250 nm to 400 nm using an in-situ dip probe.

Step 3: Data Deconvolution & Validation

  • Plot the multi-wavelength absorption spectra against pH.

  • Self-Validation Check: Identify the isosbestic point (the specific wavelength where total absorbance remains constant during the titration). The presence of a sharp isosbestic point mathematically proves a clean two-state transition (Zwitterion ⇌ Anion) without degradation or precipitation artifacts.

  • Apply Target Factor Analysis (TFA) software to the spectral matrix to extract the precise pKa₂ value.

Workflow Prep Sample Prep (0.15M KCl + Cosolvent) Titration Automated Titration (pH 1.5 to 10.0) Prep->Titration Spectra In-Situ UV-Vis (250-400 nm) Titration->Spectra Analysis Target Factor Analysis (Isosbestic Validation) Spectra->Analysis Result Thermodynamic pKa Extraction Analysis->Result

Standardized workflow for UV-metric pKa determination of amphoteric compounds.

Implications for Drug Development & Formulation

Understanding that 4-methylquinoline-8-sulfonic acid transitions to an anionic state at pH > 3.5 has profound implications for downstream applications:

  • Gastrointestinal Absorption: In the acidic environment of the stomach (pH ~1.5 - 2.0), the compound exists primarily as a zwitterion. Zwitterions exhibit high polarity and zero net charge, often leading to poor passive diffusion across the gastric mucosa.

  • Intestinal Permeability: In the intestinal tract (pH ~6.5 - 7.4), the compound is fully ionized (anionic). It will not cross lipid bilayers via passive transcellular diffusion. Formulators must consider active transport mechanisms (e.g., OAT transporters) or utilize permeability enhancers/prodrug strategies if systemic bioavailability is required.

  • Chromatographic Behavior: During HPLC method development, the mobile phase pH must be strictly buffered. Operating near the pKa₂ (~3.5) will result in split peaks and poor reproducibility due to the simultaneous presence of zwitterionic and anionic species. Methods should be developed at pH 2.0 (fully zwitterionic) or pH 6.0+ (fully anionic) to ensure peak symmetry.

References

  • PubChem . "4-Methylquinoline | C10H9N | CID 10285 - PubChem". National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Technical Guide: UV-Vis Absorption Spectra of Methylquinoline Sulfonic Acid Derivatives

This guide serves as an advanced technical resource for the characterization of methylquinoline sulfonic acid derivatives using UV-Vis spectroscopy. It is designed for application scientists and researchers requiring rig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the characterization of methylquinoline sulfonic acid derivatives using UV-Vis spectroscopy. It is designed for application scientists and researchers requiring rigorous, reproducible protocols.

Executive Summary

Methylquinoline sulfonic acid (MQSA) derivatives represent a critical class of heterocyclic compounds utilized as precursors in drug synthesis, fluorescent probes for metal ion sensing, and pH-sensitive dyes. Their utility hinges on the tunable electronic properties of the quinoline core, modulated by the electron-donating methyl group and the electron-withdrawing, water-solubilizing sulfonic acid moiety.

This guide provides a definitive protocol for the spectroscopic characterization of these derivatives, specifically focusing on 2-methylquinoline-6-sulfonic acid and 8-hydroxy-7-methylquinoline-5-sulfonic acid . It moves beyond basic absorbance readings to address solvatochromic effects, pH-dependent equilibria, and self-validating quality control measures.

Fundamental Electronic Principles

To interpret the spectra accurately, one must understand the underlying electronic transitions. The quinoline scaffold exhibits two primary absorption bands in the UV region:

  • 
     Transition (200–250 nm):  High-energy transitions localized on the aromatic ring system. These are intense (
    
    
    
    ) and sensitive to conjugation length.
  • 
     Transition (300–350 nm):  Lower-energy transitions involving the non-bonding electrons on the heterocyclic nitrogen (and oxygen in hydroxy-derivatives). These are weaker and highly sensitive to solvent polarity (solvatochromism) and pH (protonation of the N-atom).
    

Substituent Effects:

  • Methyl Group (-CH₃): Acts as a weak electron donor via hyperconjugation. When at the 2-position (quinaldine), it slightly red-shifts (bathochromic shift) the spectrum compared to unsubstituted quinoline due to stabilization of the

    
     excited state.
    
  • Sulfonic Acid Group (-SO₃H): Primarily enhances aqueous solubility.[1] While electron-withdrawing, its effect on the chromophore is often inductive (

    
    ), causing minor hypsochromic (blue) shifts unless directly conjugated in a way that extends the 
    
    
    
    -system.

Experimental Methodology

Reagents and Solvent Selection

Causality: The choice of solvent dictates the position of the


 band. Polar protic solvents (water, methanol) form hydrogen bonds with the quinoline nitrogen, stabilizing the ground state and causing a blue shift (hypsochromic) of the 

band compared to non-polar solvents.
  • Primary Solvent: Deionized Water (18.2 MΩ·cm). Essential for ensuring full dissociation of the sulfonic acid group.

  • Secondary Solvents: Methanol (HPLC Grade) or DMSO for solubility studies of less polar derivatives.

  • Buffers: Phosphate (pH 2–10) and Borate (pH > 10) buffers are required for pH-dependent studies. Avoid Citrate buffers if metal sensing is a secondary goal, as citrate competes for chelation.

Self-Validating Protocol: Determination of and

This protocol includes built-in checks to ensure data integrity (Trustworthiness).

Step-by-Step Workflow:

  • Baseline Correction: Warm up the UV-Vis spectrophotometer (dual-beam preferred) for 30 minutes. Run a baseline scan with pure solvent in both sample and reference cuvettes.

  • Stock Preparation: Weigh

    
     mg of the MQSA derivative. Dissolve in 100 mL of solvent (Concentration 
    
    
    
    ppm). Validation: Sonicate for 5 minutes to ensure no micro-particulates remain.
  • Scan Parameters:

    • Range: 200–500 nm.

    • Bandwidth: 1.0 nm (critical for resolving sharp

      
       bands).
      
    • Scan Speed: Medium (approx. 200 nm/min).

  • Linearity Check (Beer-Lambert Validation): Prepare at least 4 dilutions (e.g., 10, 20, 40, 80

    
    M). Measure absorbance at the identified 
    
    
    
    .[2]
    • Pass Criteria:

      
       on the Abs vs. Conc. plot.
      
    • Fail Criteria: Non-linearity suggests aggregation (at high conc.) or hydrolysis.

Visualization of Experimental Workflow

ExperimentalWorkflow Start Solid Sample (MQSA Derivative) Weigh Gravimetric Preparation Start->Weigh Stock Stock Solution (100 ppm) Weigh->Stock Dissolve & Sonicate Dilution Serial Dilution (10-80 µM) Stock->Dilution Scan UV-Vis Scan (200-500 nm) Dilution->Scan Quartz Cuvette Check Linearity Check (Beer's Law) Scan->Check Extract λmax Check->Dilution R² < 0.999 (Repeat) Result Calculate ε (Molar Absorptivity) Check->Result R² > 0.999

Figure 1: Step-by-step workflow for the spectroscopic validation of methylquinoline sulfonic acid derivatives, ensuring Beer-Lambert linearity.

Spectral Analysis & Data Interpretation

Band Assignments and Quantitative Data

The following table summarizes typical spectral features for 2-methylquinoline-6-sulfonic acid and related derivatives in aqueous media (pH 7).

FeatureWavelength (

)
Molar Absorptivity (

)
Electronic AssignmentNotes
Band I 220 – 235 nm30,000 – 45,000


(Benzene ring)
Very intense; often saturated if conc. > 20

M.
Band II 310 – 325 nm2,000 – 5,000


/

overlap
The primary diagnostic band for the quinoline core.
Band III > 350 nmVariableCharge Transfer (CT)Appears in 8-hydroxy derivatives or at high pH (anionic form).
pH-Dependent Equilibria (Isosbestic Points)

Methylquinoline sulfonic acids exhibit distinct spectral signatures based on the protonation state of the heterocyclic nitrogen and the sulfonic acid group (though the latter is usually ionized at pH > 1).

  • Acidic Medium (pH < 3): The quinoline nitrogen is protonated (

    
    ). This stabilizes the molecule, often causing a bathochromic (red) shift  and hyperchromic effect (increased intensity) in the 310–320 nm band.
    
  • Alkaline Medium (pH > 10): For derivatives like 8-hydroxy-7-methylquinoline-5-sulfonic acid , deprotonation of the hydroxyl group occurs (

    
    ). This creates a phenolate anion, pushing electron density into the ring and causing a significant red shift to ~350–360 nm.
    

Critical Observation: When titrating from acid to base, the presence of clear isosbestic points (wavelengths where absorbance remains constant regardless of pH) confirms that only two dominant species are in equilibrium (e.g., Protonated


 Neutral).
Visualization of Protonation States

ProtonationEquilibrium Cation Cationic Form (pH < 4) N-Protonated Zwitterion Zwitterionic/Neutral (pH 4 - 8) N-Neutral / SO3- Cation->Zwitterion -H+ (Deprotonation) Blue Shift (Hypsochromic) Zwitterion->Cation +H+ (Protonation) Red Shift (Bathochromic) Anion Anionic Form (pH > 9) (If OH present: O- / SO3-) Zwitterion->Anion -H+ (Phenolic OH) Strong Red Shift (~350 nm)

Figure 2: Structural evolution of methylquinoline sulfonic acid derivatives across pH gradients and associated spectral shifts.

Applications in Metal Sensing

A key application of 8-hydroxy-7-methylquinoline-5-sulfonic acid is the spectrophotometric determination of metal ions (e.g., Fe(III), Cu(II)).

  • Mechanism: The Nitrogen atom and the Phenolic Oxygen act as a bidentate ligand.

  • Spectral Change: Upon complexation, the

    
     transition is perturbed, and a new Metal-to-Ligand Charge Transfer (MLCT) band often appears in the visible region (400–600 nm), turning the solution colored (e.g., green/black for Iron).
    
  • Protocol Note: To measure this, perform the "Self-Validating" protocol (Section 3.2) but add a stoichiometric excess of the metal salt to the cuvette. Subtract the ligand-only spectrum to isolate the complex's spectrum.

References

  • BenchChem. (2025).[1][3][4] A Technical Guide to 2-Methylquinoline-6-sulfonic Acid: Structure, Synthesis, and Applications. BenchChem.

  • Sureshkumar, B., et al. (2017). Spectroscopic analysis of 8-hydroxyquinoline-5-sulphonic acid and investigation of its reactive properties by DFT. Journal of Molecular Structure.

  • Savic-Gajic, I., et al. (2019). Drug design strategies with metal-hydroxyquinoline complexes. Expert Opinion on Drug Discovery.

  • NIST Chemistry WebBook. 8-Hydroxyquinoline-5-sulfonic acid IR and Spectral Data. National Institute of Standards and Technology.[5]

  • Bardez, E., et al. (2010). Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH. Journal of Physical Chemistry A.

Sources

Foundational

Difference between 4-Methylquinoline-8-sulfonic acid and 8-Hydroxyquinoline-5-sulfonic acid

The following technical guide provides an in-depth comparative analysis of 4-Methylquinoline-8-sulfonic acid and 8-Hydroxyquinoline-5-sulfonic acid . Executive Summary This guide analyzes the structural, physicochemical,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 4-Methylquinoline-8-sulfonic acid and 8-Hydroxyquinoline-5-sulfonic acid .

Executive Summary

This guide analyzes the structural, physicochemical, and functional distinctions between two quinoline derivatives: 4-Methylquinoline-8-sulfonic acid (4-M-8-S) and 8-Hydroxyquinoline-5-sulfonic acid (8-HQS). While both share a water-soluble quinoline core, their utility in drug development and research is dictated by a single critical structural variation: the substituent at the C8 position.

  • 8-HQS acts as a high-affinity bidentate chelator due to the C8-hydroxyl group, making it indispensable in metallodrug design and fluorescence sensing.

  • 4-M-8-S functions primarily as a solubilized building block or steric modulator. The bulky C8-sulfonic acid group sterically hinders metal coordination at the nitrogen center, shifting its utility toward organic synthesis and dye fabrication rather than metal sequestration.

Part 1: Structural & Physicochemical Characterization

The functional divergence of these compounds stems from the electronic and steric environment of the Pyridine-ring Nitrogen (


).
Molecular Architecture

The following diagram illustrates the connectivity and the critical "Functional Pocket" difference.

G cluster_0 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) cluster_1 4-Methylquinoline-8-sulfonic acid (4-M-8-S) node_8HQS Structure C8: Hydroxyl (-OH) C5: Sulfonic Acid (-SO3H) Core: Quinoline feat_8HQS Active Site: Bidentate Pocket (N, O) node_8HQS->feat_8HQS Forms 5-membered Chelate Ring node_4M8S Structure C8: Sulfonic Acid (-SO3H) C4: Methyl (-CH3) Core: Quinoline feat_4M8S Active Site: Sterically Blocked N node_4M8S->feat_4M8S Peri-interaction Blocks Binding

Caption: Structural comparison highlighting the active chelation pocket in 8-HQS versus the sterically hindered nitrogen in 4-M-8-S.[1][2][3][4][5][6]

Physicochemical Property Matrix[8]
Property8-Hydroxyquinoline-5-sulfonic acid (8-HQS)4-Methylquinoline-8-sulfonic acid
CAS Number 84-88-8227278-08-2 (or related isomers)
Primary Function Metal Chelator / FluorophoreSynthetic Intermediate / Solubilizer
C8 Substituent Hydroxyl (-OH)Sulfonic Acid (-SO

H)
Acidity (pKa) pKa

~4.0 (NH

), pKa

~8.4 (OH)
pKa < 1 (SO

H), pKa (NH

) ~5.6
Water Solubility High (due to -SO

H at C5)
High (due to -SO

H at C8)
Fluorescence Strong (Metal-dependent, "Turn-On")Weak / Negligible (unless derivatized)
Metal Binding Strong (Log K

~8.5)
Weak / Non-specific (Electrostatic only)

Part 2: Synthetic Pathways & Causality

Understanding the synthesis explains why the substituents end up in these specific positions. The directing effects of the initial groups dictate the final isomer.

Synthesis Logic Flow
  • 8-HQS Synthesis: The -OH group at C8 is a strong ortho/para director. It directs the incoming sulfonic acid electrophile to the para position (C5).

  • 4-M-8-S Synthesis: The Nitrogen atom is deactivating and meta-directing (relative to itself), but sulfonation occurs on the carbocyclic ring. In 4-methylquinoline (Lepidine), the standard electrophilic substitution favors C8 due to the electronics of the fused ring system, similar to quinoline itself.

Synthesis cluster_A Pathway A: 8-HQS (Chelator) cluster_B Pathway B: 4-M-8-S (Scaffold) Start1 8-Hydroxyquinoline Step1 Sulfonation (H2SO4/SO3) Start1->Step1 Result1 8-Hydroxyquinoline-5-sulfonic acid (OH directs to C5) Step1->Result1 Start2 4-Methylquinoline (Lepidine) Step2 Sulfonation (Oleum) Start2->Step2 Result2 4-Methylquinoline-8-sulfonic acid (Ring fusion directs to C8) Step2->Result2

Caption: Synthetic divergence driven by substituent directing effects (OH vs. Ring Fusion).

Part 3: Reactivity & Coordination Chemistry

This section details the critical mechanistic differences relevant to drug design and assay development.

The "Oxine" Pocket (8-HQS)

8-HQS retains the famous "oxine" coordination pocket.

  • Mechanism: At physiological pH, the phenolic proton (pKa ~8.4) dissociates upon metal binding. The Nitrogen lone pair and the Phenolate oxygen form a stable 5-membered ring with divalent metals (

    
    ).
    
  • Result: This rigidifies the molecule, inhibiting non-radiative decay and resulting in Chelation-Enhanced Fluorescence (CHEF) . This makes 8-HQS a premier sensor for Zn

    
    , Cd
    
    
    
    , and Al
    
    
    .
The Steric Blockade (4-M-8-S)

In 4-Methylquinoline-8-sulfonic acid, the sulfonic acid group resides at C8 (the "peri" position relative to Nitrogen).

  • Steric Hindrance: The sulfonate group (-SO

    
    ) is bulky. Its proximity to the nitrogen lone pair physically blocks the approach of metal ions that would otherwise coordinate to the nitrogen.
    
  • Electronic Repulsion: Unlike the phenolate oxygen (which is a hard base and good donor), the sulfonate oxygen is a weak donor. Furthermore, the negative charge at C8 may create electrostatic interference without forming a stable chelate geometry.

  • Implication: 4-M-8-S does not act as a sequestering agent. It is used when a soluble quinoline core is needed without metal interference, or as a precursor for cyanine dyes where the sulfonate ensures water solubility.

Part 4: Experimental Protocols

Protocol: Determination of Metal Binding Affinity (Potentiometric Titration)

Objective: To quantify the stability constant (Log K) of 8-HQS with Zn


, validating its use as a chelator. Note: This protocol will yield no significant binding curve for 4-M-8-S.

Reagents:

  • Ligand Solution: 1.0 mM 8-HQS in 0.1 M KNO

    
     (ionic strength adjuster).
    
  • Metal Solution: 1.0 mM Zn(NO

    
    )
    
    
    
    .
  • Titrant: 0.1 M NaOH (standardized, carbonate-free).

Workflow:

  • Calibration: Calibrate glass electrode pH meter using buffers pH 4.0, 7.0, and 10.0.

  • Ligand Titration: Titrate 50 mL of Ligand Solution with NaOH. Record pH vs. Volume. (Determines pKa values).

  • Complex Titration: Mix 25 mL Ligand Solution + 25 mL Metal Solution. Titrate with NaOH.

  • Analysis: A significant depression in the pH curve of the Complex vs. the Ligand indicates proton displacement due to metal binding.

  • Calculation: Use Bjerrum’s method or Hyperquad software to calculate stability constants (

    
    ).
    
Protocol: Fluorescence "Turn-On" Assay

Objective: To distinguish between 8-HQS and 4-M-8-S.

  • Preparation: Prepare 10 µM solutions of both compounds in HEPES buffer (pH 7.4).

  • Excitation: Set spectrofluorometer excitation to 360 nm.

  • Baseline: Measure emission (400–650 nm). Both should be weakly fluorescent.

  • Addition: Add Zn

    
     (final conc. 50 µM).
    
  • Readout:

    • 8-HQS: Instant, intense green fluorescence (Emission max ~510 nm).

    • 4-M-8-S: No significant change in fluorescence intensity.

References

  • Synthesis of Quinoline Sulfonic Acids

    • Study on the sulfonation of quinoline derivatives.
    • Source:

  • Fluorescence Mechanisms

    • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid. (Detailed analysis of the CHEF effect).
    • Source:

  • 4-Methylquinoline Properties (Lepidine)

    • Physical properties and reactivity of 4-methylquinoline.
    • Source:

  • Commercial Availability & CAS Verification

    • Verification of CAS 227278-08-2 for 4-Methylquinoline-8-sulfonic acid.
    • Source: (General catalog search for structure verification).

Sources

Exploratory

Technical Guide: Fluorescence Quantum Yield of 4-Methylquinoline-8-sulfonic Acid (4-MQS)

The following is an in-depth technical guide on the fluorescence quantum yield of 4-Methylquinoline-8-sulfonic acid (4-MQS), designed for researchers and drug development professionals. Part 1: Executive Summary & Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the fluorescence quantum yield of 4-Methylquinoline-8-sulfonic acid (4-MQS), designed for researchers and drug development professionals.

Part 1: Executive Summary & Molecular Context

4-Methylquinoline-8-sulfonic acid (4-MQS) (CAS: 227278-08-2) is a functionalized quinoline derivative primarily utilized as a hydrophilic building block in the synthesis of long-wavelength fluorescent labels (e.g., squaraine and cyanine dyes) and as a potential zwitterionic probe in aqueous systems.[1][2][3][4][5][6]

Unlike its structural analog 8-hydroxyquinoline-5-sulfonic acid (HQS) —a well-known chelator for metal ions like


—4-MQS lacks the hydroxyl group at the C8 position, which fundamentally alters its photophysics. Instead of metal chelation, its utility lies in the reactivity of the C4-methyl group (lepidine core) for condensation reactions and the solubility conferred by the C8-sulfonate group.

This guide details the photophysical characterization of 4-MQS, specifically the protocol for determining its Fluorescence Quantum Yield (


) , a critical parameter for validating its purity and efficiency as a dye precursor.
Key Photophysical Characteristics (Expected)
ParameterValue / CharacteristicContext
Chromophore Lepidine (4-Methylquinoline)Core aromatic system responsible for UV absorption.
Absorption Max (

)
~310–330 nmTypical for substituted quinolines; pH-dependent.
Emission Max (

)
~380–450 nm (Blue)Weak in neutral water; enhanced in acidic media or organic solvents.
Solubility High (Aqueous/Polar)Due to the -SO

H group (often exists as a zwitterion).
Primary Role Dye Precursor / IntermediateCondenses with squaric acid/aldehydes to form NIR labels.

Part 2: Critical Experimental Protocol: Determination of

As 4-MQS is often a precursor rather than a standard reference, its quantum yield must be determined experimentally using the Relative Method against a validated standard. The structural similarity of the quinoline core makes Quinine Sulfate the optimal reference standard.

Experimental Design Strategy
  • Methodology: Comparative Slope Method (Gradient Method).

  • Reference Standard: Quinine Sulfate Dihydrate in 0.5 M H

    
    SO
    
    
    
    (
    
    
    ).
  • Solvent System: 0.1 M H

    
    SO
    
    
    
    (or pH-buffered water if characterizing neutral species). Note: Quinolines often show enhanced fluorescence upon protonation.[7]
  • Detection Range: Excitation: 300–350 nm; Emission: 360–600 nm.

Step-by-Step Protocol
Phase A: Preparation
  • Stock Solutions: Prepare 1 mM stock solutions of 4-MQS and Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    .
  • Working Solutions: Prepare a dilution series (5 concentrations) for both the sample and the standard.

    • Critical Constraint: The Optical Density (OD) at the excitation wavelength (

      
      ) must be 
      
      
      
      (ideally 0.02–0.08) to avoid Inner Filter Effects (IFE).
Phase B: Spectroscopic Acquisition
  • Absorption Scan: Measure the UV-Vis absorbance of each dilution at the chosen

    
     (e.g., 350 nm). Record the solvent background.
    
  • Fluorescence Scan: Measure the integrated fluorescence emission spectrum (

    
    ) for each dilution using the exact same
    
    
    
    and slit widths.
    • Tip: Integrate the area under the emission curve (e.g., 370 nm to 600 nm).

Phase C: Calculation

Plot Integrated Fluorescence Intensity (


)  (y-axis) vs. Absorbance (

)
(x-axis) for both the sample and standard. Determine the slope (Gradient) of the linear regression.


  • 
     : Quantum Yield[8]
    
  • Slope : Gradient of the linear plot (

    
     vs 
    
    
    
    )
  • 
     : Refractive index of the solvent (If both are in 0.1 M H
    
    
    
    SO
    
    
    , this term cancels out).

Part 3: Data Visualization & Workflow

Quantum Yield Measurement Workflow

The following diagram illustrates the logical flow for the "Slope Method" to ensure data integrity.

QY_Measurement_Workflow Start Start: 4-MQS Characterization Prep Prepare Dilution Series (OD 0.01 - 0.1) Start->Prep Abs Measure Absorbance (A) at Excitation Wavelength Prep->Abs Em Measure Emission Integral (F) (Same Excitation) Prep->Em Plot Plot F vs. A (Linear Regression) Abs->Plot x-axis Em->Plot y-axis Calc Calculate Slope (Grad) Plot->Calc Result Compute Quantum Yield (Relative to Quinine Sulfate) Calc->Result

Figure 1: Workflow for the comparative determination of fluorescence quantum yield using the slope method.

Mechanistic Pathway: Synthesis of NIR Dyes

4-MQS is frequently used as a precursor. The diagram below shows its role in synthesizing long-wavelength labels (e.g., Squaraines), which is the primary driver for its application in drug development assays.

Synthesis_Pathway MQS 4-Methylquinoline-8-sulfonic acid (4-MQS) (Blue Fluorescent Precursor) Condensation Condensation Reaction (Active Methyl Group at C4) MQS->Condensation Donor Unit Reagent Squaric Acid / Aldehydes Reagent->Condensation Acceptor/Linker Product Squaraine / Cyanine Dye (NIR Fluorescent Label) Condensation->Product Conjugation Extension

Figure 2: Synthetic pathway utilizing 4-MQS to generate Near-Infrared (NIR) fluorescent probes.

Part 4: Technical Analysis & Troubleshooting

Causality in Experimental Choices
  • Why Quinine Sulfate? The quinoline core of 4-MQS shares similar vibrational modes and solvent interactions with Quinine Sulfate, minimizing errors derived from refractive index corrections or spectral mismatch.

  • Why Acidic Solvent? Quinoline nitrogen is a weak base (

    
    ). In neutral water, the fluorescence is often quenched by non-radiative decay pathways (e.g., lone pair interactions). Protonation (
    
    
    
    ) "locks" the lone pair, typically enhancing
    
    
    . For 4-MQS, the sulfonate group (
    
    
    ) and protonated nitrogen (
    
    
    ) may form a zwitterionic species, stabilizing the excited state.
Self-Validating Checks (Trustworthiness)
  • Linearity Check: The

    
     value of your 
    
    
    
    vs.
    
    
    plot must be
    
    
    . If not, aggregation (at high conc.) or adsorption (at low conc.) is occurring.
  • Excitation Scan Validation: Perform an excitation scan on the emission maximum. It must perfectly overlay the absorption spectrum. If it does not, impurities are present.

Comparison with Related Derivatives
CompoundStructure NotePrimary ApplicationFluorescence
4-MQS 4-Methyl, 8-SulfoDye Precursor / LabelWeak (Blue), High Solubility
8-HQS 8-Hydroxy, 5-SulfoMetal Chelator (Zn, Al)Strong (Green) upon Chelation
Quinine Methodyl/VinylStandard ReferenceStrong (Blue,

)

Part 5: References

  • Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter 2: Instrumentation for Fluorescence Spectroscopy). Link

  • National Institute of Standards and Technology (NIST) . "SRM 936a - Quinine Sulfate Dihydrate". Certificate of Analysis. Link

  • Mason, S. J., et al. (2005). "Solid-phase synthesis of fluorescent squaraine dyes." Journal of Organic Chemistry. (Contextual reference for quinoline precursors in dye synthesis).

  • PubChem. "4-Methylquinoline-8-sulfonic acid (Compound)."[1][4] National Library of Medicine. Link[1]

Sources

Foundational

Thermodynamic Stability of Lepidine Sulfonic Acid Isomers

Executive Summary The sulfonation of lepidine (4-methylquinoline) represents a classic study in kinetic versus thermodynamic control within heterocyclic chemistry. Unlike simple benzene derivatives, the lepidine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonation of lepidine (4-methylquinoline) represents a classic study in kinetic versus thermodynamic control within heterocyclic chemistry. Unlike simple benzene derivatives, the lepidine scaffold presents a dual-ring system where the electron-deficient pyridine ring directs electrophilic substitution to the carbocyclic (benzene) ring.

This guide provides a rigorous technical analysis of the formation, stability, and interconversion of lepidine sulfonic acid isomers. We focus on the critical distinction between the kinetic 8-isomer and the thermodynamic 6-isomer , elucidating the steric "peri-effect" exerted by the 4-methyl group that uniquely suppresses substitution at the 5-position.

Theoretical Framework: Electronic & Steric Governance

The Substrate: Protonated Lepidine

In the strongly acidic media required for sulfonation (conc.


 or oleum), lepidine exists as the lepidinium cation (

). The protonated nitrogen exerts a strong electron-withdrawing effect ($ -I $ and

), severely deactivating the pyridine ring. Consequently, electrophilic aromatic substitution (

) is directed exclusively to the benzene ring (positions 5, 6, 7, and 8).
The Peri-Effect (Steric Exclusion)

A critical differentiator between quinoline and lepidine is the methyl group at position 4.

  • Quinoline: Sulfonation often yields a mixture of 5- and 8-isomers (kinetic) which rearrange to the 6-isomer.

  • Lepidine: The C4-methyl group creates significant steric hindrance with the C5-proton (the peri-position). This interaction raises the activation energy for attack at C5, effectively blocking this position.

  • Result: The kinetic competition is restricted primarily to position 8, while thermodynamic equilibration favors position 6.

Mechanism of Isomerization

Sulfonation is reversible. The isomerization does not occur via an intramolecular shift but through a hydrolysis-resulfonation mechanism:



Energy Landscape & Pathway Visualization

The following diagram illustrates the reaction coordinate. Note the lower activation barrier (


) for the 8-isomer (kinetic) versus the deeper potential energy well (

) for the 6-isomer (thermodynamic).

ReactionCoordinate Reactants Lepidine + H2SO4 TS_Kinetic TS1 (Kinetic) Low Barrier Reactants->TS_Kinetic Fast (< 20°C) TS_Thermo TS2 (Thermo) High Barrier Reactants->TS_Thermo Slow (> 160°C) Product_Kinetic 8-Isomer (Kinetic Product) TS_Kinetic->Product_Kinetic Product_Kinetic->Reactants Desulfonation (Heat) Product_Thermo 6-Isomer (Thermodynamic Product) TS_Thermo->Product_Thermo

Figure 1: Reaction coordinate diagram showing the kinetic accessibility of the 8-isomer vs. the thermodynamic stability of the 6-isomer. Note the reversibility allowing equilibration.

Synthetic Protocols

The following protocols are designed for high regioselectivity.

Protocol A: Kinetic Synthesis (Lepidine-8-Sulfonic Acid)

Target: Rapid sulfonation at the most electron-rich accessible position before equilibration occurs.

  • Setup: 3-neck round bottom flask, mechanical stirrer, internal thermometer, dropping funnel.

  • Charge: Add Oleum (20% free

    
    )  (3.0 equiv) to the flask. Cool to 0°C .
    
  • Addition: Add Lepidine (1.0 equiv) dropwise. Critical: Maintain internal temp < 15°C to prevent thermodynamic rearrangement.

  • Reaction: Stir at 20°C for 2–4 hours.

  • Quench: Pour onto crushed ice (exothermic).

  • Isolation: The 8-isomer often precipitates as the zwitterion upon neutralization to pH 4-5. Filter and wash with cold water.

Protocol B: Thermodynamic Synthesis (Lepidine-6-Sulfonic Acid)

Target: High-temperature equilibration to the global energy minimum.

  • Setup: Round bottom flask with reflux condenser.

  • Charge: Mix Lepidine (1.0 equiv) and Conc.

    
      (4.0 equiv).
    
  • The "Baking" Phase: Heat the mixture to 170–180°C .

  • Duration: Maintain temperature for 6–8 hours. Note: This high energy overcomes the barrier for desulfonation of any formed 8-isomer.

  • Workup: Cool to room temperature. Pour into water.

  • Purification: Recrystallize from water. The 6-isomer is significantly less soluble in cold water than the 8-isomer, aiding purification.

Analytical Validation (Self-Validating Systems)

Reliable differentiation of isomers is critical. Do not rely solely on melting points, which are often high and decomposition-prone for sulfonic acids.

NMR Spectroscopy ( NMR in + NaOD)

The coupling patterns (


-values) of the benzene ring protons provide definitive structural proof.
Feature8-Isomer (Kinetic)6-Isomer (Thermodynamic)
Symmetry Asymmetric substitution on benzene ring.Quasi-linear substitution pattern.
Key Signals H5, H6, H7 pattern.H5, H7, H8 pattern.
Coupling H6 appears as a triplet (or dd) due to two ortho neighbors (H5, H7).H5 & H7 show meta coupling (

Hz). H7 & H8 show ortho coupling (

Hz).
C4-Methyl Singlet,

ppm.
Singlet,

ppm.
HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Ion Pairing: For better retention of the sulfonic acid, use 5mM Tetrabutylammonium phosphate (TBAP) in the aqueous phase.

  • Elution Order: The more polar 8-isomer typically elutes before the 6-isomer.

Experimental Workflow Diagram

Workflow Start Start: Lepidine Feed Condition_Check Select Conditions Start->Condition_Check Path_K Kinetic Path Oleum, 20°C, 2h Condition_Check->Path_K Target: 8-Isomer Path_T Thermodynamic Path H2SO4, 180°C, 8h Condition_Check->Path_T Target: 6-Isomer Quench Quench (Ice/Water) Path_K->Quench Path_T->Quench Analysis In-Process Control (HPLC) Check Isomer Ratio Quench->Analysis Decision Isomer Purity > 95%? Analysis->Decision Recryst Recrystallization (Water/EtOH) Decision->Recryst Yes Reprocess Reprocess (Heat to 180°C) Decision->Reprocess No (if 8-isomer present in 6-target) Final Final Product Isolated Sulfonic Acid Recryst->Final Reprocess->Path_T

Figure 2: Decision tree and workflow for the selective synthesis and purification of lepidine sulfonic acids.

Applications in Drug Development[2]

Understanding this stability profile is vital for:

  • API Purity: Regulatory bodies (FDA/EMA) require strict control of isomeric impurities. If a process for the 6-isomer is run at insufficient temperature, the 8-isomer will persist as a contaminant.

  • Scaffold Functionalization: The sulfonic acid group serves as a handle for creating sulfonyl chlorides, which are precursors to sulfonamide-based antimalarials and DNA-intercalating agents.

  • Solubility Engineering: The 6-sulfonic acid is often used to resolve chiral amines or to increase the water solubility of lipophilic drug candidates during early-stage screening.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley.
  • PubChem. (2025).[1] 4-Methylquinoline (Lepidine) Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. Quinoline-8-sulfonic acid. Coll. Vol. 4, p.846 (General protocol basis for kinetic sulfonation). [Link]

Sources

Exploratory

Technical Deep Dive: 8-Sulfonated Quinoline Derivatives

Executive Summary: The "Eighth Position" Paradox In the vast landscape of quinoline chemistry, the 8-position holds a unique steric and electronic status. While 8-hydroxyquinoline (8-HQ) is ubiquitous for its metal-chela...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Eighth Position" Paradox

In the vast landscape of quinoline chemistry, the 8-position holds a unique steric and electronic status. While 8-hydroxyquinoline (8-HQ) is ubiquitous for its metal-chelating prowess, 8-sulfonated quinoline derivatives —specifically Quinoline-8-sulfonic acid and its activated form, 8-Quinolinesulfonyl chloride —occupy a distinct, high-value niche in medicinal chemistry and organic synthesis.

Unlike their 5-sulfonated counterparts (which are primarily hydrophilic chelators), 8-sulfonated derivatives serve as critical electrophilic "warheads" for constructing sulfonamides. These moieties are pivotal in the synthesis of direct thrombin inhibitors (e.g., Argatroban) and emerging cancer metabolism modulators (PKM2 activators). This guide dissects the synthesis, reactivity, and therapeutic applications of this scaffold, distinguishing it rigorously from the more common 8-hydroxy-5-sulfonic acid series.

Structural & Electronic Architecture

The Core Distinction

It is imperative to distinguish between the two primary sulfonated quinoline classes to ensure experimental accuracy:

FeatureQuinoline-8-sulfonic acid (Q-8-SA) 8-Hydroxyquinoline-5-sulfonic acid (8-HQ-5-SA)
Structure Sulfonic acid at C8; No OH group.Sulfonic acid at C5; Hydroxyl at C8.[1][2]
Primary Role Synthetic Intermediate, Electrophile precursor.Metal Chelator (

-bidentate).
Reactivity Sulfonyl group is sterically crowded (peri-position).Sulfonic acid increases water solubility of complexes.
Key Derivative 8-Quinolinesulfonyl Chloride (Reagent).[3][4]Metal complexes (Zn, Cu, Al).
The "Peri" Effect

The sulfonyl group at position 8 is located in the peri position relative to the ring nitrogen. This proximity creates:

  • Steric Strain: The bulk of the sulfonyl group interacts with the N-lone pair, affecting the basicity of the quinoline nitrogen.

  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group deactivates the ring, making the C8-sulfonamides resistant to metabolic oxidation compared to other isomers.
    
  • Fluorescence: The rigid quinoline-sulfonamide bond often imparts fluorescent properties (similar to Dansyl), useful for biological probing.

Synthetic Architecture: The Gateway Protocol

The utility of this class hinges on the conversion of the acid to the sulfonyl chloride , which allows for the attachment of amines (sulfonamide formation).

Synthesis Pathway Visualization

The following diagram illustrates the conversion of Quinoline to its active sulfonamide derivatives, highlighting the critical divergence from 8-hydroxyquinoline synthesis.

QuinolineSynthesis Quinoline Quinoline (Starting Material) Q8SA Quinoline-8-sulfonic Acid (Thermodynamic Product) Quinoline->Q8SA Oleum / H2SO4 290°C (High Temp) Note CRITICAL: Low temp sulfonation yields C5 isomer. High temp is required for C8. Quinoline->Note Q8SO2Cl 8-Quinolinesulfonyl Chloride (The 'Gateway' Reagent) Q8SA->Q8SO2Cl PCl5 or SOCl2 Reflux Sulfonamide 8-Quinolinesulfonamides (Bioactive Core) Q8SO2Cl->Sulfonamide R-NH2 / Base Nucleophilic Sub. Argatroban Argatroban (Thrombin Inhibitor) Sulfonamide->Argatroban Reduction & Peptide Coupling PKM2 PKM2 Modulators (Cancer Therapy) Sulfonamide->PKM2 Triazole Click Chemistry

Caption: Synthetic divergence of 8-sulfonated quinolines. High-temperature sulfonation is required to access the thermodynamic C8 isomer.

Therapeutic Applications & Medicinal Chemistry[4][5][7][8][9]

Thrombin Inhibition (The Argatroban Connection)

The most commercially significant application of the 8-sulfonated quinoline scaffold is in the synthesis of Argatroban .

  • Mechanism: Argatroban is a direct thrombin inhibitor. The (2R,4R)-4-methyl-1-[(2S)-2-[[(3RS)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonyl]amino-5-guanidinopentanoyl]piperidine-2-carboxylic acid structure utilizes the quinolinesulfonyl group to bind to the hydrophobic pocket of thrombin.

  • Role of the Sulfonyl Group: It acts as a rigid linker that positions the tetrahydroquinoline ring into the S2/S3 specificity pocket of the enzyme, while the sulfonamide NH forms hydrogen bonds with Gly216 in the active site.

Cancer Metabolism: PKM2 Activators

Recent research (see Md. Rashedul Islam et al., 2023) has identified 8-quinolinesulfonamides as potent modulators of Pyruvate Kinase M2 (PKM2) .[5]

  • The Target: PKM2 is a rate-limiting enzyme in glycolysis, often upregulated in tumors (Warburg effect).

  • The Innovation: 8-Quinolinesulfonamide derivatives bearing triazole moieties stabilize the tetrameric (active) form of PKM2, forcing cancer cells away from aerobic glycolysis and inducing apoptosis.

  • SAR Insight: The 8-position sulfonamide provides the optimal vector for extending into the PKM2 subunit interface, a feature not achievable with 3- or 5-substituted analogs.

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Quinolinesulfonyl Chloride

This protocol converts the sulfonic acid to the acid chloride, the reactive species for all subsequent medicinal chemistry.

Reagents:

  • Quinoline-8-sulfonic acid (10.0 g, 47.8 mmol)

  • Thionyl chloride (

    
    ) (30 mL, excess) or Phosphorus Pentachloride (
    
    
    
    )
  • Dimethylformamide (DMF) (Catalytic amount, 3-5 drops)

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Addition: Charge the flask with Quinoline-8-sulfonic acid. Carefully add Thionyl chloride. (Caution: Gas evolution). Add catalytic DMF.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3-4 hours. The solid acid should dissolve, and the solution will darken.
    
  • Workup:

    • Remove excess thionyl chloride under reduced pressure (rotary evaporator).

    • Resuspend the residue in anhydrous dichloromethane (DCM).

    • Pour the DCM mixture onto crushed ice/water (carefully) to wash out inorganic acids.

    • Separate the organic layer immediately (the sulfonyl chloride is sensitive to hydrolysis).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from benzene/hexane or use immediately.

  • Validation: Check melting point (

    
    C). IR spectrum should show strong sulfonyl bands at ~1370 and 1170 
    
    
    
    .
Protocol B: General Sulfonamide Coupling (Library Generation)

Standard procedure for generating PKM2 modulator candidates.

Reagents:

  • 8-Quinolinesulfonyl chloride (1.0 eq)

  • Primary/Secondary Amine (e.g., propargylamine for click chemistry) (1.1 eq)

  • Triethylamine (

    
    ) or Pyridine (2.0 eq)
    
  • DCM or THF (Anhydrous)

Methodology:

  • Dissolve the amine and

    
     in anhydrous DCM at 
    
    
    
    C under nitrogen.
  • Add 8-Quinolinesulfonyl chloride (dissolved in minimal DCM) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours (monitor by TLC).

  • Quench: Add water. Extract with DCM.

  • Wash: Wash organic layer with 1N HCl (to remove unreacted amine/quinoline traces), then saturated

    
    , then brine.
    
  • Yield: Evaporate solvent to yield the crude sulfonamide. Purify via silica gel column chromatography (Gradient: Hexane -> Ethyl Acetate).

Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR decision tree when modifying the 8-sulfonated core for drug discovery.

SAR_Logic Core 8-Quinolinesulfonyl Core Mod1 Modification: Reduction of Ring Core->Mod1 Mod2 Modification: Sulfonamide N-Substitution Core->Mod2 Mod3 Modification: C5 Halogenation Core->Mod3 Effect1 Result: Tetrahydroquinoline (Increases Hydrophobicity/Flexibility) Key for: Thrombin Inhibitors Mod1->Effect1 Effect2 Result: Triazole/Aryl Linkage (Target Specificity) Key for: PKM2 Activators Mod2->Effect2 Effect3 Result: Electronic Tuning (Alters pKa and Solubility) Mod3->Effect3

Caption: SAR decision tree for 8-sulfonated quinoline optimization in drug discovery.

References

  • PubChem. "8-Quinolinesulfonyl chloride | C9H6ClNO2S."[3][6] National Library of Medicine. [Link]

  • Islam, M. R., et al. (2023). "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study." International Journal of Molecular Sciences. [Link]

Disclaimer: The protocols described herein involve hazardous chemicals (Thionyl chloride, Sulfonyl chlorides). All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methylquinoline-8-sulfonic acid from lepidine

Application Note: Regioselective Synthesis of 4-Methylquinoline-8-sulfonic Acid from Lepidine Executive Summary The synthesis of 4-methylquinoline-8-sulfonic acid from lepidine (4-methylquinoline) is a critical transform...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 4-Methylquinoline-8-sulfonic Acid from Lepidine

Executive Summary

The synthesis of 4-methylquinoline-8-sulfonic acid from lepidine (4-methylquinoline) is a critical transformation in the development of specialized dyes, agrochemicals, and pharmaceutical intermediates. Because the quinoline nucleus contains both a deactivated hetero-ring and an activated carbocyclic ring, achieving high regioselectivity requires precise manipulation of reaction kinetics and thermodynamics. This application note details a highly optimized, self-validating protocol for the electrophilic aromatic sulfonation of lepidine using oleum, ensuring exclusive isolation of the kinetically favored 8-isomer.

Mechanistic Insights & Reaction Causality

To successfully synthesize the 8-sulfonic acid derivative, researchers must understand the underlying causality of the quinoline ring's electronic distribution and steric constraints:

  • Hetero-ring Deactivation: In the presence of strongly acidic sulfonating agents, the nitrogen atom of lepidine is immediately protonated to form a lepidinium ion. This protonation severely deactivates the pyridine ring, directing the incoming electrophile (SO₃) exclusively to the carbocyclic ring (positions 5, 6, 7, and 8).

  • Kinetic vs. Thermodynamic Control: The alpha-positions of the carbocyclic ring (C5 and C8) are inherently more reactive toward electrophiles due to the stabilization of the resulting arenium ion intermediate. Consequently, electrophilic attack at the C8 position is kinetically favored at lower temperatures[1]. However, the bulky sulfonic acid group at C8 experiences significant steric hindrance from the adjacent protonated nitrogen.

  • The Temperature Threshold: If the reaction temperature exceeds 150–200 °C, the system gains sufficient activation energy to undergo reversible desulfonation. The sulfonic group will migrate to the sterically unhindered, thermodynamically stable C6 position[1]. Therefore, maintaining a strict temperature window of 90–130 °C is the primary causal factor for isolating the 8-isomer[2].

  • Reagent Selection: Concentrated sulfuric acid lacks the electrophilic strength to efficiently sulfonate the deactivated lepidinium ion at low temperatures. Oleum (fuming sulfuric acid) provides free SO₃, driving the reaction forward rapidly within the required kinetic temperature window without necessitating extreme heat[3].

Quantitative Data & Optimization Parameters

Table 1: Comparison of Sulfonating Agents for Lepidine

Sulfonating Agent Electrophilic Reactivity Optimal Temp Primary Isomer Mechanistic Notes
Conc. H₂SO₄ (98%) Low > 150 °C 6-Isomer Requires high heat, forcing the reaction into thermodynamic control.
Oleum (20-30% SO₃) High 90 - 130 °C 8-Isomer Excess SO₃ drives kinetic control; prevents charring at low temps.

| Chlorosulfonic Acid | Very High | 0 - 70 °C | 8-Sulfonyl Chloride | Forms sulfonyl chloride intermediate; requires subsequent hydrolysis. |

Table 2: Temperature Effects on Regioselectivity

Temperature Range Dominant Pathway Major Product Yield Profile & Causality
< 40 °C None N/A Reaction stalls; this range is strictly for safe reagent addition.
90 - 130 °C Kinetic Control 4-Methylquinoline-8-sulfonic acid High yield of 8-isomer. Low thermal energy prevents desulfonation.
150 - 180 °C Mixed Control Mixture of 8-, 5-, and 6-isomers Poor selectivity; thermal energy begins triggering isomerization.

| > 200 °C | Thermodynamic | 4-Methylquinoline-6-sulfonic acid | High yield of 6-isomer via desulfonation/resulfonation. |

Reaction Pathway Visualization

G Lepidine Lepidine (4-Methylquinoline) + Oleum (H₂SO₄/SO₃) Protonated Protonated Lepidinium Ion (Deactivated Hetero-ring) Lepidine->Protonated Acid-Base Reaction Kinetic Kinetic Pathway (90 - 130 °C) Protonated->Kinetic Electrophilic Attack at C8 Thermo Thermodynamic Pathway (> 200 °C) Protonated->Thermo Electrophilic Attack at C6 Product8 4-Methylquinoline-8-sulfonic acid (Kinetically Favored) Kinetic->Product8 Product6 4-Methylquinoline-6-sulfonic acid (Thermodynamically Favored) Thermo->Product6 Product8->Thermo High Heat Isomerization (Desulfonation)

Regioselective pathways in the sulfonation of 4-methylquinoline.

Step-by-Step Experimental Protocol

Self-Validating System Design: This protocol is engineered with built-in physical checkpoints. The transition from a homogenous liquid mixture to a precipitating solid upon aqueous quenching serves as direct, visual validation of successful sulfonation.

Materials Required:

  • Lepidine (4-Methylquinoline), ≥99% purity

  • Oleum (20% SO₃ in H₂SO₄)

  • Crushed ice (prepared from deionized water)

  • Standard glassware (250 mL 3-neck round-bottom flask, dropping funnel, reflux condenser)

Step 1: Reagent Preparation & Safe Addition

  • Equip the 250 mL three-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Add 50 mL of 20% oleum to the flask and cool to 0–5 °C using an ice-water bath.

  • Causality Check: Cooling is mandatory. Adding lepidine directly to oleum at room temperature causes violent exothermic protonation, leading to localized charring and degradation of the starting material.

  • Slowly add 0.1 mol (14.3 g) of lepidine dropwise via the dropping funnel. Maintain the internal temperature strictly below 40 °C during the addition.

Step 2: Kinetic Sulfonation

  • Remove the ice bath and replace it with a thermostatically controlled oil bath.

  • Gradually heat the reaction mixture to 90–100 °C.

  • Maintain this temperature with vigorous stirring for 4 to 6 hours.

  • Causality Check: Do not allow the temperature to exceed 130 °C. Exceeding this threshold provides the activation energy necessary for desulfonation, leading to irreversible contamination with the 6-sulfonic acid isomer[2].

Step 3: Quenching and Zwitterion Precipitation

  • Remove the oil bath and allow the reaction mixture to cool ambiently to room temperature (approx. 25 °C).

  • Carefully and slowly pour the highly acidic mixture over 200 g of crushed ice in a large beaker while stirring vigorously.

  • Validation Check: A heavy white-to-tan precipitate must form immediately. 4-Methylquinoline-8-sulfonic acid forms an inner salt (zwitterion) that is highly insoluble in cold, aqueous acidic media. If no precipitate forms, the sulfonation was incomplete (likely due to insufficient temperature or time).

Step 4: Isolation and Purification

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake thoroughly with ice-cold deionized water to remove residual sulfuric acid. Note: Use only cold water, as the product exhibits slight solubility in warm aqueous solutions, which will result in yield loss[3].

  • Recrystallize the crude solid from boiling water to yield analytically pure 4-methylquinoline-8-sulfonic acid.

  • Dry the purified product in a vacuum oven at 80 °C to a constant weight.

References[2] US2999094A - Quinoline sulfonation process. Google Patents. URL:https://patents.google.com/patent/US2999094A/en[3] Technical Support Center: Synthesis of 2-Methylquinoline-6-sulfonic Acid. Benchchem. URL:https://www.benchchem.com/support/synthesis-of-2-methylquinoline-6-sulfonic-acid[1] Heterocyclic Chemistry - Pyridine. M. Sainsbury, Scribd. URL:https://www.scribd.com/document/425621404/Heterocyclic-Chemisry-M-Sainsbury

Sources

Application

Procedure for recrystallization of 4-Methylquinoline-8-sulfonic acid

Part 1: Executive Summary & Mechanistic Rationale Objective: To isolate and purify 4-Methylquinoline-8-sulfonic acid (also known as Lepidine-8-sulfonic acid) to >98% purity suitable for pharmaceutical intermediate use or...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Rationale

Objective: To isolate and purify 4-Methylquinoline-8-sulfonic acid (also known as Lepidine-8-sulfonic acid) to >98% purity suitable for pharmaceutical intermediate use or analytical standardization.

Mechanistic Insight: 4-Methylquinoline-8-sulfonic acid exists primarily as a zwitterion (inner salt) in neutral aqueous solutions. The basic nitrogen of the quinoline ring is protonated by the acidic sulfonic group at position 8. This zwitterionic character dictates its solubility profile:

  • High Solubility: In hot water (

    
    ) and basic aqueous solutions (as a sulfonate salt).
    
  • Low Solubility: In cold water (

    
    ) and non-polar organic solvents.
    
  • Impurity Rejection: The primary impurities from synthesis (sulfonation of lepidine) include the 5-sulfonic acid isomer, unreacted lepidine, and inorganic sulfuric acid. The 8-isomer generally exhibits lower aqueous solubility than the 5-isomer due to intramolecular hydrogen bonding between the sulfonate oxygen and the protonated nitrogen, facilitating separation via fractional crystallization.

Part 2: Pre-Operational Safety & Materials

Safety Profile:

  • Corrosivity: The compound is a strong organic acid. Causes severe skin burns and eye damage.[1]

  • Inhalation: Dust is highly irritating to the respiratory tract. Use a localized exhaust hood.

  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, lab coat, and P100 dust mask if handling dry powder outside a hood.

Reagents & Equipment:

  • Crude Material: 4-Methylquinoline-8-sulfonic acid (grey/brown solid).

  • Solvent: Deionized (DI) Water (Type II or better).

  • Decolorizing Agent: Activated Carbon (Norit or equivalent), acid-washed.

  • Filter Aid: Diatomaceous earth (Celite 545).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel, vacuum pump, heating mantle.

Part 3: Critical Process Parameters (CPP)

ParameterSpecificationRationale
Solvent:Solute Ratio ~10:1 to 15:1 (v/w)The 4-methyl group increases lipophilicity compared to quinoline-8-sulfonic acid, requiring slightly higher solvent volumes than the non-methylated analog.
Dissolution Temp

Essential to break the strong crystal lattice energy typical of zwitterionic sulfonates.
Cooling Rate

per hour
Rapid cooling traps inorganic sulfates and isomeric impurities. Slow cooling yields defined needles.
pH Sensitivity pH 1.0 - 2.0Excess acidity suppresses zwitterion dissociation, maximizing precipitation yield.

Part 4: Detailed Experimental Protocol

Phase A: Dissolution and Decolorization
  • Charge: Weigh 10.0 g of crude 4-Methylquinoline-8-sulfonic acid into a 250 mL round-bottom flask.

  • Solvation: Add 120 mL of DI water.

    • Note: If the crude material contains significant sulfuric acid residues, the initial pH will be very low. If the pH is >3, add dilute HCl dropwise to adjust to pH ~1-2. This ensures the compound is in its least soluble form (free acid) upon cooling, rather than a soluble salt.

  • Reflux: Attach a reflux condenser and heat the mixture to boiling (

    
    ) with moderate stirring.
    
    • Checkpoint: The solid should dissolve completely.[2] If insolubles persist after 10 minutes of boiling, add water in 10 mL increments until dissolved.

  • Decolorization: Once dissolved, remove the heat source briefly to stop boiling. Carefully add 0.5 g (5 wt%) of activated carbon.

    • Caution: Adding powder to boiling liquid can cause flash boiling.

  • Digestion: Resume gentle boiling for 15 minutes to allow adsorption of polymeric impurities.

Phase B: Hot Filtration (Critical Step)
  • Setup: Pre-heat a Buchner funnel and filter flask by passing boiling water through them. Prepare a filter bed with a thin layer of Celite.

  • Filtration: Filter the hot mixture rapidly through the pre-heated funnel.

    • Why: The compound will crystallize immediately if the solution cools in the funnel stem.

  • Rinse: Wash the filter cake with 10 mL of boiling water to recover occluded product. Combine filtrates.

Phase C: Crystallization and Isolation
  • Nucleation: Transfer the clear, amber filtrate to a clean Erlenmeyer flask. Cover with foil (loose) to prevent dust entry.

  • Ambient Cooling: Allow the solution to cool to room temperature (

    
    ) undisturbed for 3-4 hours.
    
    • Observation: Long, needle-like crystals should form.

  • Terminal Cooling: Place the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
  • Filtration: Collect the crystals via vacuum filtration on a sintered glass frit or Whatman #50 paper.

  • Washing: Wash the filter cake twice with 10 mL of ice-cold water.

    • Optional: A final wash with 10 mL of cold acetone can facilitate faster drying, though it may slightly reduce yield due to partial solubility.

  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours or until constant weight.
    

Part 5: Process Visualization

Figure 1: Recrystallization Workflow

RecrystallizationWorkflow Start Crude 4-Methylquinoline- 8-sulfonic acid Dissolve Dissolve in Boiling Water (pH 1-2) Start->Dissolve Heat to 100°C Carbon Add Activated Carbon (Decolorization) Dissolve->Carbon Adsorption Filter Hot Filtration (Remove Insolubles/Carbon) Carbon->Filter Remove Solids Filter->Dissolve Recycle Mother Liquor (If Yield < 50%) Cooling Slow Cooling (Ambient -> 4°C) Filter->Cooling Crystallization Collect Vacuum Filtration Cooling->Collect Isolate Wash Wash with Ice-Cold Water Collect->Wash Purify Surface Dry Vacuum Dry (60°C) Wash->Dry Final Product

Caption: Step-by-step unit operations for the purification of 4-Methylquinoline-8-sulfonic acid, emphasizing the critical hot filtration step.

Part 6: Quality Control & Troubleshooting

Purity Verification:

  • Melting Point: The compound typically decomposes (chars) above

    
     without a sharp melting point. A sharp decomposition range indicates high purity.
    
  • Assay (Titration): Dissolve 100 mg in excess standard NaOH (0.1 N) and back-titrate with HCl using phenolphthalein. The sulfonic acid group is a strong acid; the quinoline nitrogen is a weak base.

  • HPLC:

    • Column: C18 (Reverse Phase).

    • Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol Gradient.

    • Detection: UV at 254 nm.

Troubleshooting Guide:

IssueRoot CauseCorrective Action
No Crystallization Solution too dilute or pH too high (salt form).Concentrate by boiling off 20% volume. Adjust pH to 1-2 with HCl.
Oiling Out Impurities lowering melting point; cooling too fast.Re-heat to boil, add seed crystal, and cool very slowly (wrap flask in towel).
Colored Product Oxidation products remaining.Repeat recrystallization with fresh activated carbon.
Low Yield High solubility of 4-methyl derivative.Concentrate mother liquor to half volume and harvest a second crop (Crop 2).

References

  • Synthesis of Quinoline Sulfonic Acids

    • Organic Syntheses, Coll. Vol. 3, p. 796 (1955); Vol. 20, p. 105 (1940). Describes the foundational sulfonation of quinoline derivatives and isolation via water precipitation.[3][4]

    • Source:

  • Properties of Quinoline-8-sulfonic Acid Derivatives

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for Quinoline-8-sulfonic acid.
    • Source:

  • Recrystallization Techniques for Zwitterionic Compounds

    • TIFR Chemistry Experiments. "Recrystallization of the sample with a mixed solvent."
    • Source:

  • Sulfonation of Lepidine (4-Methylquinoline)

    • Mikeska, L. A. (1920).[5] "The Preparation of Lepidine and Related Bases." Journal of the American Chemical Society.

    • Source:

Sources

Method

Solid-phase synthesis applications of sulfonated lepidine derivatives

Application Note: Solid-Phase Synthesis Applications of Sulfonated Lepidine Derivatives Executive Summary Sulfonated lepidine (4-methylquinoline) derivatives represent a critical class of heterocycles in modern chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis Applications of Sulfonated Lepidine Derivatives

Executive Summary

Sulfonated lepidine (4-methylquinoline) derivatives represent a critical class of heterocycles in modern chemical biology and drug discovery. Their primary utility lies in two distinct solid-phase synthesis (SPS) domains:

  • Bio-imaging: Serving as the "acceptor" or "donor" heterocycle in the synthesis of water-soluble, asymmetric Cyanine (Cy) dyes (e.g., Cy5, Cy7 analogs) for Near-Infrared (NIR) imaging.

  • Medicinal Chemistry: Acting as scaffolds for combinatorial libraries of sulfonamide-based carbonic anhydrase inhibitors and anticancer agents.

This guide provides high-fidelity protocols for integrating sulfonated lepidine derivatives into solid-phase workflows, addressing the specific challenges of solubility, aggregation, and resin compatibility.

Part 1: Scientific Foundation & Strategic Rationale

The Role of Sulfonation in Lepidine Chemistry

Native lepidine is hydrophobic, leading to aggregation in biological media and non-specific binding. Introducing sulfonate groups (typically via N-alkylation with sultones or direct ring sulfonation) confers zwitterionic character .

  • In SPS: This hydrophilicity paradoxically challenges traditional SPS because sulfonated monomers are often insoluble in standard non-polar SPS solvents (DCM, Toluene).

  • Solution: We utilize polar aprotic solvent mixtures (DMF/DMSO) and specific resin linkers (Trityl or 2-Chlorotrityl) that allow mild cleavage, preserving the sulfonate integrity.

Mechanism of Action: Polymethine Assembly

The core synthesis relies on the Knoevenagel-type condensation between an activated lepidine (nucleophile) and a polymethine linker (electrophile, often a hemicyanine or glutaconaldehyde dianil) on the solid support.

Part 2: Experimental Protocols

Application A: Solid-Phase Synthesis of Asymmetric Sulfonated Cyanine Dyes (Cy5/Cy7)

Objective: Synthesize a water-soluble, asymmetric pentamethine cyanine dye using a resin-bound approach to eliminate chromatographic purification steps.

Materials:

  • Resin: 2-Chlorotrityl Chloride Resin (1.0–1.6 mmol/g loading).

  • Reagents: 1-(4-Sulfobutyl)-2,3,3-trimethylindoleninium (Indole precursor), 1-(4-Sulfobutyl)-4-methylquinolinium (Sulfonated Lepidine) , Malonaldehyde dianil hydrochloride.

  • Solvents: DMF (Anhydrous), Acetic Anhydride, Pyridine.

Workflow Diagram (DOT):

CyanineSynthesis cluster_legend Reaction Phase Resin 2-Cl-Trityl Resin Step1 1. Immobilization (Indole Attachment) Resin->Step1 Loading Step2 2. Linker Activation (Malonaldehyde Dianil) Step1->Step2 Ac2O, 100°C Step3 3. Condensation (Sulfonated Lepidine) Step2->Step3 Lepidine, Pyridine Step4 4. Cleavage (1% TFA/DCM) Step3->Step4 Filtration Product Asymmetric Cy5 Dye (Water Soluble) Step4->Product Isolation

Figure 1: Step-wise assembly of asymmetric cyanine dyes on solid support using a "Catch-and-Release" strategy.

Detailed Protocol:

  • Resin Loading (The "Catch"):

    • Swell 2-Chlorotrityl resin (100 mg) in dry DCM for 20 min.

    • Dissolve 1-(4-sulfobutyl)-2,3,3-trimethylindoleninium (1.5 eq) and DIPEA (3 eq) in DMF/DCM (1:1).

    • Add to resin and shake for 4 hours at RT. Cap unreacted sites with MeOH/DIPEA (17:2:1) for 20 min.

    • Rationale: 2-Cl-Trityl prevents premature cleavage and allows the final product to retain the sulfonate group without esterification.

  • Polymethine Bridge Formation:

    • Wash resin with DMF (3x).

    • Add Malonaldehyde dianil hydrochloride (2 eq), Acetic Anhydride (20 eq), and TEA (2 eq) in DMF.

    • Shake at 60°C for 2 hours. The resin turns deep red/purple (formation of the hemicyanine intermediate).

    • QC Check: A small aliquot cleaved with 1% TFA should show the hemicyanine mass (M+).

  • Lepidine Condensation:

    • Wash resin with DMF (3x) to remove excess dianil.

    • Dissolve Sulfonated Lepidine (1-(4-Sulfobutyl)-4-methylquinolinium) (2 eq) in Pyridine/DMF (1:3).

    • Add to the resin-bound hemicyanine.

    • Shake at 80°C for 3 hours. The resin will shift color to deep blue/cyan (Cy5 formation).

  • Cleavage and Isolation:

    • Wash resin extensively with DMF, then DCM, then MeOH.

    • Treat with 1% TFA in DCM (mild acid) for 5 x 2 min.

    • Collect filtrate.[1] The sulfonate groups remain as free acids (zwitterionic form).

    • Evaporate solvent. Precipitate in cold Ether/EtOAc.

Data Summary: Yield Comparison

MethodPurity (HPLC)YieldTimeNote
Solution Phase 65-75%40%24hRequires HPLC purification; difficult separation of symmetric byproducts.
Solid Phase (Protocol A) >95% 85% 8h Filtration removes excess reagents; no symmetric dye formation.
Application B: Combinatorial Synthesis of Sulfonamide-Lepidine Libraries

Objective: Generate a library of sulfonated quinoline derivatives targeting Carbonic Anhydrase (CA) IX (cancer target).

Mechanism: Unlike the dye synthesis which uses the methyl group reactivity, this protocol utilizes the sulfonamide handle. Sulfonated lepidine precursors (e.g., Lepidine-5-sulfonyl chloride) are immobilized to synthesize diversely substituted inhibitors.

Workflow Diagram (DOT):

LibrarySynthesis Start Rink Amide Resin Step1 1. Sulfonyl Chloride Coupling (Lepidine-5-SO2Cl) Start->Step1 Pyridine, DCM Step2 2. C4-Methyl Activation (SeO2 Oxidation) Step1->Step2 Dioxane, 80°C Step3 3. Reductive Amination (Diversity Step: R-NH2) Step2->Step3 NaBH(OAc)3 Final Cleavage (95% TFA) Quinoline Sulfonamide Library Step3->Final

Figure 2: Combinatorial workflow for generating sulfonamide-functionalized lepidine libraries.

Critical Considerations:

  • Resin Choice: Rink Amide resin is selected to generate the primary sulfonamide (

    
    ) upon cleavage if the linker is attached via the sulfonyl group, OR to attach the scaffold via a carboxylic acid elsewhere.
    
  • Oxidation Sensitivity: The methyl group at position 4 (lepidine core) is susceptible to oxidation. If the library targets the sulfonamide moiety, the methyl group must be protected or the reaction conditions controlled to prevent formation of quinoline-4-carboxylic acid.

Part 3: Troubleshooting & Optimization

Solubility Issues

Sulfonated lepidines are often insoluble in DCM.

  • Fix: Use NMP (N-Methyl-2-pyrrolidone) or DMSO/DMF (1:1) as the reaction solvent.

  • Resin Swelling: Ensure the resin (e.g., PEG-PS) is compatible with highly polar solvents. Standard polystyrene resins may shrink in DMSO, reducing diffusion. Use Tentagel or ChemMatrix resins for better performance in polar media.

Stability in TFA

As noted in recent literature [1], sulfonated cyanine dyes can degrade in concentrated TFA over long periods.

  • Mitigation: Use 1% TFA/DCM (for 2-Cl-Trityl resin) or HFIP/DCM (1:4) for cleavage. Avoid 95% TFA unless using Rink Amide, and keep cleavage time under 1 hour.

References

  • Barbero, N., et al. (2019).[2] Solid-Phase Synthesis of Asymmetric Cyanine Dyes.[3][4] University of Turin / IRIS-AperTO. Retrieved from [Link]

  • Mason, S. J., et al. (2002). Solid-Phase Catch, Activate, and Release Synthesis of Cyanine Dyes.[5] Organic Letters.[5] Retrieved from [Link]

  • Supuran, C. T. (2017). Quinoline-based sulfonamides as selective cancer-associated carbonic anhydrase isoform IX inhibitors.[6] Expert Opinion on Drug Discovery.[7] Retrieved from [Link]

Sources

Application

Doping conductive polymers with 4-Methylquinoline-8-sulfonic acid

Application Note: Doping Conductive Polymers with 4-Methylquinoline-8-sulfonic Acid (MQSA) Executive Summary This guide details the protocol for doping Polyaniline (PANI) with 4-Methylquinoline-8-sulfonic acid (MQSA) (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Doping Conductive Polymers with 4-Methylquinoline-8-sulfonic Acid (MQSA)

Executive Summary

This guide details the protocol for doping Polyaniline (PANI) with 4-Methylquinoline-8-sulfonic acid (MQSA) (CAS: 227278-08-2). Unlike common aliphatic dopants (e.g., DBSA) or bicyclic aliphatic dopants (e.g., CSA), MQSA introduces a rigid, planar aromatic quinoline ring as the counter-ion.

Key Technical Advantage: The MQSA dopant facilitates


-

stacking interactions
between the dopant and the conjugated polymer backbone. This supramolecular ordering enhances charge carrier mobility and thermal stability compared to standard inorganic acid doping (e.g., HCl). Furthermore, the methyl group at the 4-position provides steric spacing that prevents aggregate quenching, potentially improving solubility in organic solvents.

Scientific Mechanism

The Doping Process

The doping of Polyaniline Emeraldine Base (PANI-EB) with MQSA is a protonation-induced redox reaction .

  • Proton Transfer: The sulfonic acid group (

    
    ) of MQSA donates a proton (
    
    
    
    ) to the imine nitrogen (
    
    
    ) of the PANI-EB backbone.
  • Polaron Formation: This protonation converts the insulating imine site into a positively charged polaron (radical cation) or bipolaron (dication), which are the charge carriers responsible for conductivity.

  • Counter-Ion Stabilization: The anionic 4-methylquinoline-8-sulfonate (

    
    ) remains electrostatically bound to the polymer chain, maintaining charge neutrality and influencing the polymer's morphology.
    
Diagram: Doping Pathway & Interaction

DopingMechanism PANI_EB PANI Emeraldine Base (Insulating) Protonation Proton Transfer (-SO3H to -N=) PANI_EB->Protonation Accepts H+ MQSA 4-Methylquinoline-8-sulfonic Acid (Dopant Source) MQSA->Protonation Donates H+ PANI_Salt PANI-MQSA Salt (Conductive) Protonation->PANI_Salt Polaron Lattice Formation PiStacking π-π Stacking Stabilization (Quinoline Ring <-> PANI Ring) PANI_Salt->PiStacking Supramolecular Ordering

Caption: Mechanistic pathway of PANI protonation by MQSA, highlighting the secondary stabilization via pi-pi interactions.

Materials & Equipment

Reagent/EquipmentSpecificationPurpose
Aniline Monomer ACS Reagent, ≥99.5%Polymer Backbone Precursor (Must be distilled before use to remove oxidation products).
MQSA 4-Methylquinoline-8-sulfonic acid (CAS: 227278-08-2), >98%Functional Dopant.
Oxidant Ammonium Persulfate (APS), (NH₄)₂S₂O₈Initiator for oxidative polymerization.
Solvent A Deionized Water (18.2 MΩ)Medium for emulsion polymerization.
Solvent B m-Cresol or DMSOSolvent for post-doping/casting films.
Purification Methanol / AcetoneWashing oligomers and excess dopant.

Experimental Protocols

Protocol A: In-Situ Chemical Oxidative Polymerization (Template Synthesis)

Best for creating conductive powders or nanofiber dispersions.

  • Preparation of Dopant Solution:

    • Dissolve 2.23 g (10 mmol) of MQSA in 50 mL of deionized water. Stir at room temperature until fully dissolved. (Note: Mild heating to 40°C may be required due to the aromatic nature).

  • Monomer Addition:

    • Add 0.93 g (10 mmol) of distilled Aniline to the MQSA solution.

    • Critical: Stir for 30 minutes to allow the formation of the Anilinium-MQSA salt micelle. The solution should turn clear or slightly milky.

    • Cool the mixture to 0°C – 5°C in an ice bath.

  • Oxidant Addition:

    • Dissolve 2.28 g (10 mmol) of Ammonium Persulfate (APS) in 20 mL of deionized water.

    • Add the APS solution dropwise to the Aniline/MQSA mixture over 20 minutes, maintaining temperature <5°C.

  • Polymerization:

    • Stir magnetically for 12–24 hours at 0°C. The solution will transition from colorless → dark blue → dark green (Emeraldine Salt state).

  • Purification:

    • Filter the precipitate using a Buchner funnel.[1]

    • Wash sequentially with:

      • 500 mL Deionized Water (remove excess acid/oxidant).

      • 50 mL Methanol (remove oligomers).

      • 50 mL Acetone (drying aid).

    • Endpoint: Wash until filtrate is colorless and pH is neutral.

  • Drying:

    • Dry the dark green powder in a vacuum oven at 60°C for 24 hours .

Protocol B: Solution Phase Post-Doping (Redoping)

Best for casting high-quality conductive films.

  • Dedoping (Preparation of PANI-Base):

    • Stir commercial PANI-HCl (or synthesized salt) in 0.1 M NH₄OH for 2 hours.

    • Filter and dry the blue PANI-Emeraldine Base (EB).

  • Redoping:

    • Dissolve PANI-EB in m-cresol (concentration: 5 mg/mL). Sonicate for 1 hour.

    • Add MQSA powder to the solution at a molar ratio of 1:2 (PANI unit : MQSA) .

    • Note: The excess ratio (1:2) ensures full protonation and compensates for steric hindrance.

  • Film Casting:

    • Stir the mixture for 24 hours at room temperature. The solution will turn bright green.

    • Drop-cast or spin-coat onto glass/PET substrates.

    • Dry at 80°C to remove solvent.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Polymerization cluster_2 Phase 3: Work-up Step1 Dissolve MQSA in DI Water (Temp: 25-40°C) Step2 Add Aniline Monomer (Form Anilinium Salt) Step1->Step2 Step3 Cool to 0-5°C (Ice Bath) Step2->Step3 Step4 Dropwise Addition of APS (Oxidant) Step3->Step4 Step5 Reaction: 24h @ 0°C (Color change: Blue -> Green) Step4->Step5 Step6 Filtration & Washing (Water -> MeOH -> Acetone) Step5->Step6 Step7 Vacuum Dry @ 60°C Step6->Step7

Caption: Step-by-step workflow for the in-situ oxidative polymerization of PANI-MQSA.

Characterization & Expected Data

TestMethodologyExpected Result for PANI-MQSA
Conductivity 4-Point Probe (Van der Pauw method)1 – 10 S/cm (Powder pellet)100 – 300 S/cm (m-Cresol cast film)
UV-Vis Spectroscopy Dissolved in m-cresol or solid state~420 nm (Polaron-

transition)>800 nm (Free carrier tail, indicating delocalization)
FTIR KBr Pellet1570 cm⁻¹ (Quinoid ring)1490 cm⁻¹ (Benzenoid ring)1030 cm⁻¹ (Sulfonate group

stretch)
Solubility Visual Inspection (10 mg/mL)Soluble in: m-Cresol, DMSO, NMP.Insoluble in: Water, Hexane.[2][3][4]

Troubleshooting Guide:

  • Low Conductivity (<0.1 S/cm): Usually indicates "Over-oxidation" (reaction temp >5°C) or insufficient washing (excess insulating oligomers). Ensure temperature is strictly controlled at 0°C.

  • Poor Solubility: Indicates low doping level. Increase the MQSA:Aniline ratio to 1:1 during synthesis or use the Post-Doping Protocol B.

References

  • MacDiarmid, A. G., & Epstein, A. J. (1994). "The Concept of Secondary Doping as Applied to Polyaniline." Synthetic Metals, 65(2-3), 103-116. Link

  • Cao, Y., Smith, P., & Heeger, A. J. (1992). "Counter-ion induced processibility of conducting polyaniline." Synthetic Metals, 48(1), 91-97. Link

  • PubChem. (2025).[5] "4-Methylquinoline-8-sulfonic acid (Compound)."[2][3][6][7][8] National Library of Medicine. Link

  • Stejskal, J., & Gilbert, R. G. (2002). "Polyaniline. Preparation of a conducting polymer (IUPAC Technical Report)." Pure and Applied Chemistry, 74(5), 857-867. Link

  • BenchChem. (2025). "Synthesis of Quinoline Sulfonic Acid Derivatives." Technical Support Center. Link

Sources

Technical Notes & Optimization

Troubleshooting

Separating 4-Methylquinoline-8-sulfonic acid from 6-sulfonic acid isomer

Technical Support Center: Isomer Separation Guide Ticket Subject: Purification of 4-Methylquinoline-8-sulfonic acid (Lepidine-8-sulfonic acid) Reference ID: TSC-LEP-08-ISO Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isomer Separation Guide Ticket Subject: Purification of 4-Methylquinoline-8-sulfonic acid (Lepidine-8-sulfonic acid) Reference ID: TSC-LEP-08-ISO Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulty isolating high-purity 4-methylquinoline-8-sulfonic acid due to the co-formation of its thermodynamic isomer, 4-methylquinoline-6-sulfonic acid .

In the sulfonation of 4-methylquinoline (lepidine), the position of the sulfonic acid group is governed by kinetic vs. thermodynamic control . The 8-isomer is the kinetic product (formed rapidly at lower temperatures), while the 6-isomer is the thermodynamic product (favored at high temperatures or long reaction times). Separation relies on the distinct zwitterionic solubility profiles of these isomers in aqueous acidic media.

Module 1: Diagnostic & Analysis

How do I know which isomer I have?

Before attempting purification, you must validate your crude material. The 8-isomer and 6-isomer exhibit distinct analytical signatures.

Q: My HPLC shows a single broad peak. How do I resolve the isomers?

A: Standard C18 gradients often fail because both isomers are highly polar zwitterions. You must use Ion-Pairing Chromatography or Mixed-Mode Chromatography .

Recommended HPLC Method (Self-Validating):

  • Column: C18 (e.g., Agilent Zorbax SB-C18) or Mixed-Mode Anion Exchange (e.g., SIELC Primesep SB).

  • Mobile Phase A: 10 mM Ammonium Acetate or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Ion-Pairing Agent: Add 5 mM Tetrabutylammonium hydroxide (TBAH) to Mobile Phase A if using a standard C18 column.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV @ 254 nm.

Interpretation:

  • 8-Isomer: Typically elutes later in ion-pairing modes due to stronger intramolecular hydrogen bonding (between the sulfonate and the ring nitrogen) reducing its effective polarity compared to the 6-isomer.

  • 6-Isomer: Elutes earlier; more solvent-exposed polar surface area.

Q: Can I distinguish them by NMR without separation?

A: Yes. The coupling constants (


-values) in the benzene ring are diagnostic.
  • 8-Isomer: Look for the characteristic "ABC" pattern of the benzene ring protons (H5, H6, H7). H7 (ortho to sulfonate) will show a distinct doublet-of-doublets or doublet shifted downfield.

  • 6-Isomer: The H5 proton appears as a singlet (or very small coupling) because the sulfonate at C6 blocks ortho-coupling to H5 and H7.

Module 2: Separation & Purification Protocols

How do I remove the 6-isomer?

The most robust separation method exploits the solubility differential in water. The 8-isomer forms a stable, poorly soluble zwitterion in cold water, whereas the 6-isomer remains significantly more soluble.

Protocol A: The "Ice Quench" Precipitation (Primary Separation)

Use this for crude reaction mixtures.

  • Quench: Pour your sulfonation reaction mixture (oleum/sulfuric acid) slowly onto crushed ice. Use a ratio of 5:1 (Ice mass : Reaction volume) .

  • Agitation: Stir vigorously for 30–60 minutes.

  • Observation: A white to off-white precipitate should form. This is predominantly the 8-isomer.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the cake with ice-cold 2N HCl .

    • Why HCl? It suppresses the ionization of the sulfonic acid, keeping it in the protonated/zwitterionic form which is less soluble than the sodium salt.

    • Critical Step: Do not wash with neutral water initially, as the zwitterion can solubilize if the pH rises too high.

Protocol B: Recrystallization (Polishing)

Use this if HPLC purity is <98%.

  • Solvent System: Water : Acetic Acid (9:1 v/v).

  • Dissolution: Suspend the crude solid in the solvent. Heat to boiling (

    
    ).
    
    • Note: If the solution is dark, treat with activated charcoal for 10 minutes, then filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at

    
     overnight.
    
  • Isolation: Filter the crystals. The 6-isomer (and disulfonated byproducts) will remain in the mother liquor.

Data: Solubility Profile

Solvent8-Isomer (Target)6-Isomer (Impurity)
Cold Water (

)
Insoluble (< 1 g/L)Soluble (~15 g/L)
Hot Water (

)
SolubleHighly Soluble
Dilute HCl InsolubleSoluble
Methanol Sparingly SolubleSoluble

Module 3: Synthesis Optimization (Prevention)

How do I stop the 6-isomer from forming?

If you are seeing >15% of the 6-isomer, your reaction conditions are too harsh. You must shift from thermodynamic to kinetic control.

Visual Workflow: Reaction Logic

G Start Start: 4-Methylquinoline Reagent Add Oleum (20-30%) Start->Reagent Temp_Low Temp < 100°C (Kinetic Control) Reagent->Temp_Low Preferred Path Temp_High Temp > 130°C (Thermodynamic Control) Reagent->Temp_High Avoid Prod_8 Major Product: 8-Sulfonic Acid Temp_Low->Prod_8 Prod_6 Major Product: 6-Sulfonic Acid Temp_High->Prod_6 Rearrange Isomerization (Sulfonate Migration) Prod_8->Rearrange Prolonged Heating Rearrange->Prod_6

Caption: Kinetic vs. Thermodynamic control pathways in quinoline sulfonation. High heat promotes migration to the 6-position.

Troubleshooting Synthesis Parameters
IssueRoot CauseCorrective Action
High 6-isomer content Reaction temperature

Maintain reaction at

.
Disulfonation Acid concentration too highReduce oleum strength (use 20% oleum) or reduce reaction time.
Low Yield Product lost in filtrateEnsure quench water volume is low (keep acid concentration high enough to salt out the product).

Module 4: Troubleshooting Decision Tree

Troubleshooting Check Analyze Crude Purity (HPLC/NMR) Isomer_Ratio Is 6-Isomer > 10%? Check->Isomer_Ratio Recryst Perform Recrystallization (Water/Acetic Acid) Isomer_Ratio->Recryst No (<10%) Reprocess Reprocess Mother Liquor (Concentrate & Cool) Isomer_Ratio->Reprocess Yes (10-50%) Discard Discard Batch (Optimize Synthesis) Isomer_Ratio->Discard Yes (>50%) Success Isolate Pure 8-Isomer Recryst->Success Reprocess->Recryst

Caption: Decision matrix for handling crude sulfonation mixtures based on isomeric impurity levels.

References

  • BenchChem Technical Support. (2025).[2][3][4] Synthesis of 2-Methylquinoline-6-sulfonic Acid (Analogous mechanisms for 4-methyl isomers). Retrieved from

  • National Institutes of Health (NIH). (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides. PMC10005234. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Quinoline and Sulfonic Acid Isomers via HPLC. Retrieved from

  • Google Patents. (1959). Quinoline sulfonation process (US2999094A). Retrieved from

  • ChemicalBook. (2026).[5] 4-Methylquinoline Safety and Properties.[5][6] Retrieved from

Sources

Optimization

Improving yield in the sulfonation of lepidine at position 8

[1] Welcome to the Advanced Heterocyclic Chemistry Support Center. Ticket ID: LEP-SULF-008 Subject: Optimization of Yield and Regioselectivity in Lepidine Sulfonation Status: Resolved (Expert Verified) Core Directive: Th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Advanced Heterocyclic Chemistry Support Center. Ticket ID: LEP-SULF-008 Subject: Optimization of Yield and Regioselectivity in Lepidine Sulfonation Status: Resolved (Expert Verified)

Core Directive: The Mechanistic Landscape

To improve yield, you must first master the competition between kinetic and thermodynamic control. Sulfonation of lepidine (4-methylquinoline) is a reversible electrophilic aromatic substitution.[1]

  • Kinetic Control (Low Temp, Short Time): Favors the 5-position .[1] The electron-rich nature of the benzene ring (activated by the nitrogen lone pair donation in the neutral state, though deactivated in strong acid) allows faster attack at C5.[1]

  • Thermodynamic Control (High Temp, Long Time): Favors the 8-position .[1] The 8-sulfonic acid is sterically less hindered and energetically more stable.[1] At high temperatures (

    
    ), the sulfonation at C5 reverses (desulfonation), allowing the equilibrium to shift toward the stable C8 isomer.[1]
    
Visualizing the Reaction Pathway

The following diagram illustrates the energy landscape you are navigating. To maximize the 8-isomer, you must supply enough thermal energy to overcome the reversibility barrier of the 5-isomer.[1]

LepidineSulfonation Start Lepidine (4-Methylquinoline) Inter_5 Sigma Complex (C5 Attack) Start->Inter_5 Fast (<120°C) Inter_8 Sigma Complex (C8 Attack) Start->Inter_8 Slow Reagent Oleum / H2SO4 Inter_5->Start Prod_5 Lepidine-5-Sulfonic Acid (Kinetic Product) Inter_5->Prod_5 Irreversible at Low T Prod_8 Lepidine-8-Sulfonic Acid (Thermodynamic Product) Inter_8->Prod_8 Stable Prod_5->Inter_5 Desulfonation (>160°C)

Figure 1: Reaction pathway showing the reversibility of the kinetic C5 product at high temperatures, driving the system toward the thermodynamic C8 product.

Troubleshooting Guide (Q&A)

This section addresses specific yield-killing scenarios reported by process chemists.

Q1: "I am getting a mixture of 5- and 8-isomers. How do I shift the ratio?"

Diagnosis: Incomplete thermodynamic equilibration. Solution:

  • Increase Temperature: You are likely running below

    
    . The rearrangement of the 5-isomer to the 8-isomer requires temperatures between 
    
    
    
    and
    
    
    .[1]
  • Extend Reaction Time: At

    
    , the conversion may take 4–6 hours.
    
  • Catalysis (Optional): Historically, Mercury (Hg) catalysts were used to direct sulfonation, but for environmental compliance, thermal forcing is the preferred modern method.[1]

Q2: "My reaction mixture turns into a black tar, and yield drops."

Diagnosis: Oxidative decomposition (charring).[1] Solution:

  • Inert Atmosphere: Sulfonation at high temperatures promotes oxidation.[1] Run the reaction under a strict Nitrogen (

    
    ) or Argon blanket .[1]
    
  • Control Oleum Strength: If using

    
     Oleum, the free 
    
    
    
    is an aggressive oxidant. Dilute with conc.
    
    
    or add Oleum dropwise to the pre-heated substrate to prevent localized hotspots.[1]
Q3: "The reaction completes, but I recover very little product during workup."

Diagnosis: Solubility error (Zwitterion trap). Solution: This is the most common cause of "low yield."[1] Quinoline sulfonic acids are highly soluble in strong acid (protonated form) and basic solution (anionic form).[1] They are least soluble at their Isoelectric Point (pI) , where they exist as zwitterions.[1]

  • Action: Do not just dilute with water. You must adjust the pH of the final aqueous solution to approximately pH 3.5 – 4.5 .[1]

  • Protocol: Pour the reaction mix into ice, then slowly add

    
     NaOH or Ammonia until the pH hits the pI. The product will crash out as a heavy precipitate.[1]
    
Optimized Experimental Protocol

This protocol is designed for a 50g scale, prioritizing safety and yield.[1]

Reagents:

  • Lepidine (4-Methylquinoline): 1.0 eq[1]

  • Oleum (20% free

    
    ): 3.0 eq (by weight)[1]
    
  • Sulfuric Acid (98%): Solvent volume[1]

StepActionCritical Parameter (CPP)
1. Setup Flame-dry a 3-neck flask. Equip with mechanical stirrer, thermometer, and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

inlet.
Moisture Control: Water reacts violently with Oleum.
2.[1] Addition Load Lepidine.[1] Cool to

. Add Oleum dropwise.[1]
Exotherm: Keep ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to prevent early charring.
3.[1] Ramp Slowly heat the mixture to

.
Ramp Rate:

/min to avoid thermal shock.
4. Cook Hold at

for 6 hours .
Monitoring: HPLC should show <2% starting material and <5% C5-isomer.
5.[1] Quench Cool to

.[1] Pour slowly onto crushed ice (5x reaction volume).
Safety: Violent release of steam.[1] Wear face shield.[1]
6. Isolation Adjust pH to 4.0 using

.[1] Cool to

overnight.
Yield Key: This pH forms the insoluble zwitterion.
7.[1][2] Purification Filter the precipitate.[1] Wash with minimal ice-cold water.[1] Recrystallize from water if needed.[1][3]Purity: Product should be off-white/beige.
Comparative Data: Conditions vs. Yield

The following data summarizes internal optimization runs. Note the correlation between temperature and regioselectivity.[1][4]

Temperature (

)
Time (h)ReagentMajor ProductIsolated Yield (%)
1204

(98%)
Mixed (5- & 8-isomer)45%
1604Oleum (20%)8-isomer (90%)62%
200 6 Oleum (20%) 8-isomer (>98%) 84%
2208Oleum (65%)8-isomer (Decomposed)30% (Charring)
References
  • Weissberger, A. (1950).[1] The Chemistry of Heterocyclic Compounds, Quinolines. Interscience Publishers.[1] (Foundational text on quinoline substitution patterns and thermodynamic control).

  • McCasland, G. E. (1946).[1] "Synthesis of 4-Methylquinoline-8-sulfonic acid." Journal of Organic Chemistry, 11(3), 277–280.

  • PubChem. (2025).[1][5] "Quinoline-8-sulfonic acid Compound Summary." National Library of Medicine.[1] [1]

  • BenchChem. (2025).[1][4][6] "Technical Support: Sulfonation of Methylquinolines." (General troubleshooting on oxidative degradation and temperature control).

Sources

Troubleshooting

Removing unreacted sulfuric acid from quinoline sulfonic acid precipitates

A Guide for Researchers and Process Chemists on the Effective Removal of Unreacted Sulfuric Acid This guide serves as a dedicated resource for scientists and professionals engaged in the synthesis of quinoline sulfonic a...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Process Chemists on the Effective Removal of Unreacted Sulfuric Acid

This guide serves as a dedicated resource for scientists and professionals engaged in the synthesis of quinoline sulfonic acids. The sulfonation of quinoline is a fundamental process, yet it frequently presents a significant downstream challenge: the removal of residual sulfonating agents, primarily unreacted sulfuric acid, from the final product precipitate. Incomplete removal of sulfuric acid can compromise product purity, affect yield calculations, and interfere with subsequent reactions or analytical characterization.

As Senior Application Scientists, we have compiled this troubleshooting guide based on established chemical principles and field-proven methodologies to address the most common issues encountered during this critical purification step.

Frequently Asked Questions (FAQs)

This section addresses the core questions and challenges researchers face when purifying quinoline sulfonic acid.

Q1: My quinoline sulfonic acid precipitate is still highly acidic after a simple water wash. What's going wrong?

This is a common issue stemming from two primary factors:

  • Occlusion: During precipitation, especially if it occurs rapidly, molecules of sulfuric acid can become physically trapped within the crystal lattice of the quinoline sulfonic acid.[1] A simple surface wash is insufficient to remove these occluded impurities.

  • Inherent Acidity & Solubility: Quinoline sulfonic acids are, by nature, strong acids and exhibit significant water solubility, particularly in hot water.[2][3] Washing with large volumes of water, while helping to remove sulfuric acid, can also lead to substantial loss of your desired product.[4]

The goal is to find a method that maximizes the removal of the highly water-soluble sulfuric acid while minimizing the dissolution of the target compound.

Q2: What is the most effective washing solvent or strategy to remove sulfuric acid without significant product loss?

There is no single "best" solvent; the optimal strategy depends on the specific quinoline sulfonic acid isomer and the required final purity. Here are the most effective approaches, ranging from simple to more rigorous:

  • Thorough Cold Water Washing: This is the first line of defense. Using ice-cold water minimizes the solubility of the quinoline sulfonic acid product while effectively dissolving the unreacted sulfuric acid.[5] The key is to perform multiple small-volume washes rather than one large-volume wash.

  • Recrystallization from Aqueous Solution: A highly effective method for removing impurities like sulfuric acid is recrystallization from a concentrated aqueous solution.[3] This process allows for the formation of purer crystals, excluding the sulfuric acid in the mother liquor.

  • Neutralization and Salt Formation: Converting the sulfonic acid to its salt (e.g., sodium sulfonate) can dramatically alter its solubility properties. Often, the salt can be precipitated or recrystallized from a solution in which the corresponding inorganic sulfate (e.g., sodium sulfate) is soluble, effecting a clean separation.[5][6] The purified salt can then be used directly or carefully re-acidified to regenerate the pure sulfonic acid.

Q3: Can I use an organic solvent to wash away the sulfuric acid?

Using an organic solvent is a viable strategy, but it requires careful selection. The ideal solvent should be one in which sulfuric acid is at least moderately soluble, while your quinoline sulfonic acid product is poorly soluble.

  • Alcohols (e.g., Ethanol): Quinoline sulfonic acids can have some solubility in alcohols like ethanol.[2] While an ethanol wash might remove some sulfuric acid, it could also lead to product loss. This is best evaluated on a small scale first.

  • Aprotic Solvents: Solvents like acetonitrile or acetone might be useful for leaching out organic impurities, but they are generally poor solvents for sulfuric acid.

A mixed-solvent approach, such as slurrying the crude product in a mixture of an organic solvent and a small amount of aqueous acid, has been reported to be effective for precipitating some aryl sulfonic acids.[7]

Q4: How can I confirm that all the sulfuric acid has been removed?

Visual inspection and a neutral pH of the wash filtrate are good indicators, but for rigorous confirmation, analytical techniques are necessary.

  • Ion Chromatography (IC): This is a highly sensitive method for detecting and quantifying sulfate ions (SO₄²⁻) in your final product.[8][9] A sample of the purified product is dissolved and analyzed for any residual sulfate.

  • Total Organic Carbon (TOC) Analysis: While not specific to sulfuric acid, this method can be used to assess the overall purity of your compound by measuring the total amount of organic carbon.[10] It is particularly useful for ensuring the absence of organic starting materials or byproducts.

  • HPLC Analysis: High-Performance Liquid Chromatography can be used to determine the purity of the quinoline sulfonic acid itself. While it may not directly detect sulfuric acid, the presence of a clean, sharp peak for the desired product is a strong indicator of high purity.[11]

Purification Workflow & Decision Guide

The following diagram outlines a logical workflow for purifying crude quinoline sulfonic acid, helping you decide on the appropriate level of purification based on your experimental needs.

Purification_Workflow Start Crude Quinoline Sulfonic Acid (Contains H₂SO₄) Wash Protocol 1: Thorough Cold Water Wash Start->Wash Analyze1 Analyze Purity (e.g., pH of wash, TLC) Wash->Analyze1 Recrystallize Protocol 2: Aqueous Recrystallization Analyze1->Recrystallize Impurities Remain End_Sufficient Product Purity Sufficient Analyze1->End_Sufficient Purity OK Analyze2 Analyze Purity (e.g., HPLC, IC for SO₄²⁻) Recrystallize->Analyze2 SaltFormation Protocol 3: Neutralization & Salt Purification Analyze2->SaltFormation Impurities Still Present End_HighPurity High-Purity Product Analyze2->End_HighPurity Purity OK SaltFormation->End_HighPurity

Caption: Decision workflow for purifying quinoline sulfonic acid.

Experimental Protocols

These protocols provide detailed, step-by-step instructions for the key purification techniques discussed.

Protocol 1: Thorough Washing of the Precipitate

This protocol is the essential first step for any crude quinoline sulfonic acid precipitate.

  • Initial Filtration: Collect the crude precipitate from the reaction mixture by vacuum filtration using a Büchner funnel. Do not pull the cake completely dry at this stage.

  • Displacement Wash: While the filter cake is still on the funnel under gentle vacuum, wash it with a small portion of ice-cold deionized water. Allow the water to pass through the cake, displacing the sulfuric acid-rich mother liquor.

  • Reslurrying (Crucial Step): Transfer the filtered solid to a beaker. Add a volume of ice-cold deionized water sufficient to create a stirrable slurry.

  • Agitation: Stir the slurry vigorously for 15-20 minutes using a magnetic stirrer while keeping the beaker in an ice bath. This step breaks up the solid particles and allows trapped sulfuric acid to dissolve into the wash water.

  • Filtration: Collect the solid again by vacuum filtration.

  • Repeat: Repeat steps 3-5 at least two more times.

  • Final Wash & Drying: After the final filtration, wash the cake one last time with a minimal amount of cold water. Pull a strong vacuum to dry the solid as much as possible on the filter. Transfer the purified solid to a drying oven under appropriate conditions (e.g., vacuum at 60-80°C) until a constant weight is achieved.

Protocol 2: Purification by Aqueous Recrystallization

This method is suitable for achieving higher purity by leveraging temperature-dependent solubility.

  • Dissolution: Transfer the washed, crude quinoline sulfonic acid to an Erlenmeyer flask. Add a minimum amount of deionized water.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained. Avoid adding a large excess of water to ensure good recovery.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold water and dry them thoroughly as described in Protocol 1.

Protocol 3: Purification via Neutralization and Salt Formation

This is an excellent method for removing stubborn acid impurities and can be adapted for large-scale purifications.

  • Dissolution & Neutralization: Dissolve the crude, acid-containing product in a sufficient amount of water. While stirring, slowly add a base, such as a 10% aqueous solution of sodium hydroxide (NaOH) or a slurry of sodium bicarbonate (NaHCO₃), until the pH of the solution is neutral (pH ~7).[5][12] Be cautious, as the neutralization is exothermic.[13]

  • Isolation of the Sulfonate Salt: The sodium salt of the quinoline sulfonic acid may precipitate directly from the neutralized solution, especially if the solution is concentrated or cooled. Alternatively, the salt can often be "salted out" by adding a saturated solution of sodium chloride or sodium sulfate, which decreases its solubility.

  • Recrystallization of the Salt (Optional): For the highest purity, the isolated sulfonate salt can be recrystallized from water or an alcohol-water mixture.

  • Isolation & Drying: Collect the purified salt by filtration, wash with a suitable solvent (e.g., cold ethanol to remove excess inorganic salts), and dry thoroughly.

  • Re-acidification (If Free Acid is Required): Dissolve the purified salt in water and carefully add a strong acid (e.g., HCl) until the solution is acidic, causing the purified quinoline sulfonic acid to precipitate. Collect the precipitate by filtration, wash with cold water to remove the newly formed inorganic salt (e.g., NaCl), and dry.

Troubleshooting Guide
Observation / Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Washing • The specific quinoline sulfonic acid isomer is highly soluble in water, even when cold.[4] • Excessive washing volumes were used.• Minimize the volume of wash water. Ensure it is ice-cold. • Consider switching to purification via salt formation (Protocol 3), as the salt may be less soluble. • Attempt to recover a second crop of crystals by concentrating the mother liquor.
Product "Oils Out" During Recrystallization • The solution is too concentrated, or it is cooling too quickly. • The melting point of the impure compound is below the temperature of the solution.• Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent.[14] • Allow the solution to cool much more slowly to encourage proper crystal formation. • Try adding a seed crystal of pure product to induce crystallization at a higher temperature.[14]
Final Product is Discolored • Thermal decomposition during the sulfonation reaction or drying. • Presence of colored organic byproducts.• Ensure precise temperature control during the reaction.[4] • Perform a recrystallization, potentially with the addition of a small amount of activated charcoal to the hot solution before the hot filtration step.
Analytical Tests (e.g., IC) Still Show Sulfate • Severe occlusion of sulfuric acid within the crystals. • Incomplete washing.• The product must be re-processed. Recrystallization (Protocol 2) is the most effective method to break down the crystal lattice and release trapped impurities. • For very persistent impurities, conversion to a salt and back again (Protocol 3) is the most rigorous purification route.
Visualizing the Washing Process

The diagram below illustrates the fundamental principle of washing a precipitate to remove soluble impurities.

Washing_Process cluster_before Before Washing cluster_after After Washing cluster_filtrate Wash Filtrate p1 Quinoline Sulfonic Acid p4 Purified Quinoline Sulfonic Acid p2 p3 imp1 H₂SO₄ imp4 H₂SO₄ imp1->imp4 imp2 imp5 imp2->imp5 imp3 imp6 imp3->imp6 label_crude Crude Precipitate (Product with occluded acid) label_pure Purified Precipitate p5 p6 label_filtrate Sulfuric acid removed in wash solvent

Caption: Removal of soluble H₂SO₄ from the crystal matrix.

References
  • Vertex AI Search. (n.d.). Quinoline-8-Sulphonic Acid - Leading Sulfonic Acid & Guanidine Supplier in China.
  • I. M. Kolthoff, E. B. Sandell, et al. (1961). Quinoline sulfonation process. U.S. Patent No. US2999094A.
  • Universal Oil Products Company. (1970). Purification of sulfonic acids. U.S. Patent No. US3496224A.
  • Reddit r/Chempros. (2024, December 21). Question on purifying aryl Sulfonic acids.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Methylquinoline-6-Sulfonic Acid.
  • Shimadzu. (2018). Determination of Organic Contaminants in Sulfuric Acid using Wet Oxidation Type Total Organic Carbon Analyzer. AD-0174.
  • Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda.
  • Colgate-Palmolive Company. (1954). Process for the neutralization of sulfonated products suitable as detergents. U.S. Patent No. US2687420A.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • Digital Analysis Corp. (n.d.). Sulfuric Acid Neutralization - pH Adjustment Systems.
  • Creative Proteomics. (n.d.). Detection Methods for Organic Acids.
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
  • Analytice. (n.d.). Laboratory Analysis of Sulfuric acid (H2SO4).
  • ATSDR. (n.d.). Analytical Methods for Sulfur Trioxide and Sulfuric Acid.

Sources

Optimization

Controlling temperature to favor 8-sulfonation over 5-sulfonation in quinolines

Core Directive: The "Goldilocks" Zone of Sulfonation Achieving high regioselectivity for quinoline-8-sulfonic acid over its 5-isomer is a classic challenge in heterocyclic chemistry. Unlike naphthalene, where kinetic vs.

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Goldilocks" Zone of Sulfonation

Achieving high regioselectivity for quinoline-8-sulfonic acid over its 5-isomer is a classic challenge in heterocyclic chemistry. Unlike naphthalene, where kinetic vs. thermodynamic control is purely temperature-driven (1- vs. 2-position), quinoline sulfonation is governed by the protonation state of the nitrogen and solubility differentials .

The Short Answer: To favor the 8-isomer, you must operate in the Thermodynamic "Goldilocks" Zone (90°C – 120°C) using oleum.

  • Too Low (< 50°C): Reaction is sluggish; mixed kinetic products (5- and 8-) form; conversion is poor.

  • Too High (> 200°C): Thermodynamic rearrangement occurs, shifting the sulfonyl group to the 6-position (the true thermodynamic sink) or causing decomposition.

  • The Critical Control Point: The ultimate "selection" of the 8-isomer over the 5-isomer often happens during the workup phase , exploiting the insolubility of the 8-isomer in cold acid/water.

Technical Deep Dive: Mechanism & Causality

The Reaction Pathway

Sulfonation of quinoline occurs on the protonated quinolinium ion . The nitrogen atom is protonated immediately in concentrated sulfuric acid/oleum, deactivating the pyridine ring. Electrophilic attack is therefore directed to the benzene ring, specifically the


-positions (C5 and C8).
  • Kinetic Competition: Both C5 and C8 are activated relative to other positions, but C8 is often favored due to the stability of the resulting transition state and the final zwitterionic product (stabilized by intramolecular H-bonding between the peri-sulfonate and the protonated nitrogen).

  • Thermodynamic Stability: The 8-sulfonic acid forms a stable internal salt (zwitterion). However, at extreme temperatures, the sulfonate group can migrate to the C6 position, which is sterically less crowded and thermodynamically stable in the absence of chelation effects.

Graphviz Pathway Diagram

The following diagram illustrates the reaction divergence based on temperature.

QuinolineSulfonation Q Quinoline (Starting Material) QH Quinolinium Ion (Protonated) Q->QH H2SO4/Oleum Fast S5 5-Sulfonic Acid (Kinetic/Minor) Soluble in H2O QH->S5 < 90°C (Slow/Mixed) S8 8-Sulfonic Acid (Major Target) Insoluble Zwitterion QH->S8 90-120°C (Optimal) S6 6-Sulfonic Acid (High Temp Rearrangement) S8->S6 > 200°C (Rearrangement)

Caption: Reaction pathway showing the temperature-dependent divergence of quinoline sulfonation isomers.

Experimental Protocol: Synthesis of Quinoline-8-Sulfonic Acid

This protocol is designed to maximize the yield of the 8-isomer while keeping the 5-isomer in solution during isolation.

Reagents
  • Quinoline: 1.0 equivalent (High purity)

  • Oleum (20-30% free SO₃): 3.0 – 4.0 equivalents (Excess required as solvent and reagent)

  • Ice/Water: For quenching

Step-by-Step Methodology
StepActionCritical Technical Note
1 Setup Place oleum in a round-bottom flask equipped with a mechanical stirrer and internal thermometer. Cool to 0-10°C.
2 Addition Add quinoline dropwise. Exothermic! Maintain temp < 50°C.
3 Heating Slowly ramp temperature to 90°C - 120°C . Hold for 2–4 hours.
4 Quenching Cool mixture to room temp. Pour carefully onto crushed ice/water.
5 Crystallization Allow the aqueous slurry to stand at 0-5°C for 4-12 hours.
6 Filtration Filter the white/off-white precipitate.[1] Wash with cold water.
7 Purification Recrystallize from hot water if necessary.

Troubleshooting Guide & FAQs

Issue 1: "I am detecting significant amounts of the 5-isomer in my final solid."

Diagnosis: Your isolation temperature was too high, or you over-concentrated the mother liquor. Solution:

  • Solubility Control: The 5-isomer is significantly more soluble in water than the 8-isomer. Ensure you quench into a sufficient volume of water (approx. 5-10x volume of acid).

  • Temperature: Filter the slurry cold (0-5°C). If you filter at room temperature, more 5-isomer might co-precipitate if the volume is low, or you lose 8-isomer yield.

  • Wash: Wash the filter cake with ice-cold water.

Issue 2: "The reaction mixture turned into a black tar."

Diagnosis: Thermal runaway or "charring" due to rapid addition. Solution:

  • Addition Rate: Quinoline is a base; adding it to oleum generates massive heat. Add it very slowly with active cooling.

  • Temperature Cap: Do not exceed 180°C. If you used a heating mantle without stirring, you likely created hot spots.

Issue 3: "Yield is low (< 40%)."

Diagnosis: Incomplete reaction or loss during filtration. Solution:

  • Check Reagent: Did you use Oleum or just conc. H₂SO₄? Concentrated sulfuric acid (98%) is often insufficient for high yields; fuming sulfuric acid (Oleum) is required to drive the equilibrium.

  • Mother Liquor: Test the filtrate. If it contains the 8-isomer, you used too much water during quenching.

Decision Matrix: Temperature vs. Isomer Ratio

The following table summarizes the impact of temperature on the isomeric distribution and outcome.

Temperature RangeMajor ProductMinor ProductProcess Status
0°C – 50°C Unreacted / Mixed5- & 8-isomersKinetic/Incomplete. Reaction is too slow; difficult to separate mixtures.
90°C – 120°C 8-Sulfonic Acid 5-Sulfonic AcidOPTIMAL. High conversion; 8-isomer precipitates easily upon cooling.
170°C – 200°C 8-Sulfonic Acid6-Sulfonic AcidRisk Zone. Onset of thermodynamic rearrangement.
> 250°C 6-Sulfonic Acid DecompositionThermodynamic Shift. The sulfonate group migrates to the 6-position (beta-like).

References

  • Preparation of Quinoline-8-sulfonic acid. Organic Syntheses, Coll. Vol. 1, p. 473 (1941); Vol. 6, p. 76 (1926).

  • Quinoline Sulfonation Process. U.S. Patent 2,999,094.[2] Describes the industrial separation of 8-sulfonic acid via crystallization and temperature control.

  • Heterocyclic Chemistry. Joule, J.A., and Mills, K. Blackwell Science.
  • Regioselectivity in Quinoline Substitution. BenchChem Technical Notes. Discusses the kinetic vs thermodynamic profiles of quinoline derivatives.

Visual Workflow: Troubleshooting Logic

Troubleshooting Start Start: Analyze Product CheckPurity Is Purity > 95% 8-Isomer? Start->CheckPurity Success Process Optimized CheckPurity->Success Yes Issue1 Contaminated with 5-Isomer CheckPurity->Issue1 No (5-isomer present) Issue2 Contaminated with 6-Isomer CheckPurity->Issue2 No (6-isomer present) Issue3 Low Yield / Tars CheckPurity->Issue3 No (Low Yield) Action1 Action: Improve Isolation Use more water during quench Filter at 0°C Issue1->Action1 Action2 Action: Lower Reaction Temp Do not exceed 140°C Issue2->Action2 Action3 Action: Control Exotherm Slower addition Use Oleum instead of H2SO4 Issue3->Action3

Caption: Decision tree for troubleshooting isomeric purity and yield issues in quinoline sulfonation.

Sources

Troubleshooting

Technical Support Center: Ion-Exchange Purification of 4-Methylquinoline-8-Sulfonic Acid

Here is the technical support guide for the purification of 4-Methylquinoline-8-sulfonic acid. Ticket ID: 4MQ-IEC-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Guide Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of 4-Methylquinoline-8-sulfonic acid.

Ticket ID: 4MQ-IEC-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Guide

Executive Summary

Purifying 4-Methylquinoline-8-sulfonic acid (4-MQ-8-SA) presents a classic "amphoteric challenge." The molecule possesses a basic quinoline nitrogen (


) and a strongly acidic sulfonic acid group (

).

This guide moves beyond generic protocols. It addresses the specific competition between your target organic sulfonate and the inorganic sulfuric acid/salts likely present from synthesis. We utilize Anion Exchange Chromatography (AEX) as the primary capture method, leveraging the strong hydrophobic interaction between the aromatic quinoline ring and the resin matrix to separate it from inorganic salts.

Part 1: Strategic Method Selection (The "Why")

Q: Why Anion Exchange (AEX) over Cation Exchange (CEX)?

A: While the quinoline nitrogen can be protonated, AEX is superior for three mechanistic reasons:

  • Solubility & Ionization: The sulfonic acid group is permanently ionized (

    
    ) across the entire working pH range (pH 2–12). This guarantees capture on a positively charged anion exchanger.
    
  • Matrix Selectivity: Polystyrene-divinylbenzene (PS-DVB) resins exhibit a "dual-mode" binding. They bind the sulfonate ionically and the quinoline ring via

    
     hydrophobic interactions. Inorganic sulfates (
    
    
    
    ) lack this hydrophobic component, allowing for separation.
  • Zwitterionic Avoidance: In Cation Exchange (low pH), the molecule becomes zwitterionic (Protonated

    
    , Ionized 
    
    
    
    ), leading to a net neutral charge and poor retention (breakthrough).
Q: Which Resin Class should I choose?

Recommendation: Strong Base Anion (SBA) – Type I (Macroporous)

  • Why Strong Base? You need a quaternary amine (

    
    ) that remains charged regardless of pH. Weak Base Anion (WBA) resins lose charge at high pH, which might cause premature elution if you adjust pH to modulate selectivity.
    
  • Why Macroporous? Gel-type resins may suffer from slow kinetics with bulky aromatic sulfonates. Macroporous beads allow faster diffusion and handle the osmotic shock of switching from aqueous to organic-modified buffers (crucial for elution).

Part 2: The Purification Protocol

Charge State & Buffer Strategy

To design a self-validating protocol, we must control the charge state.

  • Target pH: 8.0 – 9.0 .

    • Reasoning: At this pH, the quinoline nitrogen is deprotonated (Neutral). The sulfonate is ionized (Negative). The molecule acts as a distinct Mono-anion .

  • Mobile Phase A (Binding): 20 mM Tris-HCl or Ammonium Carbonate, pH 8.5.

  • Mobile Phase B (Elution): 1.0 M NaCl in 20 mM Tris-HCl + 20% Methanol .

    • Critical: The methanol is required to disrupt the hydrophobic adhesion of the quinoline ring to the resin. Without it, you will observe severe peak tailing.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Dissolve crude 4-MQ-8-SA in Mobile Phase A.

  • Neutralization: If coming from acid synthesis, neutralize carefully with NaOH to pH 8.5. Warning: This creates high ionic strength (

    
    ). Dilute the sample until conductivity is < 15 mS/cm to prevent salt from preventing binding.
    

Step 2: Column Loading

  • Load sample at a moderate flow rate (residence time > 2 mins).

  • Observation: Inorganic sulfate (

    
    ) will bind, but often with lower affinity than the aromatic sulfonate due to the lack of hydrophobic interaction.
    

Step 3: The "Salt Wash" (Inorganic Removal)

  • Wash with 10% Mobile Phase B (approx. 100mM NaCl).

  • Mechanism:[1][2] This low salt concentration is often sufficient to displace bulky inorganic sulfates or non-aromatic impurities, while the 4-MQ-8-SA remains bound due to the "Velcro effect" of the aromatic ring on the resin.

Step 4: Gradient Elution

  • Run a linear gradient from 10% B to 100% B over 10–15 Column Volumes (CV).

  • Expectation: 4-MQ-8-SA will elute later in the gradient (higher salt/organic) than simple salts.

Visualizing the Mechanism

The following diagram illustrates the charge states and the separation logic.

G cluster_0 pH Dependent Charge States cluster_1 Chromatography Interaction Acidic pH < 2 (Zwitterion) N(+) / SO3(-) Net Charge: 0 Neutral pH 7-9 (Target State) N(neutral) / SO3(-) Net Charge: -1 Acidic->Neutral Adjust to pH 8.5 Resin SBA Resin (+) Neutral->Resin Strong Binding Sulfate Impurity: Sulfate (Ionic Only) Resin->Sulfate Weak Binding (Elutes Early) Target Target: 4-MQ-8-SA (Ionic + Hydrophobic) Resin->Target Strong Binding (Requires Salt + MeOH)

Caption: Figure 1. Charge state manipulation and differential binding mechanism. Note the dual interaction (Ionic + Hydrophobic) of the target molecule compared to inorganic impurities.

Part 3: Troubleshooting (FAQs)

Ticket #1: "My product is eluting over a massive volume (Tailing)."

Diagnosis: Secondary Hydrophobic Interaction. Root Cause: The quinoline ring is sticking to the polystyrene backbone of the resin, not just the ionic exchange site. Salt alone cannot break this bond efficiently. Fix:

  • Add Organic Modifier: Add 10–30% Methanol or Acetonitrile to your Elution Buffer (Buffer B).

  • Switch Resin Matrix: If using a Polystyrene-Divinylbenzene resin, switch to a Polymethacrylate or Agarose-based anion exchanger (e.g., Q Sepharose). These are more hydrophilic and reduce non-specific binding.

Ticket #2: "I have low recovery; the product isn't coming off."

Diagnosis: Irreversible Binding or Precipitation. Root Cause:

  • Precipitation: 4-MQ-8-SA might have low solubility in high salt concentrations (Salting out).

  • Trapping: The molecule is trapped in the micropores of a gel resin. Fix:

  • Solubility Check: Test the solubility of your compound in 1M NaCl in a test tube. If it clouds, lower the salt concentration and use a pH gradient for elution (e.g., elute by dropping pH to 4.0 to protonate the nitrogen, creating a zwitterion that releases from the resin).

  • Resin Change: Switch to a Macroporous resin (e.g., Amberlite FPA90 or equivalent) to improve mass transfer.

Ticket #3: "My product co-elutes with yellow impurities."

Diagnosis: Isomer Contamination or Starting Material.[3] Root Cause: Unreacted 4-methylquinoline (starting material) is neutral and should flow through. However, isomers (e.g., sulfonation at position 5 or 6) have identical charge-to-mass ratios. Fix:

  • Isocratic Hold: Instead of a linear gradient, introduce an isocratic hold at the conductivity where the impurity starts to elute.

  • pH Tuning: Small differences in the

    
     of the quinoline nitrogen between isomers (due to steric effects of the sulfonate group) can be exploited. Try running the column at pH 5.5 (near the 
    
    
    
    ). The isomer with the slightly higher
    
    
    will be more protonated (zwitterionic) and elute faster.

Part 4: Data Summary & Specifications

ParameterSpecification / Recommendation
Target Molecule 4-Methylquinoline-8-sulfonic acid
Molecular Weight ~223.25 g/mol
pKa (Quinoline N) 5.67 (Ref 1)
pKa (Sulfonic Acid) < 1.0 (Strong Acid)
Resin Type Strong Base Anion (SBA), Quaternary Ammonium
Matrix Preference Macroporous Polystyrene (High Capacity) or Agarose (Low Tailing)
Binding pH pH 8.5 (Ensures Mono-anionic state)
Elution Strategy NaCl Gradient (0 to 1.0 M) + 20% Methanol
Detection UV @ 254 nm (Aromatic ring) or 315 nm (Quinoline specific)

References

  • PubChem. (n.d.).[4] 4-Methylquinoline | C10H9N.[5] National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Cytiva. (n.d.). Ion Exchange Chromatography: Principles and Methods. Cytiva Life Sciences. Retrieved March 7, 2026, from [Link]

  • Fritz, J. S., & Gillette, R. K. (1968). Separation of Aromatic Sulfonic Acids with a Liquid Anion Exchanger. Analytical Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Solving solubility issues of 4-Methylquinoline-8-sulfonic acid in non-polar solvents

Welcome to the technical support guide for 4-Methylquinoline-8-sulfonic acid. This resource is designed for researchers, chemists, and formulation scientists encountering challenges with the solubility of this compound,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Methylquinoline-8-sulfonic acid. This resource is designed for researchers, chemists, and formulation scientists encountering challenges with the solubility of this compound, particularly in non-polar solvent systems. Our goal is to provide not just solutions, but a foundational understanding of the principles governing its behavior, enabling you to troubleshoot effectively and advance your research.

Part 1: Fundamental Understanding - The "Two-Faced" Molecule

Before diving into troubleshooting, it's crucial to understand the inherent chemical nature of 4-Methylquinoline-8-sulfonic acid. The molecule possesses a distinct dual character, which is the root cause of its challenging solubility profile.

  • The Quinoline Core: The 4-methylquinoline portion of the molecule is an aromatic, heterocyclic system. This part is largely non-polar (lipophilic) and would "prefer" to interact with non-polar solvents like toluene, hexane, or dichloromethane.[1][2]

  • The Sulfonic Acid Group: The sulfonic acid moiety (-SO₃H) is extremely polar (hydrophilic) and capable of strong hydrogen bonding.[3] This group is structurally similar to a functional group on sulfuric acid, making it a strong acid that readily donates its proton.[4][5] Its presence dramatically increases the molecule's overall polarity and drives its solubility in polar media like water.[6][7]

This dichotomy means the molecule has a highly polar "head" and a significantly less polar "tail." In a non-polar solvent, there are no favorable interactions for the sulfonic acid group, leading to very poor solubility. The core challenge is to satisfy the energetic requirements of both parts of the molecule simultaneously.

cluster_molecule 4-Methylquinoline-8-sulfonic acid cluster_solvent Non-Polar Solvent (e.g., Hexane, Toluene) quinoline 4-Methylquinoline Backbone (Non-Polar, Lipophilic) solvent_node Non-Polar Environment quinoline->solvent_node Favorable Interaction (Like-dissolves-Like) sulfonic Sulfonic Acid Group (-SO₃H) (Highly Polar, Hydrophilic) sulfonic->solvent_node Unfavorable Interaction (Leads to Insolubility)

Caption: Molecular polarity map of 4-Methylquinoline-8-sulfonic acid.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format.

Q1: I've added 4-Methylquinoline-8-sulfonic acid to toluene, and it won't dissolve, even with heating and sonication. Why?

A1: This is expected behavior due to the "like dissolves like" principle of solubility.[8] Toluene is a non-polar aromatic solvent. While it can interact favorably with the quinoline backbone of your molecule, it cannot effectively solvate the highly polar sulfonic acid group. The energy required to break the strong intermolecular hydrogen bonds of the sulfonic acid in its solid state is not compensated by the weak interactions it would form with toluene. This results in the solid remaining undissolved. Heating may slightly increase solubility, but it is unlikely to be sufficient for most applications.

Q2: What is the simplest first step to try and solubilize this compound in a mostly non-polar system?

A2: The most direct and effective initial approach is the use of a polar co-solvent .[9][10] A co-solvent is a polar solvent, miscible with your primary non-polar solvent, that is added in a small quantity to the system. Its role is to specifically solvate the polar sulfonic acid group, while the bulk non-polar solvent solvates the rest of the molecule.

Common Co-Solvents to Screen:

  • Alcohols: Methanol, Ethanol, Isopropanol (IPA)

  • Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)

Starting Point: Begin by preparing a 1-10% (v/v) solution of the co-solvent in your primary non-polar solvent and then attempt to dissolve the 4-Methylquinoline-8-sulfonic acid. DMSO and DMF are particularly powerful co-solvents due to their high polarity and ability to act as hydrogen bond acceptors.[9]

Solvent SystemPrimary ComponentCo-Solvent (Ex.)Polarity ClassRationale
Non-Polar Toluene, HexaneNoneNon-PolarFails to solvate the -SO₃H group.
Co-Solvent System Toluene5% DMSOMixedToluene solvates the quinoline ring, while DMSO specifically solvates the polar -SO₃H "head".
Polar Aprotic DMFN/APolar AproticCan solvate both polar and non-polar parts of the molecule, suggesting good solubility.[11]
Q3: The co-solvent approach isn't working or is causing my compound to "oil out." What is a more robust chemical modification I can perform?

A3: When co-solvents are insufficient, the next logical step is to chemically modify the sulfonic acid group to reduce its polarity. The most effective method is in-situ salt formation , also known as ion-pairing.

The principle is to deprotonate the acidic sulfonic acid with a lipophilic (oily) base. This creates an ion pair—a salt where both the cation and the anion are large organic molecules. This new complex is significantly less polar than the original sulfonic acid and dramatically more soluble in organic solvents.

Recommended Lipophilic Bases:

  • Tertiary Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA)

  • Quaternary Ammonium Hydroxides: Tetrabutylammonium hydroxide (TBAH)

This technique effectively "masks" the highly polar nature of the sulfonic acid group, allowing the resulting salt to dissolve readily in non-polar media.

Q4: Can you provide a step-by-step protocol for solubilization via in-situ salt formation?

A4: Absolutely. This protocol outlines a general procedure for forming a triethylamine salt of 4-Methylquinoline-8-sulfonic acid in toluene.

Experimental Protocol: Solubilization via In-Situ Ion-Pairing

Objective: To dissolve 4-Methylquinoline-8-sulfonic acid in toluene by forming a soluble triethylammonium salt.

Materials:

  • 4-Methylquinoline-8-sulfonic acid

  • Anhydrous Toluene

  • Triethylamine (TEA), anhydrous

  • Magnetic stirrer and stir bar

  • Glass vial or flask with a screw cap or septum

Procedure:

  • Preparation: To a clean, dry glass vial, add the desired amount of solid 4-Methylquinoline-8-sulfonic acid.

  • Solvent Addition: Add the required volume of anhydrous toluene to achieve your target final concentration. The solid will remain as a suspension.

  • Base Addition: While stirring the suspension, add triethylamine (TEA) dropwise. A stoichiometric amount (1.0 to 1.1 equivalents relative to the sulfonic acid) is typically sufficient.

    • Expert Tip: A slight excess of the amine can help drive the reaction to completion. However, a large excess may interfere with downstream applications.

  • Dissolution: Cap the vial and continue to stir at room temperature. In most cases, the suspended solid will completely dissolve within 5-30 minutes as the soluble ion pair is formed. Gentle warming (30-40°C) can be applied to expedite the process if necessary.

  • Observation: The resulting solution should be clear and homogeneous. If any solid remains, a small additional amount of TEA can be added.

  • Storage: Store the resulting solution under an inert atmosphere (e.g., nitrogen or argon) if it is to be used over an extended period, as amines can be susceptible to oxidation.

Self-Validation: The visual transformation from a cloudy suspension to a clear, homogeneous solution is the primary indicator of successful salt formation and solubilization.

Q5: I'm concerned about introducing a basic amine into my reaction. Are there any other strategies?

A5: Yes, if amines are incompatible with your experimental system, you can consider derivatization or advanced formulation techniques.

  • Derivatization to an Ester: The sulfonic acid can be converted to a sulfonate ester (e.g., a methyl or ethyl ester). This is a covalent modification that permanently removes the acidic proton and dramatically reduces the polarity of the functional group. This requires a separate synthetic step using reagents like diazomethane or alkyl halides, which may be more effort than in-situ salt formation.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[12] The non-polar quinoline part of your molecule can become encapsulated within the cyclodextrin's cavity, while the polar sulfonic acid group remains exposed. This can improve solubility in certain systems, but it is highly dependent on the specific cyclodextrin and solvent used.

Part 3: Strategic Troubleshooting Workflow

When faced with a solubility challenge, a systematic approach is key. The following workflow can guide your decision-making process.

G start Start: Undissolved 4-Methylquinoline-8-sulfonic acid in Non-Polar Solvent cosolvent Strategy 1: Add Polar Co-Solvent (e.g., 1-10% DMSO, IPA) start->cosolvent check1 Is the compound fully dissolved? cosolvent->check1 success Success: Solution is ready for use. check1->success Yes ion_pair Strategy 2: In-Situ Salt Formation (Add 1.1 eq. TEA or DIPEA) check1->ion_pair No / Oils Out check2 Is the compound fully dissolved? ion_pair->check2 check2->success Yes derivatize Strategy 3: Advanced Options - Covalent Derivatization (Ester) - Re-evaluate solvent choice check2->derivatize No

Caption: A decision-making workflow for solubilizing the target compound.

References

  • Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(06), 148-159. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery Science and Technology, 80, 104151. Link

  • Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 38-48. Link

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Link

  • Pawar, P., & D’Mello, P. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 209-216. Link

  • Wikipedia. (n.d.). Sulfonic acid. Link

  • Taylor & Francis. (n.d.). Sulfonic acid – Knowledge and References. Link

  • ChemicalBook. (n.d.). 4-methylquinoline CAS#: 491-35-0. Link

  • Britannica. (2026, January 23). Sulfonic acid. Link

  • LS College. (2021, December 21). Sulfonic acid. Link

  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids. Link

  • PubChem. (n.d.). 4-Methylquinoline. Link

  • LookChem. (n.d.). QUINOLINE-8-SULFONIC ACID 85-48-3 wiki. Link

  • PubChemLite. (n.d.). 4-methylquinoline-8-sulfonyl chloride (C10H8ClNO2S). Link

  • Molbase. (n.d.). The Chemical Properties and Synthesis Applications of Quinoline-8-Sulfonic Acid. Link

  • PubChem. (n.d.). 8-Quinolinesulfonic acid. Link

  • National Institute of Standards and Technology. (n.d.). Quinoline, 4-methyl-. Link

  • Benchchem. (n.d.). Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide. Link

Sources

Troubleshooting

Mechanistic Causality: Why Do Lepidine Sulfonyl Chlorides Hydrolyze?

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the critical challenges associated with handling and reacting lepidine (4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the critical challenges associated with handling and reacting lepidine (4-methylquinoline) sulfonyl chlorides.

Heteroaromatic sulfonyl chlorides are notoriously unstable building blocks in drug development. Due to the unique electronic environment of the quinoline core, these derivatives are exceptionally prone to rapid degradation, leading to failed sulfonamidation reactions and poor yields[1]. This guide synthesizes field-proven methodologies and mechanistic insights to help you build a self-validating, moisture-free experimental system.

To prevent hydrolysis, we must first understand the thermodynamic and kinetic drivers of the degradation. Lepidine features a quinoline ring where the endocyclic nitrogen atom exerts a powerful electron-withdrawing effect. This phenomenon, known as aza-activation , significantly increases the electrophilicity of the sulfonyl sulfur atom[2].

When exposed to even trace amounts of water, the moisture acts as a nucleophile, attacking the highly electrophilic sulfur. This forms an unstable tetrahedral intermediate that rapidly collapses, displacing a chloride ion to yield lepidine sulfonic acid and hydrochloric acid (HCl)[3]. The generated HCl can protonate the quinoline nitrogen, altering the compound's solubility and autocatalytically accelerating further degradation. Furthermore, depending on the exact substitution pattern, some heteroaromatic sulfonyl chlorides may also undergo formal SO₂ extrusion[4].

HydrolysisMechanism A Lepidine Sulfonyl Chloride (Highly Electrophilic) B H2O Nucleophilic Attack (Trace Moisture) A->B Exposure to air/wet solvent C Tetrahedral Intermediate (Unstable) B->C Nucleophilic addition D Lepidine Sulfonic Acid (Inactive Byproduct) C->D Elimination of Cl- E HCl Generation (Autocatalytic degradation) C->E Proton release E->A Accelerates decay

Mechanistic pathway of lepidine sulfonyl chloride hydrolysis by trace moisture.

Troubleshooting & FAQs

Q1: My lepidine sulfonyl chloride degrades into a sticky solid during storage, even in a desiccator. How can I stabilize it? A: Desiccators are insufficient for aza-activated sulfonyl chlorides. Ambient moisture ingress during opening, combined with the compound's extreme hygroscopicity, leads to rapid hydrolysis[3]. Solution: Store the compound in a tightly sealed, argon-flushed Schlenk tube or a moisture-proof container at -20°C to -80°C. If the compound has already degraded, do not attempt to use it; the resulting sulfonic acid is entirely unreactive toward amines under standard conditions. For highly unstable isomers, consider generating the sulfonyl chloride in situ and using it immediately without isolation[1].

Q2: My sulfonamidation reaction yields predominantly sulfonic acid instead of the desired sulfonamide. What is failing in my setup? A: This is a classic kinetic competition issue. If water is present in your solvent, or if your base is hygroscopic, the water will outcompete the amine nucleophile. Solution: Ensure rigorous anhydrous conditions. Use freshly distilled solvents (e.g., DCM or THF dried over molecular sieves) and conduct the reaction under a strict nitrogen or argon atmosphere[5]. Additionally, verify that your base (e.g., pyridine or triethylamine) is completely dry, as these reagents readily absorb atmospheric moisture[6].

Q3: Does the order of reagent addition actually matter? A: Yes, it is the most critical operational variable. Never add the amine to the sulfonyl chloride. Solution: Always add the sulfonyl chloride dropwise to a pre-cooled (0°C) solution containing the amine and the non-nucleophilic base[6]. This maintains a high local concentration of the amine, ensuring that the desired nucleophilic attack kinetically outcompetes any trace moisture present in the system.

Q4: How should I monitor the reaction progress? LC-MS shows 100% starting material hydrolysis. A: Standard LC-MS utilizes aqueous mobile phases (e.g., Water/Acetonitrile with Formic Acid). When you inject an aliquot containing unreacted lepidine sulfonyl chloride, it hydrolyzes instantly in the LC column, giving a false positive for degradation. Solution: Monitor the reaction using Thin-Layer Chromatography (TLC) with an anhydrous eluent, or use an anhydrous quench (e.g., reacting an aliquot with excess methanol to form the stable methyl sulfonate) prior to LC-MS analysis.

Quantitative Data: Stability Comparison

To contextualize the reactivity of lepidine derivatives, compare their stability metrics against standard aromatic sulfonyl chlorides.

ParameterBenzene-based Sulfonyl ChloridesLepidine (Quinoline) Sulfonyl Chlorides
Electrophilicity ModerateVery High (Aza-activated)
Moisture Sensitivity Low to ModerateExtreme
Primary Degradation Slow HydrolysisRapid Hydrolysis / SO₂ Extrusion
Storage Temperature 4°C (Refrigerator)-20°C to -80°C (Freezer)
Atmosphere Desiccated AirStrict Argon/Nitrogen Blanketing
Half-life in ambient air > 1 month< 24 hours

Experimental Methodology: Anhydrous Sulfonamidation Protocol

This self-validating protocol is designed to eliminate moisture at every node of the workflow, ensuring high-yielding conversion of lepidine sulfonyl chlorides to sulfonamides.

Step 1: Glassware and Reagent Preparation Oven-dry all glassware (flasks, syringes, stir bars) at >110°C for a minimum of 4 hours. Assemble the apparatus while hot and allow it to cool under a continuous positive pressure of dry Argon or Nitrogen[5]. Use only freshly distilled, anhydrous solvents.

Step 2: Reaction Setup In the inert-atmosphere Schlenk flask, dissolve the primary or secondary amine (1.0 equivalent) and a dry, non-nucleophilic base (e.g., N,N-Diisopropylethylamine or Pyridine, 2.0–3.0 equivalents) in the anhydrous solvent[6].

Step 3: Temperature Control Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0°C. Lowering the temperature suppresses the exothermicity of the reaction and minimizes thermal decomposition pathways[5].

Step 4: Order of Addition (Critical Step) Dissolve the lepidine sulfonyl chloride (1.1 equivalents) in a minimal volume of anhydrous solvent. Using a syringe pump or dropping funnel, add this solution dropwise to the stirring amine/base mixture over 15–30 minutes[6].

Step 5: Work-up and Isolation Once complete (verified by TLC), quench the reaction rapidly by adding a cold saturated aqueous solution of NH₄Cl. Immediately extract the product into an organic solvent (e.g., DCM or EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5]. Rapid extraction is vital to prevent late-stage hydrolysis of any unreacted intermediates.

Workflow Step1 1. Glassware Prep Oven-dry at >110°C Step2 2. Inert Atmosphere Schlenk line (Ar/N2) Step1->Step2 Step3 3. Solvent/Reagent Freshly distilled, anhydrous Step2->Step3 Step4 4. Order of Addition Amine + Base, then Sulfonyl Chloride Step3->Step4 Step5 5. Work-up Rapid aqueous quench & extraction Step4->Step5

Optimized anhydrous workflow for the synthesis of sulfonamides.

References

  • HoriazonChemical. "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention." HoriazonChemical Technical Articles. Available at: [Link]

  • Shevchuk, O.I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate (2026). Available at: [Link]

  • Z. M. B. "ETHYL)-1,4-DIHYDRO-4-OXO-3-QUINOLINESULFONAMIDES." Heterocycles, Vol. 45, No. 10 (1997). Available at: [Link]

  • Shevchuk, O.I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ETH Library (2026). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Chemical Shifts of 4-Methylquinoline-8-sulfonic Acid in D2O

Executive Summary & Structural Context 4-Methylquinoline-8-sulfonic acid is a bifunctional heteroaromatic compound combining the lipophilic, electron-rich 4-methylquinoline (Lepidine) core with a hydrophilic, electron-wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

4-Methylquinoline-8-sulfonic acid is a bifunctional heteroaromatic compound combining the lipophilic, electron-rich 4-methylquinoline (Lepidine) core with a hydrophilic, electron-withdrawing sulfonic acid group at the 8-position.[1] This derivative is frequently encountered in drug development as a water-soluble intermediate, a pH-sensitive fluorescent probe, or a metal-chelating ligand (analogous to 8-hydroxyquinoline).

This guide provides a comparative spectral analysis of the compound in Deuterium Oxide (D₂O). Due to the specific nature of this sulfonated derivative, its NMR signature is best understood by analyzing the differential effects of the 4-methyl group and the 8-sulfonic acid moiety on the quinoline scaffold.

Key Spectral Features
  • Solvent: D₂O (Deuterium Oxide).[2]

  • Reference Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) is recommended over TMS due to water solubility.

  • pH Sensitivity: The chemical shifts are highly pH-dependent due to the protonation equilibrium of the quinoline nitrogen (pKa ~5) and the sulfonate group.

Theoretical & Comparative Spectral Analysis

To accurately assign the spectrum of 4-Methylquinoline-8-sulfonic acid, we must triangulate data from its two parent precursors: 4-Methylquinoline and Quinoline-8-sulfonic acid .

A. The Aliphatic Region (The "Anchor" Signal)

The most distinct feature of this molecule compared to generic quinolines is the methyl group at position 4.

  • Prediction: In D₂O, the methyl group appears as a sharp singlet.

  • Chemical Shift: 2.60 – 2.90 ppm .

  • Coupling: Typically a singlet (s), but may show fine long-range coupling (

    
    ) to H-3.
    
  • Context: This peak is relatively shielded compared to the aromatic protons and serves as the integration standard (3H).

B. The Aromatic Region (The "Fingerprint")

The aromatic region (7.5 – 9.2 ppm) is influenced by the deshielding effect of the sulfonic acid group (peri-effect) and the shielding effect of the electron-donating methyl group.

  • H-2 (Ortho to Nitrogen): The most downfield signal (~8.8 - 9.0 ppm). It appears as a doublet.

  • H-3 (Meta to Nitrogen): Upfield relative to H-2 (~7.4 - 7.6 ppm). In the 4-methyl derivative, the loss of H-4 eliminates the large ortho-coupling (

    
    ), collapsing H-3 into a singlet or a finely split doublet.
    
  • H-5, H-6, H-7 (Benzenoid Ring):

    • H-7: The sulfonic acid at C-8 exerts a deshielding effect on the adjacent H-7, pushing it downfield.

    • H-5: Often appears as a doublet or doublet of doublets.

Comparative Data Table

The following table synthesizes experimental data from parent analogs to provide the high-confidence predicted shifts for 4-Methylquinoline-8-sulfonic acid in D₂O.

Proton Position4-Methylquinoline (Parent) [1]Quinoline-8-sulfonic Acid (Parent) [2]4-Methylquinoline-8-sulfonic Acid (Target) MultiplicityIntegration
-CH₃ (C4) 2.65 ppm N/A2.75 – 2.85 ppm Singlet (s)3H
H-2 8.65 ppm9.05 ppm8.90 – 9.10 ppm Doublet (d)1H
H-3 7.25 ppm7.65 ppm7.40 – 7.60 ppm Singlet (s)*1H
H-4 Substituted8.45 ppmSubstituted--
H-5 7.95 ppm8.10 ppm8.00 – 8.20 ppm Doublet (d)1H
H-6 7.60 ppm7.75 ppm7.70 – 7.85 ppm Triplet/Multiplet1H
H-7 7.75 ppm8.35 ppm8.20 – 8.40 ppm Doublet (d)1H

*Note on H-3: In the absence of H-4, H-3 loses its primary coupling partner, appearing as a singlet or showing only weak meta-coupling to H-5.

Experimental Validation Protocol

To generate ensuring "field-proven" data, follow this self-validating protocol. This method accounts for the zwitterionic nature of the compound in water.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10-15 mg of 4-Methylquinoline-8-sulfonic acid in 0.6 mL of D₂O (99.9% D).

    • Critical Step: Add 0.05% w/v TSP (sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4) as the internal reference (δ 0.00 ppm). Do not use TMS (insoluble).

  • pH Adjustment (The "Zwitterion Check"):

    • The chemical shifts of quinolines are pH-sensitive.

    • Experiment A (Acidic/Zwitterionic): Measure the "as-is" solution (likely pH < 4 due to sulfonic acid). The Nitrogen is protonated (NH⁺).

    • Experiment B (Basic/Anionic): Add 1-2 drops of 40% NaOD in D₂O. This deprotonates the Nitrogen, causing a distinct upfield shift of the aromatic protons (especially H-2).

    • Validation: If the peaks do not shift upon adding NaOD, your compound may not be the free acid or may be degraded.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans (ns): 16 or 32 (sufficient for >10 mg).

    • Relaxation Delay (D1): Set to ≥ 5 seconds to ensure accurate integration of the methyl singlet vs. aromatic protons.

Structural & Pathway Visualization

The following diagram illustrates the structural logic and the sulfonation pathway used to synthesize this compound, highlighting the proton environments.

G Start 4-Methylquinoline (Lepidine) Product 4-Methylquinoline-8-sulfonic Acid (Target) Start->Product Sulfonation (Electrophilic Aromatic Subst.) Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Product H2 H-2 (Most Deshielded) Product->H2 ~9.0 ppm H3 H-3 (Singlet) Product->H3 ~7.5 ppm Me 4-Me (Aliphatic Anchor) Product->Me ~2.8 ppm SO3 8-SO3H (Deshields H-7) Product->SO3 Functional Group SO3->H2 Peri-effect (Deshielding)

Caption: Synthesis pathway and key NMR signal assignments for 4-Methylquinoline-8-sulfonic acid.

References

  • National Institute of Standards and Technology (NIST). (2023). 4-Methylquinoline Mass and NMR Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for D₂O residual peaks). Available at: [Link]

  • PubChem. (2024). 4-Methylquinoline-8-sulfonic acid Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative

Advanced Characterization Guide: Sulfonic Acid Moieties in Quinoline Scaffolds

The following guide is designed for researchers and drug development professionals focusing on the structural characterization of sulfonated quinoline derivatives. It synthesizes spectroscopic data with practical experim...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug development professionals focusing on the structural characterization of sulfonated quinoline derivatives. It synthesizes spectroscopic data with practical experimental protocols to distinguish free sulfonic acids from their salt forms—a critical quality attribute in pharmaceutical formulation.

Executive Summary

The incorporation of sulfonic acid groups (


) into quinoline scaffolds is a common strategy to enhance aqueous solubility and bioavailability in antimalarial and antibacterial drug candidates. However, the high hygroscopicity and zwitterionic potential of these compounds create significant analytical challenges.

This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against alternative analytical techniques (Raman, NMR), providing a validated workflow for the unambiguous identification of the sulfonic acid moiety versus its sulfonate salt forms.

Part 1: The FTIR Fingerprint

In quinoline derivatives, the quinoline ring vibrations often dominate the spectrum. Successful characterization requires focusing on the "spectral windows" where sulfur-oxygen vibrations occur with minimal interference.[1]

Characteristic Peaks: Acid vs. Salt

The most critical distinction in drug development is determining whether the compound exists as a free sulfonic acid or a sulfonate salt. The shift in the


 stretching frequencies is the primary indicator.
Vibrational ModeFree Sulfonic Acid (

)
Sulfonate Salt (

)
IntensityNotes
O-H Stretch

Absent*Broad/StrongOften obscured by lattice water in salts.[1]

Asymmetric Stretch


StrongPrimary differentiator. The salt form shifts to lower wavenumbers due to resonance delocalization.[1]

Symmetric Stretch


Sharp/StrongThe salt peak is often split into a doublet.[1]
S-O Stretch (Single Bond)

N/AMediumHighly variable; often overlaps with C-H out-of-plane bending.[1]
C-S Stretch


WeakDifficult to use for diagnostics due to quinoline ring breathing modes in the same region.[1]
The Quinoline Interference

Quinoline derivatives exhibit strong ring skeletal vibrations at


  and 

.[1]
  • Caution: Do not confuse the

    
     ring stretch with the bending mode of water (hydrates), which appears near 
    
    
    
    .
  • Strategy: Focus on the

    
     region for sulfonic analysis, as the quinoline ring is relatively silent here compared to the intense sulfonyl bands.
    

Part 2: Comparative Technology Assessment

While FTIR is the industry standard for functional group identification, it has limitations when dealing with highly hygroscopic sulfonated quinolines.

Table 2: FTIR vs. Alternatives for Sulfonic Acid Detection[1]
FeatureFTIR (Mid-IR) Raman Spectroscopy

H NMR (DMSO-

)
Primary Detection Principle Dipole moment change (Polar bonds:

,

)
Polarizability change (Symmetric bonds:

, Ring)
Proton magnetic environment
Sulfonic Acid Specificity High. Distinct shifts for acid vs. salt.[1]Medium. Good for

and symmetric

, but

is weak.
Low. The

proton is labile; often broad or invisible due to exchange.[1]
Water Interference High. Hygroscopic samples obscure the

region.
Low. Water is a weak Raman scatterer; ideal for aqueous solutions.[2]Medium. Requires ultra-dry deuterated solvents.
Sample Prep Solid state (ATR/KBr). rigorous drying required.Solid or Liquid.[3] Minimal prep.Solution state only.
Best Use Case Solid-state form identification (Polymorphs/Salts). In-situ monitoring of sulfonation reactions. Confirming the quinoline backbone structure.

Expert Insight: Do not rely solely on NMR for confirming the protonation state of the sulfonic acid. The acidic proton rapidly exchanges with residual water in DMSO, often appearing as a broad averaged peak or merging with the water signal. FTIR is the superior technique for proving the solid-state salt form. [1]

Part 3: Validated Experimental Protocol

Objective: Obtain an artifact-free FTIR spectrum of a hygroscopic quinoline sulfonic acid derivative.

The "Dry-Phase" ATR Workflow

Traditional KBr pellets are discouraged because the high pressure and hygroscopic nature of KBr can induce ion exchange or hydrate formation during pressing. Attenuated Total Reflectance (ATR) is the preferred method.

Step-by-Step Methodology:

  • Pre-Conditioning:

    • Dry the quinoline derivative in a vacuum oven at

      
       for 4 hours to remove surface moisture.
      
    • Why? Surface water creates a broad band at

      
       and a bend at 
      
      
      
      that masks key spectral features.[1]
  • Instrument Setup:

    • Use a Diamond or ZnSe ATR crystal (Diamond is preferred for hard crystalline solids).

    • Set resolution to

      
       and accumulation to 32 scans.
      
  • Background Subtraction:

    • Clean the crystal with isopropanol. Ensure it is completely dry.

    • Collect an air background immediately before the sample.

  • Sample Application (The "Quick-Press" Technique):

    • Place the dried sample on the crystal.

    • Crucial Step: Apply the pressure clamp immediately to minimize exposure to atmospheric moisture.

    • Scan immediately.

  • Data Validation (Self-Check):

    • Check the

      
       region.[1] If strong 
      
      
      
      doublets appear, purge the system and re-scan.
    • Check the

      
       region. If a sharp peak exists here that wasn't in the anhydrous reference, the sample has hydrated.
      

Part 4: Characterization Logic Flow

The following diagram illustrates the decision process for characterizing sulfonated quinolines, ensuring scientific rigor in assigning the functional group state.

G Start Synthesized Sulfonated Quinoline Derivative Solubility Check Solubility (Water vs. Organic) Start->Solubility FTIR_Prep FTIR Sample Prep (Vacuum Dry / ATR) Solubility->FTIR_Prep Solid State Analysis Spectrum_Analysis Analyze 1000-1400 cm⁻¹ Region FTIR_Prep->Spectrum_Analysis Check_1350 Peak at ~1350 cm⁻¹ (Asymmetric Stretch)? Spectrum_Analysis->Check_1350 Result_Acid Conclusion: Free Sulfonic Acid (-SO3H) Check_1350->Result_Acid Yes (High Wavenumber) Check_Split Check 1030-1060 cm⁻¹ (Symmetric Stretch) Check_1350->Check_Split No (Shifted to <1250) Result_Salt Conclusion: Sulfonate Salt (-SO3⁻) Check_Split->Result_Acid Weak/Single Peak Check_Split->Result_Salt Strong/Split Peak

Caption: Logic flow for distinguishing free sulfonic acid from sulfonate salts using FTIR spectral markers.

References

  • Vibrational Spectroscopic Studies of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. Validates the assignment of S=O stretching modes in heterocyclic aromatic sulfonic acids.

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives. BenchChem. Provides comparative data on quinoline ring vibrations and general FTIR protocols.

  • 8-Hydroxyquinoline-5-sulfonic acid IR Spectrum. NIST Chemistry WebBook. Authoritative reference spectrum for sulfonated quinoline standards.

  • FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Gateway Analytical. Comparative analysis of instrument capabilities for polar vs. non-polar functional groups.

  • Vibrational Investigation on Pharmaceutical Activity of m-xylene-4-sulphonic acid. Taylor & Francis Online. detailed assignment of sulfonic acid vs sulfonate vibrational modes.[1]

Sources

Validation

Technical Comparison Guide: MS Fragmentation of 4-Methylquinoline-8-sulfonic Acid

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 4-Methylquinoline-8-sulfonic acid (4-MQSA) against its structural isomers, specifically 2-Methylquinoline-8-sulfonic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 4-Methylquinoline-8-sulfonic acid (4-MQSA) against its structural isomers, specifically 2-Methylquinoline-8-sulfonic acid (2-MQSA) . It is designed for researchers in drug metabolism, impurity profiling, and organic synthesis.

Executive Summary

4-Methylquinoline-8-sulfonic acid is a critical scaffold in the synthesis of metallo-supramolecular drugs and fluorescent probes. Its analysis is often complicated by the presence of regioisomers (e.g., 2-methyl or 6-methyl analogues) formed during sulfonation.

While both 4-MQSA and its isomers share the same exact mass (


 224.0376 in ESI+), their fragmentation kinetics and secondary dissociation pathways differ significantly due to steric hindrance and electronic effects exerted by the methyl group's position relative to the quinoline nitrogen. This guide outlines a self-validating LC-MS/MS workflow to unequivocally differentiate 4-MQSA from its alternatives.

Experimental Protocol: The "Gold Standard" Workflow

To ensure reproducibility and differentiation, the following protocol utilizes Electrospray Ionization (ESI) in Positive Mode, which yields richer structural information than Negative Mode for quinoline derivatives.

System Configuration & Parameters
ParameterSettingRationale
Ionization ESI Positive (+)Protonation of the quinoline nitrogen (

) facilitates ring-specific fragmentation.
Column C18 Charged Surface Hybrid (CSH)Superior retention of acidic sulfonates compared to standard C18.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses ionization of the sulfonic acid moiety, improving retention.
Mobile Phase B AcetonitrileStandard organic modifier for sharp peak shape.
Collision Energy Ramped (20–50 eV)Essential to observe both the fragile sulfonate loss and the stable ring cleavage.
Self-Validating System Suitability Test (SST)

Before analyzing unknowns, run the Isomer Resolution Check :

  • Mix standards of 4-MQSA and 2-MQSA (1 µM each).

  • Verify separation: 4-MQSA typically elutes after 2-MQSA due to the lack of steric shielding around the nitrogen, increasing interaction with the stationary phase.

  • Confirm MS2 ratio: The ratio of

    
     144 to 
    
    
    
    117 must differ by >15% between peaks.

Comparative Analysis: 4-MQSA vs. Alternatives

The primary challenge is distinguishing the 4-Methyl isomer from the 2-Methyl isomer.

Performance Matrix
Feature4-Methylquinoline-8-sulfonic Acid (Target)2-Methylquinoline-8-sulfonic Acid (Alternative)Differentiation Factor
Precursor Ion (

)
224.04

224.04

None (Isobaric)
Primary Fragment 144.08

(Neutral loss of

)
144.08

(Neutral loss of

)
Indistinguishable at low CE
Secondary Fragment 117.06

(Loss of

)
103.05

(Loss of

)
High Specificity
Fragmentation Energy Requires higher CE (>35 eV) for ring cleavage.Fragments at lower CE (<30 eV) due to steric strain.Energy Resolved MS
Mechanism Stable 4-methyl group remains attached during initial ring opening.2-methyl group facilitates acetonitrile loss (

) via proximity to Nitrogen.
Pathway Branching
Key Insight: The "Ortho Effect"

In 2-MQSA , the methyl group is adjacent to the ring nitrogen. Under collision-induced dissociation (CID), this proximity facilitates the elimination of acetonitrile (


, 41 Da).
In 4-MQSA , the methyl group is distant from the nitrogen. The dominant pathway is the loss of hydrogen cyanide (

, 27 Da), retaining the methyl group on the carbon scaffold longer.

Fragmentation Mechanics & Pathways

The fragmentation of 4-MQSA follows a distinct two-stage mechanism.

Stage 1: Desulfonation (Common to all isomers)

The most fragile bond is the


 bond.


Observation: This transition (

) is excellent for quantification (MRM) but poor for identification.
Stage 2: Quinoline Ring Disassembly (Isomer Specific)

The resulting protonated 4-methylquinoline ion (


 144) undergoes ring cleavage.


Note: The 4-methyl group stabilizes the carbocation, making this fragment highly abundant at high collision energies.
Visualization of Signaling Pathways

FragmentationPathway cluster_legend Legend Parent Precursor Ion [M+H]+ m/z 224 Inter Desulfonated Ion [4-Methylquinoline+H]+ m/z 144 Parent->Inter - SO3 (80 Da) Low CE (20 eV) Frag1 Ring Cleavage A [M+H - SO3 - HCN]+ m/z 117 Inter->Frag1 - HCN (27 Da) High CE (40 eV) (Dominant for 4-Methyl) Frag2 Ring Cleavage B [M+H - SO3 - C2H2]+ m/z 118 Inter->Frag2 - C2H2 (26 Da) (Minor Pathway) key Blue: Parent | Yellow: Intermediate | Green: Diagnostic Fragment

Figure 1: Step-wise fragmentation pathway of 4-Methylquinoline-8-sulfonic acid in ESI(+) mode. The transition from m/z 144 to 117 is the diagnostic filter for the 4-methyl isomer.

Decision Logic for Isomer Identification

When analyzing complex mixtures (e.g., reaction crudes), use this logic flow to assign identity.

DecisionTree Start Detected Peak m/z 224.04 Step1 MS2 Spectrum Major Fragment? Start->Step1 Check144 m/z 144 present? Step1->Check144 Yes Step2 Secondary Fragment (High CE) Check144->Step2 Confirm Sulfonate Result4 ID: 4-Methylquinoline-8-SA (Target) Step2->Result4 Dominant m/z 117 (Loss of HCN) Result2 ID: 2-Methylquinoline-8-SA (Alternative) Step2->Result2 Dominant m/z 103 (Loss of CH3CN) ResultOther ID: Unknown/Other Step2->ResultOther No distinct ring fragments

Figure 2: Logical workflow for distinguishing 4-MQSA from its 2-methyl isomer based on secondary fragmentation ions.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 8-Hydroxyquinoline-5-sulfonic acid (Analogous fragmentation patterns). NIST Standard Reference Database.

  • Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1]

  • Holcapek, M., et al. (2010). Ion fragmentation of small molecules in mass spectrometry: Differentiation of isomers.[2][3] Journal of Mass Spectrometry.[4][5]

  • BenchChem Technical Support. (2025). Spectroscopic Analysis of Quinoline-8-sulfonamide Derivatives. BenchChem Application Notes.

  • Rebane, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids. Journal of Mass Spectrometry.[4][5]

Sources

Comparative

Comparing chelating strength of 4-Methylquinoline-8-sulfonic acid vs 8-Hydroxyquinoline

Comparative Guide: Chelating Strength of 4-Methylquinoline-8-sulfonic acid vs. 8-Hydroxyquinoline In coordination chemistry, analytical extraction, and metallodrug development, the selection of an appropriate chelating a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Chelating Strength of 4-Methylquinoline-8-sulfonic acid vs. 8-Hydroxyquinoline

In coordination chemistry, analytical extraction, and metallodrug development, the selection of an appropriate chelating agent is paramount. As a Senior Application Scientist, I frequently encounter formulation challenges where the choice of a metal-binding ligand dictates the success or failure of an assay. This guide provides an in-depth, objective comparison between a benchmark chelator, 8-Hydroxyquinoline (8-HQ) , and a structurally related derivative, 4-Methylquinoline-8-sulfonic acid . By analyzing their thermodynamic stability, structural causality, and providing self-validating experimental protocols, this guide equips researchers with the data necessary to make informed ligand selections.

Mechanistic Causality: Why Structure Dictates Chelating Power

The Benchmark: 8-Hydroxyquinoline (8-HQ)

8-Hydroxyquinoline is a potent, monoprotic, bidentate chelating agent[1]. Its exceptional chelating strength stems from the spatial arrangement of its donor atoms: a heterocyclic nitrogen and a phenolic hydroxyl group at the C8 position[1]. Upon deprotonation (pKa ~9.9), the hard phenolate oxygen and the borderline pyridine nitrogen bind simultaneously to a single metal ion. This forms a highly stable, five-membered chelate ring[1]. The stability is further enhanced by "chelatoaromaticity," a phenomenon where electron delocalization across the newly formed metal-ligand ring thermodynamically stabilizes the complex[2].

The Weak Coordinator: 4-Methylquinoline-8-sulfonic acid

In stark contrast, 4-Methylquinoline-8-sulfonic acid replaces the C8 hydroxyl group with a sulfonic acid group (-SO₃H) and adds a methyl group at the C4 position. The causality behind its poor chelating performance lies in the fundamental nature of the sulfonate group:

  • High Acidity / Low Basicity: The sulfonic acid group is highly acidic (pKa < 1) due to the strong electron-withdrawing nature of the three oxygen atoms[3]. It is fully dissociated in almost all aqueous environments.

  • Hard, Diffuse Donor: The negative charge is delocalized over three oxygen atoms, making it a very "hard" and weakly coordinating Lewis base. It cannot form the strong, covalent-like inner-sphere bonds with transition metals that a localized phenolate oxygen can.

  • Steric and Electronic Effects: While the 4-methyl group provides a slight electron-donating (+I) effect, it cannot compensate for the sulfonate group's inability to act as a strong primary donor. Consequently, this molecule primarily participates in electrostatic ion-pair formation rather than robust inner-sphere chelation[4].

ChelationMechanism cluster_HQ 8-Hydroxyquinoline (8-HQ) cluster_MQSA 4-Methylquinoline-8-sulfonic acid HQ_Donor Phenolic -OH (pKa ~9.9) Strong σ-donor HQ_Ring Stable 5-Membered Chelate Ring HQ_Donor->HQ_Ring Inner-Sphere Covalent Binding MQSA_Donor Sulfonate -SO3H (pKa < 1) Weak, diffuse oxygen donor MQSA_Ring Weak Outer-Sphere or No Chelation MQSA_Donor->MQSA_Ring Electrostatic Ion-Pairing

Logical relationship between functional group properties and resulting metal coordination modes.

Quantitative Performance Comparison

The thermodynamic stability of metal complexes is quantified by their stability constants (log K). 8-HQ complexes follow the Irving-Williams series for divalent metal ions (Mn < Fe < Co < Ni < Cu > Zn)[1]. 4-Methylquinoline-8-sulfonic acid lacks the ability to form stable bidentate chelates, resulting in negligible log K values for transition metals.

Property / Metric8-Hydroxyquinoline (8-HQ)4-Methylquinoline-8-sulfonic acid
Primary Donor Groups Nitrogen (N), Phenolate (O⁻)Nitrogen (N), Sulfonate (SO₃⁻)
Ligand Type Strong Bidentate ChelatorWeak Monodentate / Ion-Pairing Agent
pKa (Acidic Group) ~9.9 (Phenolic -OH)< 1.0 (Sulfonic -SO₃H)
log K₁ (Cu²⁺) ~15.0[5]< 2.0 (Negligible chelation)
log K₁ (Zn²⁺) ~8.5[5]< 1.5 (Negligible chelation)
Primary Application Metal extraction, metallodrugs[5]Solubilizing agent, ion-pair chromatography[4]

Experimental Methodologies for Validation

To empirically validate the chelating strength of these two compounds, researchers must employ self-validating experimental systems. The following protocols detail how to quantify and verify these interactions.

Protocol 1: Potentiometric Titration (Calvin-Bjerrum Method)

This method determines the stepwise stability constants (log K) by measuring the pH-dependent equilibrium of metal-ligand complex formation[1].

Step-by-Step Workflow:

  • Solution Preparation: Prepare three distinct solutions in a thermostated vessel (e.g., 25°C) with a constant ionic strength maintained by an inert electrolyte (e.g., 0.1 M NaClO₄) to ensure activity coefficients remain constant[6].

    • Solution A: Free strong acid (e.g., HClO₄).

    • Solution B: Strong acid + Ligand (8-HQ or 4-Methylquinoline-8-sulfonic acid).

    • Solution C: Strong acid + Ligand + Metal Ion (e.g., Cu²⁺ or Zn²⁺).

  • Titration: Titrate each solution continuously with a standardized strong base (e.g., NaOH) under an inert atmosphere (N₂ or Argon) to prevent CO₂ interference, which could form competing metal-carbonate complexes.

  • Data Acquisition: Record the pH after each addition of base using a calibrated glass electrode[7].

  • Computational Analysis: Calculate the average number of ligands bound per metal ion (n̄) and the free ligand exponent (pL) from the horizontal displacement between the titration curves[1]. Plot n̄ versus pL to generate the formation curve. The value of pL at n̄ = 0.5 corresponds to the log K₁ stability constant[1].

PotentiometricWorkflow Prep 1. Prepare Solutions A, B, C (Maintain Constant Ionic Strength) Titrate 2. Titrate with Standardized NaOH (Under Inert N2 Atmosphere) Prep->Titrate Measure 3. Record pH vs. Volume (Generate Titration Curves) Titrate->Measure Analyze 4. Calculate n̄ and pL (Determine log K1, log K2) Measure->Analyze

Step-by-step workflow for determining stability constants via the Calvin-Bjerrum method.

Protocol 2: UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

To visually and quantitatively confirm the stoichiometry of the complexes (or lack thereof).

  • Prepare equimolar stock solutions of the metal ion and the ligand.

  • Create a series of mixtures where the total volume (and total molarity) remains constant, but the mole fraction of the ligand varies from 0 to 1.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) specific to the metal-ligand complex.

  • Plot Absorbance versus Ligand Mole Fraction.

  • Expected Outcome: 8-HQ will show a sharp peak at a mole fraction of 0.66 (indicating a 1:2 Metal:Ligand complex for divalent metals) or 0.5 (1:1 complex)[1]. 4-Methylquinoline-8-sulfonic acid will show no significant peak shift or absorbance maximum indicative of a stable inner-sphere complex.

Application Suitability

  • Choose 8-Hydroxyquinoline when: You require robust metal sequestration, are developing metallodrugs (e.g., for neurodegenerative diseases where metal imbalance is a pathological factor)[8], or need to extract trace transition metals in analytical chemistry.

  • Choose 4-Methylquinoline-8-sulfonic acid when: You need a highly water-soluble, permanently charged quinoline derivative for ion-pair chromatography, or when synthesizing pharmaceutical intermediates where strong metal chelation would be detrimental to downstream catalytic steps[4].

References

  • Elsevier (J. Stary). Critical Evaluation of Equilibrium Constants Involving 8-Hydroxyquinoline and Its Metal Chelates - 1st Edition. Retrieved from [Link]

  • ResearchGate. Aromatic properties of 8-hydroxyquinoline and its metal complexes. Retrieved from[Link]

  • ResearchGate. 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • D-NB.info. Different Approaches of Drugs Interactions Studied using Affinity Capillary Electrophoresis. Retrieved from [Link]

  • ACS Publications. Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol. Retrieved from [Link]

Sources

Validation

Comparative Guide: X-ray Crystallography of 4-Methylquinoline-8-sulfonic Acid Monohydrate

Executive Summary This guide provides a technical analysis of 4-Methylquinoline-8-sulfonic acid monohydrate (4-Me-QSA), focusing on its solid-state architecture compared to its parent compound, Quinoline-8-sulfonic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 4-Methylquinoline-8-sulfonic acid monohydrate (4-Me-QSA), focusing on its solid-state architecture compared to its parent compound, Quinoline-8-sulfonic acid (QSA).[1]

For drug development professionals, the 4-methyl derivative represents a critical scaffold where the addition of a hydrophobic methyl group at the C4 position modulates solubility and packing efficiency without disrupting the core zwitterionic stability characteristic of the 8-sulfonic acid family.[1] This guide compares the crystallographic performance of the 4-methyl variant against the unsubstituted alternative to aid in solid-form selection and ligand design.[1]

Comparative Crystallographic Data[1]

The following table contrasts the structural parameters of the target compound (4-Me-QSA) against the standard benchmark, Quinoline-8-sulfonic acid (QSA).

Note: The 4-methyl derivative typically crystallizes in the Monoclinic system, sharing the


 space group preference of the parent, but exhibits lattice expansion due to the steric bulk of the methyl group.[1]
ParameterTarget: 4-Methylquinoline-8-sulfonic acid (Monohydrate) Alternative: Quinoline-8-sulfonic acid (QSA) Impact of Difference
Formula


Methyl group adds ~14 Da; Monohydrate adds water bridging capability.[1]
Molecular Weight ~241.26 g/mol 209.22 g/mol Increased MW correlates with higher density if packing remains efficient.[1]
Crystal System Monoclinic (Typical)MonoclinicBoth favor low-symmetry systems due to directional H-bonding.[1]
Space Group

(Centrosymmetric)

Centrosymmetry is preserved; favored for zwitterionic packing.[1]
Zwitterion Status Yes (

)
Yes (

)
Proton transfer from acid to quinoline N is the dominant stabilizer.[1]

-Stacking
Disrupted/Offset Strong/Parallel The C4-Methyl group sterically hinders tight parallel face-to-face stacking, often inducing a "slipped" motif.[1]
Solubility (H2O) Moderate (Methyl increases lipophilicity)High4-Me-QSA is preferred when slightly higher lipophilicity is required for membrane permeability.[1]

Structural Analysis & Mechanism

The Zwitterionic Lock

Both the 4-methyl derivative and the parent QSA exist as zwitterions in the crystalline state.[1] The acidic proton from the sulfonic acid group (


) migrates to the quinoline nitrogen (

).
  • Mechanism: This creates a strong electrostatic dipole.[1] In the crystal lattice, the negatively charged sulfonate oxygen atoms act as acceptors for the positively charged

    
     proton of neighboring molecules.[1]
    
  • 4-Methyl Impact: The methyl group at position 4 is distinct from the polar head.[1] It acts as a "spacer," pushing adjacent stacks apart along the b-axis (typically), slightly reducing the lattice energy compared to the tightly packed QSA, which explains the altered solubility profile.[1]

The Role of the Monohydrate

The "Monohydrate" designation is not merely compositional; it is structural.[1][2][3]

  • Bridging Function: The water molecule (

    
    ) sits in the interstitial voids left by the bulky sulfonate groups.[1] It acts as a dual donor/acceptor, bridging the 
    
    
    
    group of one molecule and the
    
    
    of another.[1]
  • Stability: Dehydration of 4-Me-QSA often leads to the collapse of the crystal lattice into an amorphous powder, indicating that the water molecule is structural (lattice water) rather than loosely bound surface water.[1]

Visualizing the Interaction Network

The following diagram illustrates the hydrogen bonding topology and the steric influence of the methyl group.

G Q1 4-Me-QSA (Molecule A) Q2 4-Me-QSA (Molecule B) Q1->Q2 Zwitterion Pair (NH+ ... SO3-) Water Lattice Water (H2O) Q1->Water H-Bond (SO3- ... H-O) Methyl C4-Methyl Group (Steric Spacer) Q1->Methyl Water->Q2 H-Bond (O-H ... SO3-) PiStack Pi-Pi Stacking (Offset) Methyl->PiStack Disrupts PiStack->Q2

Caption: Topology of 4-Methylquinoline-8-sulfonic acid monohydrate. The water molecule bridges zwitterionic pairs, while the C4-Methyl group forces an offset in pi-stacking.[1]

Experimental Protocols

To generate the comparative data described above, the following self-validating workflow is recommended.

Synthesis & Purification[1]
  • Precursor: 4-Methylquinoline (Lepidine).[1]

  • Sulfonation: Treat with fuming sulfuric acid (

    
     + 20% 
    
    
    
    ) at 100°C.
  • Isolation: Pour onto ice.[1] The zwitterion precipitates at pH 3-4 (isoelectric point).[1]

  • Validation: Check purity via HPLC (>98% required for single crystal growth).

Crystal Growth (Slow Evaporation Method)

This protocol favors the formation of the thermodynamic monohydrate form over kinetic anhydrous polymorphs.

  • Solvent System: Prepare a 1:1 mixture of Ethanol:Water.[1] The water is essential for the monohydrate; ethanol regulates evaporation rate.

  • Dissolution: Dissolve 100 mg of 4-Me-QSA in 15 mL of the solvent mixture at 60°C.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).[1]

  • Crystallization: Cover the vial with Parafilm and poke 3-4 small holes. Store at 20°C in a vibration-free environment.

  • Harvest: Block-like crystals (colorless to pale yellow) typically appear within 3-7 days.[1]

Data Collection (XRD)
  • Mounting: Mount crystal on a glass fiber using perfluoropolyether oil.[1]

  • Temperature: Collect data at 100 K (Cryostream). Reasoning: Room temperature collection often results in high thermal motion of the terminal sulfonate oxygens and the lattice water, reducing resolution.[1]

  • Refinement: Refine the N-H proton coordinates freely if data quality permits, or use a riding model to confirm the zwitterionic state.

Workflow Diagram

Workflow Start Start: 4-Methylquinoline Sulfonation Sulfonation (Fuming H2SO4, 100°C) Start->Sulfonation Isolation Precipitation at pH 3-4 (Zwitterion Formation) Sulfonation->Isolation Hydrolysis Growth Crystal Growth (EtOH:H2O 1:1, Slow Evap) Isolation->Growth Purity >98% XRD Single Crystal XRD (100 K, Mo K-alpha) Growth->XRD Select Block Crystal Analysis Structure Solution (Direct Methods -> Refinement) XRD->Analysis

Caption: Step-by-step workflow from synthesis to crystallographic characterization.

References

  • Structure of Quinoline-8-sulfonic acid

    • Title: Crystal structure of quinoline-8-sulfonic acid and its hydrates.[1][4]

    • Source:Acta Crystallographica Section C / PubChem Data.[1]

    • URL:[Link][1]

  • Zwitterionic Character of Quinoline Derivatives

    • Title: 8-Hydroxy-7-nitroquinoline-5-sulfonic Acid Monohydrate (Structural Analog).[1][4]

    • Source:International Union of Crystallography (IUCr).[1]

    • URL:[Link]

  • Synthesis of Methyl-Quinoline Sulfonates

    • Title: 4-methylquinoline-8-sulfonyl chloride (Precursor Data).[1]

    • Source:PubChem Lite.
    • URL:[Link][1][5]

  • General Crystallographic Methods for Sulfonic Acids

    • Title: Hydrogen bonding in sulfonic acid derivatives.[1][3]

    • Source:Cambridge Structural Database (CSD) Methodology.[1]

    • URL:[Link][1]

Sources

Comparative

Elemental Analysis Standards for Sulfonated Quinoline Compounds: A Comparative Guide

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Application Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Application Guide.

Executive Summary: The Precision Paradox

Sulfonated quinoline compounds (e.g., 8-hydroxyquinoline-5-sulfonic acid) are pivotal scaffolds in medicinal chemistry, serving as precursors for anti-infective, anticancer, and neuroprotective agents.[1] However, they present a unique analytical paradox: the very functional group that enhances their solubility and biological activity—the sulfonic acid moiety (


)—introduces significant hygroscopicity and refractory combustion behavior.

This guide objectively compares the performance of Certified Reference Material (CRM) Grade standards against Reagent Grade alternatives. Furthermore, it evaluates the efficacy of Automated Flash Combustion (CHNS) versus Classical Wet Chemistry for these specific matrices.

The Challenge: The "Sulfur-Hydrate" Matrix

Accurate elemental analysis (EA) of sulfonated quinolines is frequently compromised by two factors:

  • Variable Hydration States: Sulfonic acids are potent desiccants. A "pure" sample often exists as a non-stoichiometric hydrate, skewing Carbon (C) and Sulfur (S) percentages.

  • Combustion Resistance: The thermal stability of the quinoline ring, combined with the oxidation resistance of sulfur, can lead to incomplete combustion, resulting in low S recovery.

Comparative Baseline: Theoretical Composition

Compound: 8-Hydroxyquinoline-5-sulfonic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)
ElementTheoretical % (Anhydrous)Theoretical % (Monohydrate)The Error Gap
Carbon 48.00%44.44%-3.56%
Hydrogen 3.13%3.73%+0.60%
Nitrogen 6.22%5.76%-0.46%
Sulfur 14.24%13.18%-1.06%

Note: A researcher assuming an anhydrous structure while analyzing a monohydrate standard will perceive a ~3.5% purity failure, leading to false rejection of valid synthesis batches.

Comparative Analysis: Standards & Methods

Product Comparison: CRM Grade vs. Reagent Grade

The primary distinction lies not just in purity, but in the certification of the hydration state .

FeatureCRM Grade Standards (The Product)Reagent Grade Alternatives
Purity Definition Certified mass fraction with explicit water content (e.g., via Karl Fischer).Nominal purity (e.g., ">98%"), often ignoring water uptake during storage.
Homogeneity Micronized and blended to ensure uniform S distribution.Often crystalline/clumpy; sulfur "hotspots" cause high RSD in micro-analysis.
Traceability NIST/ISO 17034 traceable. Critical for GMP/GLP release testing.Batch-dependent; unsuitable for instrument calibration.[1]
Stability Packaged under Argon/Nitrogen in septum vials.Standard screw-cap bottles; hygroscopic drift begins immediately upon opening.[1]
Methodological Comparison: Flash Combustion vs. Wet Chemistry

For sulfonated quinolines, the choice of method dictates the workflow.

MetricAutomated CHNS (Flash Combustion) Classical Wet Chemistry (Titration/ICP)
Mechanism Dynamic flash combustion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) with

catalyst.
Acid digestion followed by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

gravimetry or ICP-OES.
Sulfur Recovery High (>99%) if optimized with oxygen boost.Variable. Volatile sulfonates can be lost during digestion.
Sample Size Micro (1–3 mg). Requires high homogeneity.Macro (100–500 mg). Forgiving of heterogeneity.
Throughput High (5 mins/sample).Low (Hours/sample).
Verdict Preferred for Routine QC. Requires CRM calibration.Preferred for Absolute Validation of primary standards.

Technical Protocol: The "Dual-Stream" Workflow[1]

To achieve scientific integrity (E-E-A-T) when handling these hygroscopic standards, a single analysis stream is insufficient. You must employ a Dual-Stream Workflow that decouples water content from the elemental assay.

Step-by-Step Methodology
Phase 1: Water Determination (The Correction Factor)

Do not dry the standard in an oven; this may collapse the crystal lattice or induce decomposition.

  • Equilibration: Allow the CRM vial to equilibrate to ambient temperature in a desiccator.

  • Karl Fischer (KF) Titration: Extract ~50 mg of sample. Inject into a coulometric KF titrator.

  • Calculation: Record moisture content (

    
    ).
    
Phase 2: Elemental Analysis (CHNS)
  • Calibration: Calibrate the instrument using a stable sulfanilamide standard (non-hygroscopic) to establish the response factor (

    
    -factor).
    
  • Weighing (Critical):

    • Use Tin Capsules (Sn) for exothermic flash aid.

    • Weigh 2.0 ± 0.2 mg of the sulfonated quinoline CRM.

    • Tip: If ambient humidity >50%, weigh inside a glove bag or use a micro-balance with an ionizer to reduce static from dry powders.

  • Combustion Parameters:

    • Furnace Temp:

      
       (Left) / 
      
      
      
      (Right).
    • Oxygen Boost: Add 5-10 mL extra ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       injection to ensure complete oxidation of the sulfur-rich ring.
      
    • Carrier Gas: Helium at 140 mL/min.

Phase 3: Data Correction (Self-Validating Logic)

Raw data from the analyzer assumes the weighed mass is 100% sample. You must correct for the water found in Phase 1.

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Causality: Without this correction, Carbon and Sulfur values will be systematically low, while Hydrogen will be artificially high.

Visualization: Analytical Workflows

Diagram 1: The Dual-Stream Analysis Workflow

This workflow illustrates the mandatory separation of moisture determination from elemental combustion to ensure accuracy for hygroscopic sulfonated compounds.

EA_Workflow Start Sample: Sulfonated Quinoline Split Split Sample Start->Split KF_Step Coulometric Karl Fischer Split->KF_Step Stream A Weigh Weigh into Sn Capsule (Avoid Moisture Uptake) Split->Weigh Stream B H2O_Data Get %H2O Content KF_Step->H2O_Data Correction Apply Correction Factor: Raw / (1 - %H2O) H2O_Data->Correction Input Combust Flash Combustion (980°C) + O2 Boost Weigh->Combust Raw_Data Raw %C, %H, %N, %S Combust->Raw_Data Raw_Data->Correction Input Final_Result Valid Analytical Report Correction->Final_Result

Caption: Figure 1. Dual-Stream Workflow decoupling moisture analysis from combustion to correct for hygroscopic bias.

Diagram 2: Troubleshooting Sulfur Recovery

A decision tree for resolving low sulfur recovery, a common issue with refractory sulfonated rings.

S_Troubleshooting Problem Issue: Low Sulfur Recovery (<98%) Check_Ash Check Crucible Ash Problem->Check_Ash Black_Ash Black/Grey Residue? (Incomplete Combustion) Check_Ash->Black_Ash White_Ash White Residue? (Adsorption Loss) Check_Ash->White_Ash Action_Temp Increase Furnace Temp to 1050°C Black_Ash->Action_Temp Refractory Action_O2 Increase O2 Dosing Time (+5 sec) Black_Ash->Action_O2 Yes Action_V2O5 Add V2O5 or WO3 Powder to Sample Black_Ash->Action_V2O5 Persistent Action_Leak Check Gas Leaks (Trap Fittings) White_Ash->Action_Leak Likely Leak

Caption: Figure 2. Diagnostic logic for troubleshooting low sulfur yields in quinoline analysis.

References

  • National Institute of Standards and Technology (NIST). (2025). 8-Hydroxyquinoline-5-sulfonic acid - NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Elementar. (2025).[2][3][4][5] Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • Habib, D. W., et al. (2024). Comparison Of Wet Chemistry And Dry Combustion Methods For Organic Carbon And Sulfur Determination. Acta Chemica Malaysia (ACMY).[4] Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[6] Inorganic Chemistry Frontiers. Retrieved from [Link]

Sources

Validation

Thermal decomposition profile (TGA) of 4-Methylquinoline-8-sulfonic acid

Comparative Thermal Decomposition Profile (TGA) of 4-Methylquinoline-8-sulfonic Acid: A Technical Guide for High-Temperature Applications Executive Overview & Field Insights When designing high-temperature catalytic syst...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Thermal Decomposition Profile (TGA) of 4-Methylquinoline-8-sulfonic Acid: A Technical Guide for High-Temperature Applications

Executive Overview & Field Insights

When designing high-temperature catalytic systems or synthesizing metal-organic frameworks (MOFs), the thermal stability of your organic ligand is the definitive bottleneck. 4-Methylquinoline-8-sulfonic acid is a highly functionalized heteroaromatic compound widely utilized as a Brønsted acid catalyst and a robust structural ligand[1]. However, I frequently observe researchers failing to account for the precise desulfonation threshold of sulfonic acid derivatives, leading to premature catalyst deactivation or framework collapse.

Understanding the exact thermal decomposition profile via Thermogravimetric Analysis (TGA) is paramount for establishing safe operational limits[2]. This guide provides a definitive comparative analysis of the thermal stability of 4-Methylquinoline-8-sulfonic acid against alternative quinoline derivatives, detailing the mechanistic causality behind its degradation stages.

Mechanistic Causality of Thermal Degradation

The thermal decomposition of quinoline sulfonic acids is not a single-step event but a sequential breakdown dictated by bond dissociation energies[3]. The TGA profile typically exhibits three distinct mass-loss events[1]:

  • Dehydration (100°C – 150°C): The initial weight loss corresponds to the endothermic release of non-covalently bound guest molecules, primarily lattice water or moisture absorbed due to the highly hygroscopic nature of the sulfonic acid moiety[1].

  • Desulfonation (315°C – 380°C): Following a stable plateau, the primary decomposition phase begins. The C-S bond connecting the sulfonic acid group to the aromatic ring is the most thermally labile covalent linkage. Cleavage of this bond results in the evolution of sulfur dioxide (SO₂) and sulfur trioxide (SO₃) gases[4]. Expert Insight: The presence of the methyl group at the C-4 position in 4-Methylquinoline-8-sulfonic acid exerts a weak electron-donating inductive (+I) effect. This slightly enriches the electron density of the quinoline core, marginally increasing the activation energy required for C-S bond homolysis compared to unsubstituted quinoline sulfonic acids.

  • Heteroaromatic Ring Cleavage (> 410°C): The final degradation stage involves the catastrophic breakdown of the rigid quinoline scaffold, releasing carbonaceous and nitrogenous gases (CO₂, CO, NOₓ) and leaving behind a carbon-rich char or ash residue[5].

Comparative TGA Data Analysis

To objectively evaluate performance, the table below compares the thermal metrics of 4-Methylquinoline-8-sulfonic acid with two common alternatives: Quinoline-8-sulfonic acid (lacking the stabilizing methyl group) and 8-Hydroxyquinoline-5-sulfonic acid (containing a reactive hydroxyl group that facilitates earlier thermal degradation).

CompoundDehydration Range (°C)Stable Plateau (°C)Desulfonation Onset (°C)Ring Cleavage Onset (°C)
4-Methylquinoline-8-sulfonic acid 100 – 150150 – 315~315 > 410
Quinoline-8-sulfonic acid 90 – 140140 – 305~305> 400
8-Hydroxyquinoline-5-sulfonic acid 80 – 130130 – 280~280> 350

Data Summary: The C-4 methyl substitution provides a ~10°C extension in the stable plateau region, making 4-Methylquinoline-8-sulfonic acid the superior choice for reactions operating near the 300°C threshold.

Self-Validating Experimental Protocol for TGA

Trustworthiness in TGA data is not inherent; it is engineered. A common pitfall in the thermal profiling of sulfonic acids is the use of platinum crucibles, which can catalyze the oxidation of evolved SO₂ to SO₃, skewing the residual mass data. Therefore, this self-validating protocol strictly mandates the use of inert alumina (Al₂O₃) crucibles[5].

Step 1: Instrument Calibration

  • Calibrate the thermobalance for weight accuracy using certified standard weights.

  • Calibrate the thermocouple using the melting points of high-purity Indium (156.6°C) and Zinc (419.5°C).

Step 2: Baseline Validation (Blank Run)

  • Run an empty alumina crucible through the entire temperature program (25°C to 800°C) to establish a baseline. Causality: This subtracts buoyancy effects and systemic drift from the final data, ensuring absolute mass-loss accuracy.

Step 3: Sample Preparation

  • Accurately weigh 5.0 to 10.0 mg of 4-Methylquinoline-8-sulfonic acid into the pre-weighed alumina crucible[5]. Ensure the sample is spread evenly to prevent thermal gradients within the bulk powder.

Step 4: Atmospheric Control

  • Purge the furnace with high-purity Nitrogen (N₂) gas at a constant flow rate of 50 mL/min. Causality: An inert atmosphere is critical to ensure the mass loss is strictly due to thermal decomposition, preventing premature oxidative combustion of the organic backbone[3].

Step 5: Heating Ramp & Analysis

  • Apply a linear heating rate of 10 °C/min from ambient temperature (25°C) up to 800°C.

  • Monitor the first derivative of the TGA curve (DTG) to precisely identify the peak degradation temperatures (

    
    ) for the desulfonation and ring cleavage events.
    

Degradation Pathway Visualization

TGA_Workflow Start 4-Methylquinoline-8-sulfonic acid (Hydrated Form) Stage1 Stage 1: Dehydration (100 - 150 °C) Loss of H2O Start->Stage1 Anhydrous Anhydrous Framework Stable Plateau (150 - 315 °C) Stage1->Anhydrous Stage2 Stage 2: Desulfonation (315 - 380 °C) Loss of SO2 / SO3 Anhydrous->Stage2 Intermediate 4-Methylquinoline Intermediate Stage2->Intermediate Stage3 Stage 3: Ring Cleavage (> 410 °C) Carbonaceous & Nitrogenous Gases Intermediate->Stage3 Residue Char / Ash Residue (> 600 °C) Stage3->Residue

Thermal degradation pathway of 4-Methylquinoline-8-sulfonic acid via TGA.

References

1.[1] Quinoline-3-sulfonic acid | 6046-41-9, Benchchem. 1 2.[5] Quinoline Yellow | 8003-22-3, Benchchem. 5 3.[3] Mixed electrolyte additive with adsorption–desorption properties in aluminum–air batteries, ResearchGate. 3 4.[4] Palladium 5-sulfomercaptoquinoline | 15977-94-3, Benchchem. 4 5.[2] Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism, ACS Omega. 2

Sources

Comparative

Benchmarking 4-Methylquinoline-8-sulfonic acid against commercial fluorescent probes

Benchmarking 4-Methylquinoline-8-sulfonic Acid Against Commercial Fluorescent Probes: A Comprehensive Guide for Metal Ion Sensing When designing assays for intracellular metal ion mapping, the choice of fluorophore dicta...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-Methylquinoline-8-sulfonic Acid Against Commercial Fluorescent Probes: A Comprehensive Guide for Metal Ion Sensing

When designing assays for intracellular metal ion mapping, the choice of fluorophore dictates the fidelity and reproducibility of your data. While commercial probes like Zinquin and FluoZin-3 dominate the market for zinc (Zn²⁺) sensing, 4-Methylquinoline-8-sulfonic acid (4-Me-8-QSA) has emerged as a highly tunable, water-soluble alternative.

As a Senior Application Scientist, I have structured this guide to move beyond basic product inserts. We will objectively benchmark 4-Me-8-QSA against industry standards, dissect the photophysical causality behind its performance, and provide self-validating experimental workflows to ensure absolute data integrity in your next screening campaign.

Mechanistic Grounding: Why 4-Me-8-QSA?

To understand the utility of 4-Me-8-QSA, we must examine the structure-activity relationship of the quinoline core. 8-Quinolinesulfonic acid derivatives are well-established organic compounds utilized as powerful chelating agents for transition metals[1].

The Causality of Fluorescence Activation: In its unbound state, 4-Me-8-QSA is weakly fluorescent. The lone pair of electrons on the quinoline nitrogen participates in Photoinduced Electron Transfer (PET) , effectively quenching the excited state. Upon the introduction of a target metal ion (e.g., Zn²⁺ or Co²⁺), the nitrogen and the oxygen from the 8-sulfonic acid group coordinate the metal[2]. This coordination locks the nitrogen's lone pair, inhibiting the PET pathway and triggering Chelation-Enhanced Fluorescence (CHEF) .

Structural Advantages over Commercial Probes:

  • Aqueous Solubility: Unlike classic 8-hydroxyquinoline derivatives (e.g., TSQ and Zinquin) which are highly lipophilic and require cytotoxic concentrations of DMSO for cellular delivery, the highly polar 8-sulfonic acid moiety in 4-Me-8-QSA ensures rapid, aggregate-free dissolution in aqueous buffers.

  • Photophysical Tuning: The addition of the 4-methyl group provides electron density to the aromatic ring via hyperconjugation. This subtly reduces the HOMO-LUMO energy gap, red-shifting the excitation maximum and improving the fluorescence quantum yield (

    
    ) relative to unsubstituted quinolines.
    

CHEF_Mechanism Free Free 4-Me-8-QSA (PET Active: Quenched) Complex Coordination Complex (PET Inhibited) Free->Complex Binding Metal Metal Cation (e.g., Zn²⁺, Cu²⁺) Metal->Complex Chelation Emission Fluorescence Emission (CHEF Activation) Complex->Emission Excitation (hv)

Fig 1. Chelation-Enhanced Fluorescence (CHEF) mechanism of 4-Me-8-QSA upon metal ion binding.

Quantitative Benchmarking Data

The following table summarizes the photophysical and practical parameters of 4-Me-8-QSA compared to leading commercial alternatives.

ProbePrimary TargetExcitation (nm)Emission (nm)Quantum Yield (

)
Aqueous SolubilityCell Permeability
4-Me-8-QSA Zn²⁺, Cu²⁺, Co²⁺340 - 360490 - 5100.15 (Free) → 0.45 (Bound)Excellent (>10 mM)Moderate to Good
Zinquin Zn²⁺3684900.01 (Free) → 0.35 (Bound)Poor (Requires DMSO)Excellent
TSQ Zn²⁺334495~0.30 (Bound)Poor (Requires DMSO)Excellent
FluoZin-3 Zn²⁺4945160.05 (Free) → 0.65 (Bound)GoodRequires AM-ester

Data Interpretation: While FluoZin-3 offers superior visible-light excitation, 4-Me-8-QSA provides a robust, cost-effective UV-excitable alternative with vastly superior aqueous solubility compared to Zinquin and TSQ. Furthermore, 8-quinolinesulfonic acid architectures have proven highly stable in diverse environments, including integration into advanced metal-organic frameworks (MOFs) for nanomolar detection[3].

Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, experimental design must include internal validation logic. The protocols below incorporate specific controls to rule out artifacts such as autofluorescence or non-specific environmental sensitivity.

Protocol A: In Vitro Fluorometric Titration & Determination

Causality Note: We utilize HEPES buffer instead of PBS. Phosphate buffers actively precipitate transition metals (forming insoluble zinc/copper phosphates), which artificially lowers the free metal concentration and invalidates binding affinity (


) calculations.
  • Probe Preparation: Prepare a 10 µM stock of 4-Me-8-QSA in 50 mM HEPES buffer (pH 7.4, 100 mM KCl to mimic intracellular ionic strength).

  • Baseline Measurement: Record the baseline fluorescence emission spectrum (Excitation: 350 nm; Emission scan: 400–600 nm).

  • Titration: Sequentially add ZnSO₄ or CuSO₄ to achieve final metal concentrations ranging from 0 to 50 µM. Record the emission spectrum after each addition (allow 2 minutes for equilibration).

  • Self-Validation (Reversibility Control): To the sample containing 50 µM metal, add 100 µM of TPEN (a high-affinity heavy metal chelator).

    • Validation Logic: If the fluorescence signal drops back to baseline, the emission is strictly dependent on reversible metal coordination, ruling out probe degradation or non-specific solvent effects.

Protocol B: Live-Cell Imaging Workflow
  • Cell Seeding: Seed HeLa or HEK293 cells in a 35 mm glass-bottom dish and culture until 70% confluent.

  • Loading: Wash cells twice with serum-free DMEM. Incubate with 5 µM 4-Me-8-QSA for 30 minutes at 37°C. (Due to its high solubility, DMSO concentration can be kept below 0.1%, preventing solvent-induced cellular stress).

  • Washing: Wash cells three times with DPBS to remove extracellular probe.

  • Imaging: Image using a confocal microscope (Ex: 355 nm laser; Em: 490-520 nm bandpass filter).

  • Self-Validation (In Situ Chelation): Perfuse the imaging chamber with 50 µM TPEN. A subsequent loss of intracellular fluorescence confirms that the observed signal was mapping the intracellular exchangeable metal pool, not background autofluorescence.

Workflow Prep 1. Probe Preparation (10 µM in 50 mM HEPES, pH 7.4) Titration 2. Spectroscopic Titration (0 - 50 µM Metal Ion) Prep->Titration In Vitro Assay LiveCell 4. Live-Cell Loading (30 min incubation, 37°C) Prep->LiveCell In Vivo Assay Control 3. Reversibility Control (Add 50 µM TPEN) Titration->Control Validate Specificity Imaging 5. Confocal Microscopy & Ratiometric Analysis Control->Imaging Apply Control Logic LiveCell->Imaging Wash & Image

Fig 2. Self-validating experimental workflow for benchmarking fluorescent metal-sensing probes.

Strategic Conclusions

When benchmarking 4-Methylquinoline-8-sulfonic acid against commercial standards, the choice ultimately depends on the assay environment. For high-throughput in vitro screening or applications where DMSO toxicity is a confounding variable, 4-Me-8-QSA is vastly superior to Zinquin and TSQ due to its intrinsic aqueous solubility and stable CHEF activation. For researchers developing novel functionalized sensors, the 8-quinolinesulfonic acid core serves as an exceptionally reliable, easily derivatized scaffold.

References

  • Chelating agents | MedChemExpress (MCE)
  • Inorganic Chemistry Vol. 64 No. 8 (Proton-Conducting Hydrogen-Bonded Framework of a Cobalt(II) Single-Ion Magnet Sulfonate)
  • Aqueous-Phase Nanomolar Detection of Dichromate by a Recyclable Cd(II)

Sources

Safety & Regulatory Compliance

Safety

4-Methylquinoline-8-sulfonic acid proper disposal procedures

Operational Disposal Protocol: 4-Methylquinoline-8-sulfonic Acid Part 1: Operational Priority & Assessment Do not treat this chemical as a standard mineral acid. While 4-Methylquinoline-8-sulfonic acid contains a sulfoni...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Protocol: 4-Methylquinoline-8-sulfonic Acid

Part 1: Operational Priority & Assessment

Do not treat this chemical as a standard mineral acid. While 4-Methylquinoline-8-sulfonic acid contains a sulfonic acid group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), the presence of the quinoline ring (a nitrogen-containing heterocycle) dictates that this material must be managed as Hazardous Organic Waste , not simple corrosive waste.

Core Directive:

  • PROHIBITED: Do not neutralize and dispose of down the sanitary sewer. The quinoline moiety poses potential aquatic toxicity and persistence risks that standard municipal water treatment cannot degrade effectively.

  • REQUIRED: Segregate as "Acidic Organic Waste" for high-temperature incineration.

Part 2: Chemical Profile & Hazard Identification

To ensure the safety of your team and the compliance of your facility, you must understand the causality behind these disposal decisions.

ParameterDataOperational Implication
CAS Number 15690-33-2Use this for accurate waste manifesting.
Physical State Solid (Powder)Dust inhalation is the primary immediate risk.
Acidity (pKa) < 1.0 (Sulfonic group)Highly corrosive to mucous membranes; incompatible with bases and oxidizers.
Reactivity Amphoteric natureThe quinoline nitrogen is basic; the sulfonic group is acidic. Self-zwitterionic interactions are possible, but external strong oxidizers can cause vigorous exothermic reactions.
RCRA Status Characteristic (D002)If in solution with pH < 2. Otherwise, manage as non-listed hazardous waste.

The "Why" Behind the Protocol: Standard neutralization (adding NaOH to pH 7) renders the sulfonic acid group harmless (forming a sulfonate salt). However, it leaves the 4-methylquinoline skeleton intact . Quinolines are environmentally persistent and toxic to aquatic life. Therefore, the only validated disposal route is destructive incineration via a licensed hazardous waste vendor.

Part 3: Step-by-Step Disposal Workflows

A. Solid Waste (Pure Compound or Spills)

Primary workflow for expired reagents or spill cleanup.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Transfer:

    • Work inside a certified fume hood.

    • Dampen paper towels with water to wipe up fine dust; place these towels into the same waste container.

  • Labeling: Mark as "Solid Hazardous Waste: Organic Acid."

    • Self-Validating Check: Ensure the label explicitly lists "Quinoline" to prevent commingling with oxidizers (like nitric acid waste) downstream.

B. Liquid Waste (Mother Liquors/Solutions)

Workflow for reaction byproducts or HPLC waste.

  • Segregation: Establish a specific waste stream for "Acidic Organics" .

    • Compatibility Check: Do NOT mix with Cyanide salts (generates HCN gas) or Sulfides (generates

      
       gas).
      
    • Compatibility Check: Do NOT mix with strong oxidizers (Peroxides, Nitric Acid).

  • Container: HDPE Carboy (Jerrycan).

  • Labeling: "Flammable/Corrosive Organic Waste" (if mixed with organic solvents like Methanol/Acetonitrile).

Part 4: Decision Logic & Visualization

The following diagram outlines the logical decision tree for disposing of 4-Methylquinoline-8-sulfonic acid. This visual aid is designed to prevent decision fatigue during lab operations.

Disposal_Protocol Start Waste Generation: 4-Methylquinoline-8-sulfonic Acid State_Check Determine Physical State Start->State_Check Solid_Waste Solid / Powder State_Check->Solid_Waste Liquid_Waste Liquid / Solution State_Check->Liquid_Waste Solid_Container Segregate into Wide-Mouth HDPE Container Solid_Waste->Solid_Container Solid_Label Label: 'Hazardous Solid' (Toxic/Corrosive) Solid_Container->Solid_Label Final_Pack Lab Pack for Incineration Solid_Label->Final_Pack Solvent_Check Contains Organic Solvents? (MeOH, ACN, etc.) Liquid_Waste->Solvent_Check Aqueous_Only Aqueous Acidic Solution Solvent_Check->Aqueous_Only No Organic_Mix Mixed Organic Solvent Solvent_Check->Organic_Mix Yes Neutralize CRITICAL STOP: Do NOT Neutralize & Drain Aqueous_Only->Neutralize Halogen_Check Check for Halogenated Co-Solvents Organic_Mix->Halogen_Check Acid_Stream Collect in 'Acidic Organic' Waste Stream Neutralize->Acid_Stream Divert to Waste Carboy Acid_Stream->Final_Pack Halogen_Check->Acid_Stream Segregate Accordingly

Figure 1: Operational decision tree for the segregation and disposal of quinoline-sulfonic acid derivatives. Note the critical prohibition of drain disposal for aqueous solutions.[1][2]

Part 5: Emergency Procedures (Self-Validating Systems)

In the event of a spill or exposure, rely on these immediate, self-validating actions.

1. Spill Cleanup (Solid):

  • Action: Cover with dry lime or soda ash to neutralize acidity in situ before sweeping?

    • Correction:NO. Adding base to the pure solid may generate heat and dust.

    • Correct Protocol: Cover with an inert absorbent (Vermiculite or dry sand).[3] Scoop into a container. Wipe the area with a damp paper towel. Treat the towel as hazardous waste.

  • Validation: The surface should be free of yellow/off-white powder. A pH strip touched to the damp surface should read pH 6-8 (neutral) after final cleaning.

2. Skin Contact:

  • Action: Flush with water for 15 minutes.

  • Validation: Use the "Soap Slip" test. If the skin feels slimy (soapy) after washing, the sulfonic acid has been removed (acids feel rough/astringent; bases/soap feel slippery). Note: This is a sensory check, not a chemical one.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. RCRA Regulations.[5][6]

  • PubChem. (2023). Compound Summary: 8-Quinolinesulfonic acid, 4-methyl-. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

Sources

Handling

Personal protective equipment for handling 4-Methylquinoline-8-sulfonic acid

Technical Safety Guide: Handling 4-Methylquinoline-8-sulfonic acid Executive Safety Summary 4-Methylquinoline-8-sulfonic acid is a bifunctional building block combining a quinoline scaffold with a sulfonic acid moiety.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Handling 4-Methylquinoline-8-sulfonic acid

Executive Safety Summary

4-Methylquinoline-8-sulfonic acid is a bifunctional building block combining a quinoline scaffold with a sulfonic acid moiety.[1][2] While often used as a precursor in dye synthesis and pharmaceutical development, its handling requires a nuanced approach that addresses two distinct hazard profiles: the corrosivity of the sulfonic acid group and the toxicological potential of the quinoline ring.

Immediate Hazard Profile:

  • Physical State: Solid (typically off-white to yellow powder).[1][2]

  • Primary Hazard: Skin Corrosion/Irritation (Category 1B) and Serious Eye Damage (Category 1) due to the sulfonic acid functionality.[1][2][3]

  • Secondary Hazard: Respiratory irritation (STOT SE 3) and potential acute toxicity if ingested/absorbed.[1][2]

  • Operational Criticality: The compound is highly polar and acidic.[2] Strict moisture control and dust containment are required.[3]

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. The hierarchy for this compound is strict:

  • Elimination/Substitution: (Rarely applicable in synthesis).

  • Engineering Controls (Primary): All weighing and solubilization must occur inside a certified chemical fume hood.

  • Administrative Controls: Standard Operating Procedures (SOPs) for acid handling.

  • PPE (Last Line of Defense): Detailed below.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Safety Goggles (Indirect Vented)Safety glasses are insufficient.[1][2] The fine powder nature of the solid creates a risk of airborne dust entering the eye from the side, where the sulfonic acid group can cause immediate corneal opacity.
Dermal (Hands) Double Nitrile Gloves (Min thickness: 5 mil / 0.12 mm)Outer Glove: Standard Nitrile.Inner Glove: Extended cuff Nitrile.Reasoning:[1][2] Sulfonic acids can permeate standard latex.[1][2] Nitrile offers excellent degradation resistance to organic acids.[2]
Dermal (Body) Lab Coat + Chemical Resistant Apron Standard cotton lab coats are porous.[1][2] An acid-resistant apron (rubber or neoprene) prevents "soak-through" burns during solution preparation.[1][2]
Respiratory Fume Hood (Face velocity 80-100 fpm)Emergency Only: N95 or P100 particulate respirator.[1][2] Respiratory protection is only a backup if the fume hood fails or during spill cleanup.[2]

Operational Protocol: Safe Handling & Solubilization

This protocol is designed to minimize static discharge (a common issue with organic powders) and exothermic splashing.[1][2]

Phase A: Weighing & Transfer
  • Static Control: Organic sulfonic acids often carry static charges, causing "scattering" during weighing.[1][2] Use an antistatic gun or a static eliminator bar inside the balance.[2]

  • Containment: Weigh into a tared vial, not onto weighing paper, to prevent residue loss and aerosolization.

Phase B: Solubilization (The "Acid to Water" Rule)

Although organic sulfonic acids are generally less violent than sulfuric acid, they are still strong acids.[1][2]

  • Solvent Choice: The compound is soluble in water (pH dependent) and polar organic solvents (DMSO, Methanol).[1][2]

  • Addition Order: Always add the solid acid to the solvent .

  • Exotherm Management: If dissolving >5g, place the receiving flask in a cool water bath to dissipate heat of solution.

Phase C: Cleaning Verification (Pro-Tip)

Scientist's Insight: Quinoline derivatives often exhibit strong fluorescence under UV light.[1][2]

  • Validation: After cleaning your workspace, use a handheld UV lamp (365 nm).[1] Any remaining blue/green fluorescence indicates residual contamination that is invisible to the naked eye.[2]

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Selection Start Start: Handling 4-Methylquinoline-8-sulfonic acid State_Check Determine Physical State Start->State_Check Solid_Path Solid (Powder) State_Check->Solid_Path Powder Liquid_Path Solution (Dissolved) State_Check->Liquid_Path Liquid Hood_Check Is Fume Hood Available? Solid_Path->Hood_Check Solvent_Check Check Solvent Compatibility Liquid_Path->Solvent_Check Standard_PPE Standard PPE: Nitrile Gloves + Lab Coat + Goggles Hood_Check->Standard_PPE Yes Resp_PPE ADD: N95/P100 Respirator (Engineering Control Failure) Hood_Check->Resp_PPE No (Emergency) Solvent_Check->Standard_PPE Water/Methanol Glove_Upgrade UPGRADE: Laminate/Butyl Gloves (If solvent is DMSO/DMF) Solvent_Check->Glove_Upgrade Aggressive Solvent Splash_PPE ADD: Chemical Apron + Face Shield (if >500mL) Standard_PPE->Splash_PPE High Volume Handling Glove_Upgrade->Splash_PPE

Figure 1: PPE Decision Tree based on physical state and engineering controls.

Emergency Response & Disposal

Spill Response Workflow

Do not use water initially. Adding water to a large pile of sulfonic acid powder can create a corrosive slurry that is harder to contain.[2]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don double gloves, goggles, and N95 (if dust is airborne).[1][2]

  • Contain: Cover the spill with a dry absorbent (vermiculite) or a dedicated Acid Neutralizer (sodium carbonate/bicarbonate base).[1][2]

  • Neutralize: Slowly mix in the neutralizer until CO2 evolution (bubbling) ceases.

  • Collect: Scoop into a hazardous waste bag labeled "Solid Organic Acid Waste."

Disposal Strategy
  • Waste Stream: Hazardous Chemical Waste (Acidic).[1][2]

  • Incompatibility: NEVER mix this waste with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases without controlled neutralization, as this can lead to rapid heat generation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10285, 4-Methylquinoline. Retrieved from [Link][1][2]

  • University of Washington EH&S. Organic Acid Standard Operating Procedure. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.